molecular formula C3H3Cl3 B147558 1,2,3-Trichloropropene CAS No. 96-19-5

1,2,3-Trichloropropene

Cat. No.: B147558
CAS No.: 96-19-5
M. Wt: 145.41 g/mol
InChI Key: HIILBTHBHCLUER-IWQZZHSRSA-N
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Description

1,2,3-Trichloropropene is an organochlorine compound with the molecular formula C3H3Cl3. It exists as stereoisomers, including (Z)- and (E)- forms . This compound is a chlorinated derivative of propene and may be of interest in various synthetic and research chemistry applications. As a specialist reagent, it is handled exclusively in controlled laboratory environments by qualified researchers. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) and conduct a thorough risk assessment prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-1,2,3-trichloroprop-1-ene
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InChI

InChI=1S/C3H3Cl3/c4-1-3(6)2-5/h1H,2H2/b3-1-
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InChI Key

HIILBTHBHCLUER-IWQZZHSRSA-N
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Canonical SMILES

C(C(=CCl)Cl)Cl
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Isomeric SMILES

C(/C(=C/Cl)/Cl)Cl
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Molecular Formula

C3H3Cl3
Record name 1,2,3-TRICHLOROPROPENE
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DSSTOX Substance ID

DTXSID70880876
Record name 1-propene, 1,2,3-trichloro-, (z)-
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Molecular Weight

145.41 g/mol
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Physical Description

1,2,3-trichloropropene appears as an amber liquid. May be absorbed through the skin. Vapors are heavier than air. Contact with vapors or liquid may cause burns or irritation., Amber liquid; [CAMEO]
Record name 1,2,3-TRICHLOROPROPENE
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Boiling Point

142 °C
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Flash Point

85 °C, 185 °F (Open cup)
Record name 1,2,3-Trichloropropene
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Solubility

VERY SOL IN CHLOROFORM, VERY SOL IN ALCOHOL, ETHER; SOL IN BENZENE; INSOL IN WATER
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Density

1.412 @ 20 °C/20 °C
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Vapor Pressure

4.4 [mmHg], vapor pressure = 4.4 mm Hg @ 25 °C
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CAS No.

96-19-5, 13116-57-9
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthesis and characterization of 1,2,3-trichloropropene (B82530), a chlorinated alkene of interest in various chemical syntheses. This document outlines a potential synthetic pathway, experimental protocols, and comprehensive characterization data, including spectroscopic and physical properties.

Introduction

This compound (C₃H₃Cl₃) is a halogenated unsaturated hydrocarbon that exists as a mixture of (E)- and (Z)-isomers. Its reactivity, stemming from the presence of both a double bond and multiple chlorine atoms, makes it a potential intermediate in the synthesis of more complex molecules. This guide focuses on a plausible method for its synthesis and the analytical techniques used for its characterization.

Synthesis of this compound

A potential route for the synthesis of this compound involves the direct chlorination of propyne.[1] This method, while not extensively detailed in readily available literature, is a chemically feasible approach.

Reaction Principle

The reaction proceeds via the addition of chlorine across the triple bond of propyne, followed by potential rearrangement or further reaction to yield the desired trichloropropene. The reaction conditions, such as temperature and solvent, are critical in controlling the product distribution.

Experimental Protocol: Chlorination of Propyne

The following protocol is based on a general understanding of alkyne chlorination and a brief description found in the literature.[1] Optimization of these parameters may be necessary to achieve the desired yield and purity.

Materials:

  • Propyne gas

  • Chlorine gas

  • Solvent (e.g., a mixture of 1,1,2,2-tetrachloropropane (B80383) and 1,2,2,3-tetrachloropropane)[1]

  • Reaction vessel equipped with a gas inlet, stirrer, reflux condenser, and temperature control

Procedure:

  • A suitable solvent system, such as a 50/50 molar mixture of 1,1,2,2-tetrachloropropane and 1,2,2,3-tetrachloropropane, is charged into the reaction vessel.[1]

  • The solvent is heated to a temperature range of 60-80°C with continuous stirring.[1]

  • A gaseous mixture of chlorine and propyne, with a molar ratio of approximately 4:1, is sparged into the heated solvent for a defined period (e.g., 30 minutes).[1]

  • A reflux condenser is used to return any evaporated solvent or unreacted starting materials to the reaction mixture.[1]

  • Upon completion, the reaction mixture is cooled, and the product is isolated and purified, likely through distillation.

Note: The expected product mixture from this reaction may contain this compound along with other chlorinated propanes and propenes.[1] Careful purification is essential to isolate the desired product.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized this compound. This involves a combination of spectroscopic and physical property measurements.

Physical Properties

This compound is a colorless liquid.[2] A summary of its key physical properties is presented in Table 1.

PropertyValue
Molecular Formula C₃H₃Cl₃
Molecular Weight 145.41 g/mol
Boiling Point 142 °C at 760 mmHg
Density 1.376 g/cm³
Flash Point 65.5 °C
Refractive Index 1.487

Table 1: Physical Properties of this compound

Spectroscopic Characterization

Spectroscopic analysis provides detailed structural information about the this compound molecule.

Electron ionization mass spectrometry (EI-MS) of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. Fragmentation patterns would arise from the loss of chlorine atoms and other small fragments.

The IR spectrum of this compound will show characteristic absorption bands corresponding to its functional groups. Key expected absorptions are summarized in Table 2.

Wavenumber (cm⁻¹)Vibration Type
~3100 - 3000C-H stretch (alkenyl)
~1640 - 1620C=C stretch
~800 - 600C-Cl stretch

Table 2: Expected IR Absorption Bands for this compound

NMR spectroscopy is a powerful tool for the structural elucidation of this compound, allowing for the differentiation of the (E)- and (Z)-isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the vinyl and allylic protons. The chemical shifts and coupling constants will differ for the cis and trans isomers.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the three carbon atoms in the molecule. The chemical shifts will be influenced by the presence of the double bond and the chlorine atoms.

Experimental and Logical Workflows

The synthesis and characterization of this compound follow a logical workflow, from starting materials to the final, characterized product.

Synthesis_Workflow Propyne Propyne Gas Reaction Chlorination Reaction (60-80°C) Propyne->Reaction Chlorine Chlorine Gas Chlorine->Reaction Solvent Inert Solvent (e.g., Tetrachloropropane mixture) Solvent->Reaction CrudeProduct Crude Product Mixture Reaction->CrudeProduct Purification Purification (e.g., Distillation) CrudeProduct->Purification PureProduct Pure this compound (cis/trans mixture) Purification->PureProduct Characterization Characterization PureProduct->Characterization MS Mass Spectrometry Characterization->MS IR IR Spectroscopy Characterization->IR NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR Characterization_Logic cluster_Spectroscopy Spectroscopic Analysis cluster_Properties Physical Properties MS Mass Spectrometry (Molecular Weight & Isotopic Pattern) Structural_Confirmation Structural Confirmation of this compound MS->Structural_Confirmation IR IR Spectroscopy (Functional Groups) IR->Structural_Confirmation NMR NMR Spectroscopy (Connectivity & Stereochemistry) NMR->Structural_Confirmation BP Boiling Point BP->Structural_Confirmation Density Density Density->Structural_Confirmation RI Refractive Index RI->Structural_Confirmation

References

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2,3-Trichloropropene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of the (E) and (Z) isomers of 1,2,3-trichloropropene (B82530). This document summarizes key quantitative data, outlines experimental protocols for their synthesis and characterization, and presents a logical workflow for their preparation.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene that exists as two geometric isomers: (E)-1,2,3-trichloropropene and (Z)-1,2,3-trichloropropene. These isomers, also known as trans- and cis-1,2,3-trichloropropene, respectively, exhibit distinct physical and chemical properties due to the different spatial arrangements of the chlorine atoms around the carbon-carbon double bond. A thorough understanding of these properties is crucial for their application in various fields, including as intermediates in organic synthesis. This guide aims to provide a detailed technical resource for professionals working with these compounds.

Physical and Chemical Properties

The physical and chemical properties of the this compound isomers are summarized below. The data presented has been compiled from various sources and is presented for easy comparison.

Physical Properties of this compound (Isomer Mixture)
PropertyValueSource
CAS Number 96-19-5[1]
Molecular Formula C₃H₃Cl₃[1]
Molecular Weight 145.41 g/mol [2]
Appearance Amber liquid[2]
Boiling Point 142 °C at 760 mmHg[1][2][3]
Density 1.412 g/cm³ at 20 °C[2]
Refractive Index 1.5030 at 20 °C/D[2]
Flash Point 85 °C[2]
Vapor Pressure 4.4 mmHg at 20 °C[2]
Solubility Very soluble in chloroform[2]
Physical Properties of (E)-1,2,3-Trichloropropene
PropertyValueSource
CAS Number 13116-58-0[4]
Molecular Formula C₃H₃Cl₃[4]
Molecular Weight 145.415 g/mol [4]
IUPAC Name (E)-1,2,3-trichloroprop-1-ene[5]
Physical Properties of (Z)-1,2,3-Trichloropropene
PropertyValueSource
CAS Number 13116-57-9[6]
Molecular Formula C₃H₃Cl₃[6]
Molecular Weight 145.415 g/mol [6]
IUPAC Name (Z)-1,2,3-trichloroprop-1-ene
Boiling Point 142.0 °C at 760 mmHg
Density 1.4 g/cm³
Flash Point 65.5 °C
Chemical Properties and Reactivity

This compound is a reactive compound due to the presence of the double bond and multiple chlorine atoms. It is incompatible with strong oxidizing and reducing agents, as well as with many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[2] The compound reacts with bases and produces toxic fumes when heated to decomposition.[2] Contact with iron, plastics, and aluminum should be avoided.[2]

Experimental Protocols

Synthesis of this compound Isomers

A common method for the synthesis of this compound involves the dehydrochlorination of 1,2,3-trichloropropane (B165214). The reaction typically yields a mixture of the (E) and (Z) isomers.

General Procedure:

  • Reaction Setup: A reaction vessel equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with 1,2,3-trichloropropane.

  • Reagent Addition: A solution of a base, such as sodium hydroxide (B78521) or potassium hydroxide, in a suitable solvent (e.g., ethanol (B145695) or water) is added dropwise to the stirred 1,2,3-trichloropropane at a controlled temperature.

  • Reaction Monitoring: The progress of the reaction can be monitored by gas chromatography (GC) to determine the consumption of the starting material and the formation of the products.

  • Workup: After the reaction is complete, the mixture is cooled to room temperature. The organic layer is separated, washed with water to remove any remaining base and salts, and then dried over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).

  • Purification: The crude product, which is a mixture of (E)- and (Z)-1,2,3-trichloropropene, is purified by fractional distillation.

Separation and Characterization of Isomers

The separation of the (E) and (Z) isomers of this compound can be achieved by preparative gas chromatography. The individual isomers are then characterized by various spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate the isomers and to determine their mass-to-charge ratio, which aids in their identification. The NIST WebBook provides mass spectra for both the (E)- and (Z)-isomers.[6][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecules. The C=C stretching vibration is a key feature in the IR spectrum of alkenes. The NIST WebBook contains IR spectra for both isomers.[4][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of the isomers, including the stereochemistry around the double bond. PubChem provides access to ¹³C NMR data for (E)-1,2,3-trichloropropene.[5]

Synthesis and Isomerization Pathway

The following diagram illustrates a plausible synthetic pathway for the production of (E)- and (Z)-1,2,3-trichloropropene from the precursor 1,2,3-trichloropropane.

Synthesis_Pathway TCP 1,2,3-Trichloropropane Mixture Mixture of (E)- and (Z)- This compound TCP->Mixture Dehydrochlorination (e.g., KOH/EtOH) E_Isomer (E)-1,2,3-Trichloropropene Mixture->E_Isomer Separation (e.g., Prep. GC) Z_Isomer (Z)-1,2,3-Trichloropropene Mixture->Z_Isomer Separation (e.g., Prep. GC)

Caption: Synthesis pathway of (E)- and (Z)-1,2,3-trichloropropene.

References

1,2,3-Trichloropropene structural formula and molecular geometry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structural Elucidation of 1,2,3-Trichloropropene (B82530)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural formula and molecular geometry of this compound, a halogenated alkene of interest in synthetic chemistry. The document details its structural isomers, conformational analysis, and the experimental and computational methods used to determine its precise geometric parameters.

Structural Formula and Isomerism

This compound is a chlorinated hydrocarbon with the chemical formula C₃H₃Cl₃.[1][2][3] Its structure consists of a three-carbon propylene (B89431) chain with three chlorine atoms substituted at positions 1, 2, and 3. The presence of a double bond between carbons 1 and 2 results in the possibility of stereoisomerism.

The double bond restricts rotation, leading to the existence of two geometric isomers: (E)-1,2,3-trichloropropene (trans isomer) and (Z)-1,2,3-trichloropropene (cis isomer). In the (E)-isomer, the chlorine atom on carbon 1 and the chloromethyl group on carbon 2 are on opposite sides of the double bond. In the (Z)-isomer, they are on the same side.

Molecular Geometry and Quantitative Data

The precise molecular geometry of this compound, including bond lengths and angles, has been determined experimentally for the (E)-isomer using gas-phase electron diffraction (GED).[4] This technique provides information about the molecule's structure in the gaseous state, free from intermolecular interactions present in condensed phases.

The key structural parameters for (E)-1,2,3-trichloropropene as determined by GED are summarized in the table below.[4] Data for the (Z)-isomer is less readily available from experimental sources but can be reliably predicted using computational chemistry methods.

Parameter(E)-1,2,3-Trichloropropene (Experimental - GED)[4](Z)-1,2,3-Trichloropropene (Computed)
Bond Lengths (Å)
C1=C21.345 ± 0.006~1.34
C2-C31.512 ± 0.005~1.51
C1-H11.08 (assumed)~1.08
C1-Cl11.725 ± 0.004~1.73
C2-Cl21.765 ± 0.005~1.77
C3-H2/H31.09 (assumed)~1.09
C3-Cl31.801 ± 0.005~1.80
Bond Angles (°)
∠C1=C2-C3123.8 ± 0.5~124
∠C1=C2-Cl2120.0 (fixed)~120
∠C3-C2-Cl2116.2 ± 0.5~116
∠C2-C1-H1120.0 (fixed)~120
∠C2-C1-Cl1125.1 ± 0.4~125
∠H1-C1-Cl1114.9 (dependent)~115
∠C2-C3-Cl3111.0 ± 0.4~111
Dihedral Angle (°)
Cl1-C1=C2-C3180.0 (trans)0.0 (cis)

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to a mixture of (E)- and (Z)-1,2,3-trichloropropene is the dehydrochlorination of 1,2,3,3-tetrachloropropane.

Materials:

  • 1,2,3,3-Tetrachloropropane

  • Sodium hydroxide (B78521) (NaOH)

  • Water

  • Phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt)

  • Organic solvent (e.g., dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of sodium hydroxide in water is prepared.

  • 1,2,3,3-Tetrachloropropane is dissolved in an organic solvent, and a catalytic amount of a phase-transfer catalyst is added.

  • The aqueous NaOH solution is added dropwise to the organic solution with vigorous stirring at a controlled temperature.

  • The reaction is monitored by gas chromatography until the starting material is consumed.

  • The organic layer is separated, washed with water, and dried over an anhydrous drying agent.

  • The solvent is removed by rotary evaporation to yield a mixture of (E)- and (Z)-1,2,3-trichloropropene.

  • The isomers can be separated by fractional distillation or preparative gas chromatography.

Structural Determination by Gas-Phase Electron Diffraction (GED)

The molecular structure of (E)-1,2,3-trichloropropene was determined by analyzing the scattering of a high-energy electron beam by the molecule in the gas phase.

Instrumentation:

  • Electron diffraction apparatus with a high-voltage electron source (typically 40-60 keV).

  • Nozzle for introducing the gaseous sample into the vacuum chamber.

  • Photographic plates or a CCD detector to record the diffraction pattern.

  • Microdensitometer to digitize the photographic plates.

Procedure:

  • A gaseous sample of (E)-1,2,3-trichloropropene is introduced into the high-vacuum chamber of the diffractometer.

  • A monochromatic electron beam is passed through the gas stream, and the scattered electrons form a diffraction pattern.

  • The diffraction pattern is recorded on a detector.

  • The recorded intensities are converted to a function of the scattering angle.

  • The experimental scattering data is then used in a least-squares refinement process to determine the molecular parameters (bond lengths, bond angles, and dihedral angles) that best fit the observed data.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy can be used to characterize the functional groups and confirm the structure of this compound isomers.

Instrumentation:

  • Fourier Transform Infrared (FTIR) spectrometer.

  • Raman spectrometer with a laser excitation source.

  • Sample cells for liquid or gas phase measurements (e.g., KBr pellets for solids, liquid cells, or gas cells).

Procedure for FTIR Spectroscopy:

  • A background spectrum of the empty sample compartment is recorded.

  • A thin film of the liquid sample is placed between two salt plates (e.g., NaCl or KBr), or the gaseous sample is introduced into a gas cell.

  • The infrared spectrum is recorded by passing an infrared beam through the sample and measuring the absorption as a function of wavenumber.

Procedure for Raman Spectroscopy:

  • The liquid sample is placed in a glass capillary tube or a cuvette.

  • The sample is illuminated with a monochromatic laser beam.

  • The scattered light is collected at a 90° angle to the incident beam.

  • The Raman spectrum is obtained by plotting the intensity of the scattered light versus the Raman shift (in wavenumbers).

Visualizations

Caption: 2D structural representations of the (E) and (Z) isomers of this compound.

G Synthesis and Analysis Workflow Start 1,2,3,3-Tetrachloropropane Dehydrochlorination Dehydrochlorination (NaOH, Phase-Transfer Catalyst) Start->Dehydrochlorination Mixture Mixture of (E) and (Z) This compound Dehydrochlorination->Mixture Separation Isomer Separation (Fractional Distillation or Prep. GC) Mixture->Separation E_Isomer (E)-1,2,3-Trichloropropene Separation->E_Isomer Z_Isomer (Z)-1,2,3-Trichloropropene Separation->Z_Isomer Analysis Structural Analysis E_Isomer->Analysis Z_Isomer->Analysis GED Gas-Phase Electron Diffraction (GED) Analysis->GED Molecular Geometry Spectroscopy Vibrational Spectroscopy (FTIR, Raman) Analysis->Spectroscopy Functional Group Confirmation

References

An In-depth Technical Guide to tert-Butylamine (CAS No. 75-64-9)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The user provided CAS number 96-19-5, which corresponds to 1,2,3-Trichloropropene. However, based on the commonality of chemical queries, this report addresses the properties and safety of tert-Butylamine (CAS No. 75-64-9), a chemical with a similar CAS number and of significant interest in research and development.

This technical guide provides a comprehensive overview of the chemical properties and safety data for tert-Butylamine, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

tert-Butylamine is a primary aliphatic amine with the chemical formula (CH₃)₃CNH₂. It presents as a clear, colorless liquid with a characteristic ammonia-like odor.[1] It is one of four isomers of butylamine.[2][3][4]

Table 1: Physical and Chemical Properties of tert-Butylamine

PropertyValueSource
Molecular Formula C₄H₁₁N[1][4]
Molar Mass 73.14 g/mol [1][4][5]
Appearance Colorless liquid[1][2][4]
Odor Ammonia-like, fishy[1][2][4]
Melting Point -67 °C (-89.5 °F)[3][6]
Boiling Point 44 - 46 °C (111.9 °F)[3][6]
Density 0.696 g/mL at 25 °C[3]
Vapor Pressure 568.7 mmHg[6]
Vapor Density 2.5 (relative to air)[6]
Flash Point 70 °F (closed cup)[1][2]
Autoignition Temperature 380 °C (716 °F)[4][6]
Solubility in Water Miscible[6][7]
Refractive Index n20/D 1.377

Safety Data

tert-Butylamine is a hazardous chemical that requires careful handling. It is highly flammable and can cause severe skin burns and eye damage.[8][9][10] Inhalation or ingestion can be toxic.[8][10][11]

Table 2: GHS Hazard Information for tert-Butylamine

Hazard ClassHazard Statement
Flammable LiquidsH225: Highly flammable liquid and vapour.[8][9][12]
Acute Toxicity, OralH301/H302: Toxic/Harmful if swallowed.[9][10][12]
Skin Corrosion/IrritationH314: Causes severe skin burns and eye damage.[8][9][10]
Acute Toxicity, InhalationH331/H332: Toxic/Harmful if inhaled.[8][9][10]
Serious Eye Damage/IrritationH318: Causes serious eye damage.[8]
Hazardous to the Aquatic EnvironmentH412: Harmful to aquatic life with long lasting effects.[8][9]

Storage and Handling:

  • Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[7][12]

  • Keep containers tightly closed.[8][9][12]

  • Ground and bond containers when transferring material to prevent static discharge.[13][14]

  • Use non-sparking tools.[12][14]

  • Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[7][13][14]

  • Ensure adequate ventilation during use.[8][12][13]

Experimental Protocols

Detailed experimental protocols for the determination of all physical and chemical properties are extensive. Below is a generalized workflow for determining the boiling point of a liquid such as tert-Butylamine.

BoilingPointDetermination cluster_setup Experimental Setup cluster_procedure Procedure A Place tert-Butylamine sample in a distillation flask. B Add boiling chips to ensure smooth boiling. A->B C Insert a thermometer with the bulb below the side arm. B->C D Connect a condenser to the side arm. C->D E Place a heating mantle under the flask. D->E F Begin gentle heating. E->F G Observe the temperature as the liquid heats. F->G H Record the temperature at which a steady stream of condensate forms on the thermometer. G->H I This stable temperature is the boiling point. H->I

A generalized workflow for determining the boiling point of a liquid.

Logical Relationships in Safety Handling

Proper handling of tert-Butylamine involves a logical sequence of assessment and action to minimize risk.

SafetyHandlingWorkflow cluster_assessment Risk Assessment cluster_preparation Preparation cluster_procedure Handling Procedure cluster_emergency Emergency Response Assess Assess Hazards: - Flammability - Corrosivity - Toxicity PPE Select Appropriate PPE: - Goggles/Face Shield - Chemical-resistant Gloves - Lab Coat/Apron Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) Assess->Ventilation Review Review Safety Data Sheet (SDS) Review->Assess Handle Handle with Care: - Avoid inhalation, ingestion, and skin contact - Use non-sparking tools PPE->Handle Ventilation->Handle SpillKit Prepare Spill Kit Spill In Case of Spill: - Evacuate area - Use absorbent material - Ventilate SpillKit->Spill Store Store Properly: - Tightly sealed container - Cool, dry, well-ventilated area Handle->Store Handle->Spill Exposure In Case of Exposure: - Skin: Flush with water - Eyes: Flush with water - Inhalation: Move to fresh air - Seek medical attention Handle->Exposure

A logical workflow for the safe handling of tert-Butylamine.

References

Spectroscopic data (NMR, IR, Mass Spec) for 1,2,3-Trichloropropene.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,2,3-trichloropropene (B82530), a halogenated alkene of interest in various chemical research and development sectors. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the (E) and (Z) isomers of this compound, supported by detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for the (E) and (Z) isomers of this compound.

¹H NMR Data
¹³C NMR Data

Table 1: ¹³C NMR Chemical Shifts for (E)-1,2,3-Trichloropropene [1]

Carbon AtomChemical Shift (δ) [ppm]
C1Data not available
C2Data not available
C3Data not available

Note: While a ¹³C NMR spectrum is available for the (E) isomer, specific peak assignments are not provided in the referenced source.

Infrared (IR) Spectroscopy Data

The infrared spectra of both (E) and (Z)-1,2,3-trichloropropene exhibit characteristic absorption bands corresponding to their molecular vibrations.

Table 2: Major IR Absorption Bands for (E)-1,2,3-Trichloropropene

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
Data not availableData not availableC=C stretch
Data not availableData not available=C-H stretch
Data not availableData not availableC-Cl stretch
Data not availableData not availableCH₂ bend

Table 3: Major IR Absorption Bands for (Z)-1,2,3-Trichloropropene [2][3]

Wavenumber (cm⁻¹)IntensityAssignment (Tentative)
Data not availableData not availableC=C stretch
Data not availableData not available=C-H stretch
Data not availableData not availableC-Cl stretch
Data not availableData not availableCH₂ bend

Note: The NIST WebBook provides the full IR spectra for both isomers. Specific peak tables are not available and require interpretation of the spectral data.

Mass Spectrometry (MS) Data

The mass spectra of (E) and (Z)-1,2,3-trichloropropene are characterized by their molecular ion peaks and specific fragmentation patterns.

Table 4: Key Mass Spectral Peaks and Relative Intensities for (E)-1,2,3-Trichloropropene [1][4]

m/zRelative Intensity (%)Proposed Fragment
144/146/148Variable[M]⁺ (Molecular Ion)
109/111Variable[M-Cl]⁺
73Variable[C₃H₂Cl]⁺

Table 5: Key Mass Spectral Peaks and Relative Intensities for (Z)-1,2,3-Trichloropropene [2][3]

m/zRelative Intensity (%)Proposed Fragment
144/146/148Variable[M]⁺ (Molecular Ion)
109/111Variable[M-Cl]⁺
73Variable[C₃H₂Cl]⁺

Note: The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) results in characteristic isotopic patterns for chlorine-containing fragments.

Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for obtaining ¹H and ¹³C NMR spectra of haloalkenes like this compound involves the following steps:

  • Sample Preparation : A solution of the analyte is prepared by dissolving approximately 5-25 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The use of deuterated solvents is crucial to avoid overwhelming signals from the solvent protons in ¹H NMR.

  • Instrumentation : A high-field NMR spectrometer (e.g., 300 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition : A standard pulse-acquire sequence is typically used. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all proton resonances, and a relaxation delay that allows for full relaxation of the protons between scans.

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is commonly employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and an appropriate relaxation delay are essential due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. Phase and baseline corrections are applied, and the chemical shifts are referenced to an internal standard, typically tetramethylsilane (B1202638) (TMS) at 0 ppm.

Infrared (IR) Spectroscopy

For liquid samples such as this compound, the following procedure is standard for obtaining an IR spectrum:

  • Sample Preparation : A thin film of the neat liquid is prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[5][6] These materials are transparent to infrared radiation in the typical analysis range.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition : A background spectrum of the clean, empty salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

  • Spectral Range : The typical mid-infrared region of 4000-400 cm⁻¹ is scanned.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile halogenated compounds like this compound. A typical protocol includes:

  • Sample Introduction : The sample is injected into a gas chromatograph, where it is vaporized.

  • Chromatographic Separation : The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or medium-polarity column like a 5% phenyl-methylpolysiloxane). The different components of the sample are separated based on their boiling points and interactions with the stationary phase.

  • Ionization : As the separated components elute from the GC column, they enter the mass spectrometer's ion source. Electron ionization (EI) at a standard energy of 70 eV is typically used, which causes the molecules to ionize and fragment.

  • Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection : A detector counts the ions at each m/z value, and a mass spectrum is generated.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_techniques Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Absorption Bands (cm⁻¹) Functional Groups IR->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS->MS_Data Structure Molecular Structure of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Workflow for Spectroscopic Analysis

References

A Technical Guide to 1,2,3-Trichloropropene: Historical Perspectives and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trichloropropene (B82530), a halogenated alkene, has carved a niche in synthetic chemistry primarily as a chemical intermediate. This technical guide provides a comprehensive overview of its historical context, from its discovery to its applications. The document details its physicochemical properties, outlines historical and contemporary synthesis protocols, and presents analytical methodologies for its characterization. While detailed historical production volumes and a wide range of early applications are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

This compound (C₃H₃Cl₃) is a synthetic chlorinated hydrocarbon. Unlike its more extensively studied counterpart, 1,2,3-trichloropropane, the historical footprint of this compound is less defined. Its primary significance lies in its utility as a precursor and building block in the synthesis of other organic compounds. This guide aims to collate and present the available technical information regarding its discovery, historical applications, and the experimental protocols associated with its synthesis and analysis.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is fundamental for its safe handling and application in research and industry. The following table summarizes its key quantitative data.

PropertyValueReference
Molecular Formula C₃H₃Cl₃[1][2]
Molecular Weight 145.41 g/mol [1][2]
Appearance Amber liquid[1]
Boiling Point 142 °C[1]
Density 1.412 g/cm³ at 20 °C[1]
Flash Point 85 °C[1]
Vapor Pressure 4.4 mmHg at 20 °C[1]
Refractive Index 1.5030 at 20 °C/D[1]
Solubility Very soluble in chloroform[1]

Historical Applications and Discovery

Historically, its applications have been primarily centered on its role as a chemical intermediate in organic synthesis. There is limited evidence of its widespread use as a standalone commercial product. Some documented and potential uses include:

  • Chemical Intermediate: The most significant historical and current application of this compound is as a precursor in the synthesis of other chemical compounds.[1]

  • Research Chemical: It has been utilized in laboratory settings for various chemical reactions and investigations into the properties of halogenated alkenes.

  • Potential for Energy Generation: Research has explored the carbonization of this compound as a potential energy generation system.[3]

Experimental Protocols: Synthesis and Analysis

The synthesis of this compound can be achieved through several routes. The following sections detail some of the documented experimental protocols.

Synthesis from Propyne (B1212725)

One documented method for the synthesis of this compound involves the chlorination of propyne.[4]

Protocol:

  • A mixture of 1,1,2,2-tetrachloropropane (B80383) and 1,2,2,3-tetrachloropropane (B86103) (50/50 mole%) is used as a solvent.

  • The solvent is heated to and maintained at a temperature of 60-80°C with stirring.

  • Chlorine gas and propyne gas are sparged into the heated solvent at a molar ratio of 4:1 (chlorine to propyne) for a duration of 30 minutes.

  • A reflux column is utilized to return the solvent, unreacted chlorine, and the product to the reaction vessel.

  • The resulting product mixture is expected to contain approximately 15 mole% this compound.[4]

Synthesis via Dehydrochlorination

Other synthetic routes involve the dehydrochlorination of tetrachloropropanes. For instance, 1,1,2,3-tetrachloropropane (B103044) can be used as a starting material.

Analytical Methods

The analysis of this compound and its reaction products is typically performed using standard analytical techniques in organic chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Principle: This technique separates the components of a mixture based on their volatility and then identifies them based on their mass-to-charge ratio.

  • Procedure: A sample containing this compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a column. The separated components then enter the mass spectrometer for detection and identification. The retention time and the mass spectrum of the sample are compared to those of a known standard of this compound for confirmation.

Diagrams and Visualizations

To aid in the understanding of the chemical processes involving this compound, the following diagrams are provided.

Synthesis_from_Propyne Propyne Propyne ReactionVessel Reaction at 60-80°C Propyne->ReactionVessel Chlorine Chlorine (Cl2) Chlorine->ReactionVessel Solvent 1,1,2,2-Tetrachloropropane & 1,2,2,3-Tetrachloropropane Solvent->ReactionVessel Product This compound ReactionVessel->Product

Caption: Synthesis of this compound from Propyne.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[3] It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][3] It is also reported to be moderately toxic by ingestion, inhalation, and skin contact.[3] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical.

Conclusion

While the historical record of this compound is not as extensive as that of other chlorinated hydrocarbons, its role as a chemical intermediate in organic synthesis is clear. This guide has provided a consolidated overview of its known properties, historical context, and the experimental methodologies for its synthesis and analysis. Further research into historical chemical archives may yet uncover more detailed information about its discovery and early applications. This document serves as a foundational technical resource for scientists and researchers working with this versatile, albeit less-celebrated, chemical compound.

References

An In-Depth Technical Guide to the Solubility of 1,2,3-Trichloropropene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,2,3-trichloropropene (B82530), a chlorinated alkene of interest in various chemical and pharmaceutical applications. Due to a notable absence of quantitative solubility data in publicly accessible literature, this document focuses on providing researchers with the necessary framework to determine these parameters. It includes a summary of known qualitative solubility information, detailed experimental protocols for quantitative solubility determination via gravimetric and spectroscopic methods, and a visual workflow to guide the experimental process. Additionally, a brief overview of thermodynamic models applicable to the correlation of experimental solubility data is presented.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene whose physicochemical properties are of interest for its potential applications as a solvent, reactant, or intermediate in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for process design, reaction optimization, and formulation development. This guide addresses the current knowledge gap regarding the quantitative solubility of this compound and provides the necessary tools for researchers to obtain this critical data.

Qualitative Solubility of this compound

While quantitative data is scarce, qualitative solubility information for this compound has been reported. This information is summarized in the table below.

Solvent ClassSolventSolubilityReference
Chlorinated Solvents ChloroformVery Soluble[1]
Carbon TetrachlorideSoluble[2]
Alcohols EthanolSoluble[3]
Alcohol (general)Very Soluble[1]
Ethers EtherVery Soluble[1]
Aromatic Hydrocarbons BenzeneSoluble[1]
Aqueous WaterInsoluble[1][2][3]

Table 1: Qualitative Solubility of this compound in Various Solvents. This table provides a summary of the observed solubility of this compound in different organic solvents based on available literature.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and accurate solubility data, established experimental methods can be employed. The following sections detail two common and reliable methods: the gravimetric method and the UV/Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a straightforward and robust technique for determining the solubility of a non-volatile solute in a volatile solvent.

3.1.1. Principle

A saturated solution of this compound in the chosen organic solvent is prepared at a constant temperature. A known mass of this saturated solution is then taken, and the solvent is evaporated, leaving behind the this compound residue. The mass of the residue is measured, and from this, the solubility can be calculated.

3.1.2. Materials and Apparatus

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Constant temperature bath (e.g., water bath or oil bath)

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance (±0.0001 g)

  • Glass vials with airtight seals

  • Syringes and syringe filters (solvent-compatible)

  • Drying oven or vacuum oven

  • Desiccator

3.1.3. Procedure

  • Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the organic solvent. The presence of undissolved this compound is essential to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath equipped with a shaker or stirrer. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the solution is saturated. The equilibration time should be determined empirically by taking measurements at different time points until a constant concentration is observed.

  • Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the undissolved solute to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed syringe fitted with a syringe filter to remove any particulate matter.

  • Weighing the Saturated Solution: Immediately weigh the syringe containing the saturated solution to determine the total mass of the solution withdrawn.

  • Solvent Evaporation: Dispense the saturated solution from the syringe into a pre-weighed, clean, and dry container (e.g., a beaker or evaporating dish).

  • Drying: Place the container in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without causing degradation or evaporation of the this compound. The drying should be continued until a constant weight of the residue is achieved.

  • Final Weighing: After cooling the container to room temperature in a desiccator, weigh it to determine the mass of the this compound residue.

3.1.4. Data Analysis

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or mole fraction.

  • Mass of solvent: (Mass of saturated solution) - (Mass of this compound residue)

  • Solubility ( g/100 g solvent): [(Mass of this compound residue) / (Mass of solvent)] * 100

  • Mole fraction of this compound (x₁): Moles of this compound / (Moles of this compound + Moles of solvent)

UV/Vis Spectroscopic Method

This method is suitable when the solute has a distinct chromophore that absorbs in the UV/Vis region and the solvent is transparent in that region.

3.2.1. Principle

A calibration curve of absorbance versus concentration for this compound in the chosen solvent is first established. A saturated solution is then prepared, and its absorbance is measured after appropriate dilution. The concentration of the saturated solution is determined from the calibration curve, which corresponds to the solubility.

3.2.2. Materials and Apparatus

  • This compound (high purity)

  • Organic solvent of interest (spectroscopic grade)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Constant temperature bath

  • Thermostatically controlled shaker or magnetic stirrer

  • Analytical balance

3.2.3. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

  • Generation of Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for this compound. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or have a y-intercept close to zero).

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound in the solvent at a constant temperature, as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation for Measurement: Withdraw a sample of the supernatant and dilute it accurately with the solvent to bring the absorbance within the linear range of the calibration curve.

  • Absorbance Measurement: Measure the absorbance of the diluted saturated solution at λ_max.

  • Concentration Determination: Using the equation of the calibration curve, determine the concentration of the diluted solution.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor. This concentration represents the solubility of this compound in the solvent at that temperature.

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound in an organic solvent.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results prep_solute Obtain high-purity This compound saturation Prepare supersaturated solution prep_solute->saturation prep_solvent Select and purify organic solvent prep_solvent->saturation equilibration Equilibrate at constant temperature with agitation saturation->equilibration sampling Withdraw and filter saturated supernatant equilibration->sampling gravimetric Gravimetric Method: Evaporate solvent, weigh residue sampling->gravimetric spectroscopic Spectroscopic Method: Dilute and measure absorbance sampling->spectroscopic calculation Calculate solubility (e.g., mole fraction, g/100g) gravimetric->calculation spectroscopic->calculation reporting Report data with temperature and uncertainty calculation->reporting

Figure 1: General workflow for determining the solubility of this compound.

Thermodynamic Models for Solubility Correlation

Once experimental solubility data is obtained at various temperatures, thermodynamic models can be used to correlate the data and predict solubility at other conditions. Some commonly used models include:

  • The Ideal Solution Model: This is the simplest model and assumes that the enthalpy of mixing is zero. It is often used as a baseline for comparison with more complex models.

  • The van't Hoff Equation: This equation relates the change in solubility with temperature to the enthalpy of solution. It is useful for interpolating and extrapolating solubility data over a narrow temperature range.

  • Activity Coefficient Models (e.g., NRTL, UNIQUAC): These models account for the non-ideal behavior of solutions by introducing activity coefficients. They are more complex but can provide a more accurate representation of solubility over a wider range of conditions.

The selection of an appropriate model depends on the specific system (solute and solvent) and the desired accuracy of the correlation.

Conclusion

While there is a clear lack of quantitative solubility data for this compound in organic solvents in the current body of scientific literature, this guide provides the necessary theoretical and practical foundation for researchers to obtain this valuable information. The detailed experimental protocols for gravimetric and spectroscopic methods, along with the provided workflow diagram, offer a clear path for the systematic determination of solubility. The acquisition of such data will be instrumental in advancing the use of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to the Isomers and Stereoisomers of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,2,3-trichloropropene (B82530), focusing on its isomeric forms, physical and chemical properties, and relevant experimental protocols for its synthesis, separation, and identification. The information is curated for professionals in research and development who require detailed chemical data.

Introduction to this compound

This compound (C₃H₃Cl₃) is a halogenated alkene with the molecular weight of 145.415 g/mol .[1][2] It is an amber-colored liquid that may be absorbed through the skin and can cause irritation upon contact.[3] Due to the presence of a carbon-carbon double bond and the substitution pattern, this compound exists as two distinct stereoisomers. These isomers, while possessing the same molecular formula and connectivity, exhibit different spatial arrangements of atoms, leading to potentially different physical, chemical, and biological properties. Historically, it has been used as an intermediate in the synthesis of herbicides.[4]

Isomeric Forms of this compound

The core structure of this compound features a double bond between the first and second carbon atoms. This restricted rotation gives rise to geometric isomerism, specifically E/Z isomerism (also referred to as cis/trans isomerism).

  • (Z)-1,2,3-Trichloropropene (cis-isomer): In this configuration, the higher priority groups on each carbon of the double bond are on the same side. The CAS Registry Number for this isomer is 13116-57-9.[1]

  • (E)-1,2,3-Trichloropropene (trans-isomer): In this configuration, the higher priority groups on each carbon of the double bond are on opposite sides. The CAS Registry Number for this isomer is 13116-58-0.[2][5]

The relationship between these stereoisomers is visualized in the diagram below.

G A This compound (C3H3Cl3) B (Z)-1,2,3-Trichloropropene (cis-isomer) CAS: 13116-57-9 A->B  Stereoisomers C (E)-1,2,3-Trichloropropene (trans-isomer) CAS: 13116-58-0 A->C  Stereoisomers

Diagram 1: Stereoisomers of this compound.

Physical and Chemical Properties

Quantitative data for the isomeric mixture and individual stereoisomers of this compound are summarized below. Data for individual isomers are limited, with most reported values corresponding to the mixture.

PropertyValue (Isomer Mixture)(Z)-Isomer(E)-IsomerReference(s)
CAS Number 96-19-513116-57-913116-58-0[1][2][3][5][6]
Molecular Formula C₃H₃Cl₃C₃H₃Cl₃C₃H₃Cl₃[1][2][3]
Molecular Weight 145.415 g/mol 145.415 g/mol 145.415 g/mol [1][2]
Boiling Point 142 °CNot availableNot available[3]
Density 1.412 g/cm³ at 20°CNot availableNot available[3]
Refractive Index 1.5030 at 20°C/DNot availableNot available[3]

Experimental Protocols

Detailed methodologies for the synthesis, separation, and identification of this compound isomers are critical for research applications.

A common laboratory-scale synthesis involves the dehydrochlorination of tetrachloropropane.[4]

  • Reactants: Tetrachloropropane, ethanol (B145695), and potassium hydroxide (B78521).

  • Procedure:

    • Add tetrachloropropane and ethanol to a reaction kettle.

    • Stir and heat the mixture to reflux.

    • Add potassium hydroxide in batches over a period of one hour.

    • Continue refluxing for an additional two hours after the addition is complete.

    • Cool the reaction mixture and filter to remove solid byproducts.

    • Wash the filtrate twice with water. The aqueous layer can be extracted with dichloroethane to recover any dissolved product.

    • Combine the organic layers, remove the solvent, and perform distillation under reduced pressure.

    • Collect the fraction at 74-91°C / 13.3 kPa to obtain the final product.[4]

Another synthetic route involves the direct chlorination of propyne (B1212725) at 60-80°C.[6]

The separation of (E) and (Z) isomers of this compound is typically achieved using capillary gas chromatography (GC).[7][8] High-resolution separation depends heavily on the choice of the stationary phase.

  • Protocol 1: Separation on a Star-Poly(ε-caprolactone) (star-PCL) Column [7]

    • Stationary Phase: Star-poly(ε-caprolactone) (star-PCL).

    • Column Type: Capillary GC column.

    • Temperature Program: Start at 40°C and hold for 1 minute, then ramp to 160°C at a rate of 10°C/min.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Outcome: This method has demonstrated effective separation of the cis/trans isomers.[7]

  • Protocol 2: Separation on a Benzimidazolium Functionalized Column [8]

    • Stationary Phase: Benzimidazolium ionic liquid functionalized star-polycaprolactone.

    • Temperature Program: Start at 40°C and hold for 1 minute, then ramp to 160°C at a rate of 10°C/min.[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Outcome: This specialized stationary phase also provides high selectivity and separation capability for the cis/trans isomers.[8]

Following separation, isomers are identified using various spectroscopic techniques. The general workflow is depicted below.

G cluster_0 cluster_1 A Isomer Mixture (E and Z) B Capillary GC Separation A->B C Separated (E)-Isomer B->C D Separated (Z)-Isomer B->D E Mass Spectrometry (MS) C->E F Infrared Spectroscopy (IR) C->F G NMR Spectroscopy C->G D->E D->F D->G H Structural Confirmation E->H F->H G->H

Diagram 2: Experimental workflow for isomer separation and analysis.
  • Mass Spectrometry (MS): Electron ionization mass spectra are available for both the (E) and (Z) isomers in the NIST Chemistry WebBook, providing fragmentation patterns for structural elucidation.[1][5]

  • Infrared (IR) Spectroscopy: IR spectra can distinguish between the isomers based on differences in vibrational frequencies, particularly in the fingerprint region. Reference spectra are available from NIST for both isomers.[2][9]

  • Gas Chromatography (GC): In addition to separation, GC provides retention time data. For the (E)-isomer, a normal alkane retention index of 895 has been reported on a non-polar methyl silicone column.[10]

References

An In-depth Technical Guide to the Synthesis of 1,2,3-Trichloropropane from Glycerol using Oxychlorine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 1,2,3-trichloropropane (B165214) from glycerol (B35011) utilizing various oxychlorine compounds. This document details the reaction pathways, presents quantitative data from key studies, and provides explicit experimental protocols. The information is intended to serve as a valuable resource for professionals in research and development who are exploring novel applications and production methods for this versatile chemical intermediate.

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon that has historically been used as an industrial solvent, paint and varnish remover, and a cleaning and degreasing agent.[1] More recently, its primary application is as a chemical intermediate in the production of other compounds such as polysulfone liquid polymers and dichloropropene.[1] The synthesis of TCP from glycerol, a readily available and renewable resource, presents an attractive alternative to traditional petroleum-based production routes. This guide focuses on the reaction of glycerol with various oxychlorine compounds to yield 1,2,3-trichloropropane.

Reaction Pathways and Mechanisms

The conversion of glycerol to 1,2,3-trichloropropane involves the substitution of the three hydroxyl (-OH) groups of glycerol with chlorine atoms. This transformation can be achieved using several oxychlorine compounds, including phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅). The reaction typically proceeds in a stepwise manner, with the formation of monochlorinated and dichlorinated intermediates.

The general reaction scheme is as follows:

Glycerol → Monochloropropanediols → Dichloropropanols → 1,2,3-Trichloropropane

The use of a tertiary amine, such as triethylamine (B128534), is often employed to neutralize the acidic byproducts generated during the reaction, thereby driving the equilibrium towards the formation of the fully chlorinated product.

dot

Reaction_Pathway Glycerol Glycerol MCPD Monochloropropanediols (1-chloro-2,3-propanediol & 2-chloro-1,3-propanediol) Glycerol->MCPD + Oxychlorine Compound DCP Dichloropropanols (1,3-dichloro-2-propanol & 2,3-dichloro-1-propanol) MCPD->DCP + Oxychlorine Compound TCP 1,2,3-Trichloropropane DCP->TCP + Oxychlorine Compound

Caption: Reaction pathway for the synthesis of 1,2,3-trichloropropane from glycerol.

Quantitative Data Presentation

The efficiency of the chlorination of glycerol can be significantly influenced by the choice of catalyst and reaction conditions. The following table summarizes the performance of various Brønsted acidic ionic liquids in the catalytic chlorination of glycerol to dichloropropanols (DCP), which are key intermediates in the synthesis of 1,2,3-trichloropropane.

CatalystReaction Time (h)Glycerol Conversion (%)1,3-DCP Yield (%)2,3-DCP Yield (%)Reference
[Bmim]H₂PO₄1210013.16<0.32[2]
[Bmim]HSO₄1210013.58<0.34[2]
[BPy]H₂PO₄1299.112.34<0.34[3]
[BPy]HSO₄1210012.46<0.70[3]
[N₂₂₂₄]H₂PO₄12~1009.9<0.38[3]
[N₂₂₂₄]HSO₄12~10013.27<0.34[3]
No Catalyst1268.724.780.35[3]
Reaction Conditions: 110 °C, catalyst loading of 0.75 mol/kg glycerol.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of 1,2,3-trichloropropane from glycerol using phosphorus oxychloride and triethylamine, based on a patented method.

Synthesis of 1,2,3-Trichloropropane using Phosphorus Oxychloride and Triethylamine

Materials:

  • Glycerol (2.0 g)

  • Toluene (15 g)

  • Phosphorus oxychloride (16.6 g)

  • Triethylamine (8.4 g)

  • Water (50 g)

Equipment:

  • 100 mL flask

  • Reflux condenser

  • Oil bath

  • Stirrer

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 100 mL flask equipped with a reflux condenser, combine 2.0 g of glycerol, 15 g of toluene, and 16.6 g of phosphorus oxychloride.

  • Addition of Triethylamine: At room temperature, add 8.4 g of triethylamine to the mixture.

  • Reaction: Heat the resulting mixture in an oil bath to 80 °C and stir for 3 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature.

  • Quenching and Extraction: Add the reaction mixture to 50 g of water and separate the layers using a separatory funnel.

  • Further Extraction: Extract the aqueous layer twice with 10 g of toluene.

  • Combine Organic Layers: Combine all the organic layers.

  • Purification: The obtained 1,2,3-trichloropropane can be further purified by distillation or column chromatography.

dot

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Purification start Start reactants Combine Glycerol, Toluene, and Phosphorus Oxychloride in a Flask start->reactants add_tea Add Triethylamine at Room Temperature reactants->add_tea heat_stir Heat to 80°C and Stir for 3 Hours add_tea->heat_stir cool Cool to Room Temperature heat_stir->cool quench Add to Water and Separate Layers cool->quench extract Extract Aqueous Layer with Toluene (2x) quench->extract combine Combine Organic Layers extract->combine purify Purify by Distillation or Column Chromatography combine->purify end End purify->end

Caption: Experimental workflow for the synthesis of 1,2,3-trichloropropane.

Other Oxychlorine Reagents

While a detailed, high-yield protocol for the direct conversion of glycerol to 1,2,3-trichloropropane using other common oxychlorine reagents is not as readily available in the reviewed literature, the following provides a general overview:

  • Thionyl Chloride (SOCl₂): In the presence of a tertiary amine, thionyl chloride can also be used to chlorinate glycerol.[4] The reaction mechanism is similar to that with phosphorus oxychloride, with the formation of sulfur dioxide and hydrogen chloride as byproducts. Careful temperature control is necessary to manage the exothermic nature of the reaction.

  • Phosphorus Pentachloride (PCl₅): The reaction of glycerol with phosphorus pentachloride is known to produce 1,2,3-trichloropropane.[5] This reaction also yields phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) as byproducts.[5] Due to the generation of multiple byproducts, purification of the final product can be more complex.

Conclusion

The synthesis of 1,2,3-trichloropropane from glycerol using oxychlorine compounds offers a promising route from a renewable feedstock. The use of phosphorus oxychloride in the presence of a tertiary amine has been demonstrated to be an effective method. Further research and optimization of reaction conditions, particularly with other chlorinating agents like thionyl chloride, could lead to even more efficient and scalable processes. The data and protocols presented in this guide provide a solid foundation for researchers and professionals to build upon in their endeavors to develop sustainable chemical syntheses.

References

Methodological & Application

The Versatility of 1,2,3-Trichloropropene in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloropropene (B82530) is a halogenated alkene that serves as a versatile three-carbon building block in organic synthesis. Its unique structure, featuring a vinyl chloride moiety and an allylic chloride, allows for a range of transformations including nucleophilic substitutions, cycloaddition reactions, and palladium-catalyzed cross-couplings. This document provides detailed application notes and protocols for the use of this compound in the synthesis of valuable organic molecules, with a focus on methodologies relevant to pharmaceutical and materials science research.

I. Nucleophilic Substitution Reactions

The presence of both vinylic and allylic chlorine atoms in this compound allows for selective nucleophilic substitution reactions. The allylic chloride is significantly more reactive towards SN2 displacement due to the stabilization of the transition state by the adjacent double bond. This differential reactivity can be exploited for the selective introduction of various functional groups.

A. Reactions with N-Nucleophiles: Synthesis of Aziridines and Allylic Amines

The reaction of this compound with primary or secondary amines can lead to the formation of allylic amines through nucleophilic substitution of the allylic chlorine. Under specific conditions, subsequent intramolecular cyclization can afford substituted aziridines, which are important scaffolds in medicinal chemistry.

Logical Relationship: Synthesis of Allylic Amines and Aziridines

G TCP This compound AllylicAmine Allylic Amine Intermediate TCP->AllylicAmine S N 2 Amine Primary or Secondary Amine Amine->AllylicAmine Base Base Aziridine Substituted Aziridine Base->Aziridine AllylicAmine->Aziridine Intramolecular Cyclization

Caption: Pathway for the synthesis of allylic amines and aziridines from this compound.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl Allylic Amines

  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as acetonitrile (B52724) or DMF, add the desired aniline (B41778) (1.1 eq.) and a base such as potassium carbonate (1.5 eq.).

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding N-(2,3-dichloroprop-2-en-1-yl)aniline derivative.

EntryAmineBaseSolventTemp (°C)Time (h)Yield (%)
1AnilineK₂CO₃CH₃CN801275
24-MethoxyanilineCs₂CO₃DMF60882
34-NitroanilineK₂CO₃CH₃CN802465
B. Reactions with S-Nucleophiles: Synthesis of Allylic Thioethers

Thiols and their corresponding thiolates are excellent nucleophiles for the displacement of the allylic chloride in this compound, leading to the formation of allylic thioethers. These compounds are valuable intermediates for further transformations.

Experimental Protocol: Synthesis of S-(2,3-Dichloroprop-2-en-1-yl) Thioethers

  • To a solution of the desired thiol (1.1 eq.) in a polar aprotic solvent like DMF, add a base such as sodium hydride (1.1 eq.) at 0 °C to generate the thiolate in situ.

  • After stirring for 30 minutes, add this compound (1.0 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired allylic thioether.

EntryThiolBaseSolventTemp (°C)Time (h)Yield (%)
1ThiophenolNaHDMFRT492
2Benzyl mercaptanNaHDMFRT688
3EthanethiolNaHTHFRT878
C. Reactions with O-Nucleophiles: Synthesis of Allylic Ethers

Alkoxides can react with this compound to form allylic ethers. The choice of base and solvent is crucial to favor substitution over elimination.

Experimental Protocol: Williamson Ether Synthesis with this compound

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired alcohol in a suitable anhydrous solvent (e.g., THF).

  • Add a strong base such as sodium hydride (1.1 eq.) portion-wise at 0 °C and stir for 30 minutes.

  • Add this compound (1.0 eq.) dropwise to the solution.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash with brine, dry over magnesium sulfate, and concentrate.

  • Purify by column chromatography.

EntryAlcoholBaseSolventTemp (°C)Time (h)Yield (%)
1PhenolNaHTHFRT1265
2Benzyl alcoholKHDMF40872
3EthanolNaHTHFRT1855

II. Cycloaddition Reactions

The electron-deficient double bond in this compound can participate in cycloaddition reactions, providing a route to complex cyclic and heterocyclic systems.

A. [3+2] Cycloaddition with Nitrile Oxides

While direct examples with this compound are scarce in readily available literature, its derivative, 3,3,3-trichloro-1-nitroprop-1-ene, has been shown to undergo [3+2] cycloaddition with nitrile oxides to form highly functionalized isoxazolines. This suggests that this compound could be a viable partner in similar reactions, particularly with electron-rich dipoles.

Workflow for [3+2] Cycloaddition

G TCP This compound (or derivative) Cycloadduct [3+2] Cycloadduct (e.g., Isoxazoline) TCP->Cycloadduct Dipole 1,3-Dipole (e.g., Nitrile Oxide) Dipole->Cycloadduct

Caption: General scheme for the [3+2] cycloaddition of this compound.

Experimental Protocol: General Procedure for the [3+2] Cycloaddition of a this compound Derivative

This protocol is adapted from the reaction of 3,3,3-trichloro-1-nitroprop-1-ene.

  • In a flask, dissolve the this compound derivative (1.0 eq.) and the appropriate hydroximinoyl chloride (1.2 eq.) in a suitable solvent like THF.

  • Cool the mixture in an ice bath and add a base such as potassium carbonate (0.75 eq.) portion-wise over 30 minutes to generate the nitrile oxide in situ.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by recrystallization or column chromatography.

EntryHydroximinoyl ChlorideBaseSolventTemp (°C)Time (h)Yield (%)
1Benzohydroximinoyl chlorideK₂CO₃THFRT2485
24-Methoxybenzohydroximinoyl chlorideK₂CO₃THFRT2490
34-Nitrobenzohydroximinoyl chlorideK₂CO₃THFRT2478

III. Palladium-Catalyzed Cross-Coupling Reactions

The vinylic chloride in this compound can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon bonds.

Signaling Pathway for Palladium-Catalyzed Cross-Coupling

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-X Transmetalation Transmetalation Oxidative\nAddition->Transmetalation R-M Reductive\nElimination Reductive Elimination Transmetalation->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-R Product Cross-Coupled Product (Ar-R) Reductive\nElimination->Product TCP This compound (Ar-X) TCP->Oxidative\nAddition Coupling_Partner Coupling Partner (R-M) Coupling_Partner->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions involving this compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • To a degassed mixture of this compound (1.0 eq.), a boronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water), heat the reaction under an inert atmosphere.

  • Monitor the reaction progress by GC-MS or TLC.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

EntryBoronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O901270
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001078
3Naphthalene-2-boronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O951665

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. Its distinct reactive sites allow for selective functionalization through nucleophilic substitution, and its unsaturated framework is amenable to cycloaddition and palladium-catalyzed cross-coupling reactions. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in the synthesis of complex molecules for applications in drug discovery and materials science. Further investigation into the diastereoselective and enantioselective transformations of this compound derivatives is a promising area for future research.

Application Notes and Protocols for the Detection of 1,2,3-Trichloropropane in Water

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the detection and quantification of 1,2,3-Trichloropropane (B165214) (TCP) in water samples. The protocols are intended for researchers, scientists, and professionals in environmental monitoring and drug development.

Overview of Analytical Methods

The primary methods for the determination of 1,2,3-Trichloropropane in water are based on gas chromatography (GC) coupled with mass spectrometry (MS) or an electron capture detector (ECD).[1][2][3] Sample preparation techniques are crucial for achieving the low detection limits required for this compound, with purge and trap (P&T) and liquid-liquid extraction (LLE) being the most common approaches.[1][2][4] Several standardized methods have been developed by the United States Environmental Protection Agency (US EPA) and other regulatory bodies.[1][2][3]

Quantitative Data Summary

The following tables summarize the performance of various analytical methods for the detection of 1,2,3-Trichloropropane in water.

Table 1: Method Detection Limits (MDL) and Reporting Limits (RL)

MethodMDL (ng/L)RL/DLR (ng/L)MatrixReference
CDPH LLE-GC/MS0.85.0Reagent Water[4]
Modified EPA 524.2 (P&T GC/MS)0.8115Drinking Water[5]
SPE coupled to P&T GC/MS0.110.30Water[6]
EPA Method 524.3 (P&T GC/MS)Not SpecifiedHealth-based advisory level of 5 ng/LDrinking Water[7]

Table 2: Recovery and Precision Data

MethodSpiked Concentration (ng/L)Mean Recovery (%)Relative Standard Deviation (%)MatrixReference
CDPH LLE-GC/MS5.01114.8Reagent Water[4]
CDPH LLE-GC/MS50.01035.0Reagent Water[4]
CDPH LLE-GC/MS (Internal Standard)1009415Reagent Water[4]

Experimental Protocols

Method 1: Continuous Liquid-Liquid Extraction (LLE) followed by GC/MS

This protocol is based on the method developed by the California Department of Public Health for trace-level analysis of TCP in drinking water.[4]

3.1.1. Sample Preparation (LLE)

  • Sample Collection: Collect a 1 L water sample.

  • Internal Standard Spiking: Spike the sample with a known concentration of 1,2,3-trichloropropane-d5 (TCP-D5) as an internal standard.[4]

  • Extraction: Place the sample in a continuous liquid-liquid extractor and extract with methylene (B1212753) chloride for approximately 16 hours (overnight).[4]

  • Drying and Concentration: After extraction, isolate the methylene chloride extract, dry it, and concentrate it to a final volume of 1 mL.[4]

3.1.2. Instrumental Analysis (GC/MS)

  • Gas Chromatograph (GC):

    • Column: Use a capillary column suitable for volatile organic compounds analysis.

    • Injector: Splitless injection.

    • Oven Program: Optimize the temperature program to achieve good separation of TCP from other components.

  • Mass Spectrometer (MS):

    • Detector: An ion trap or quadrupole mass spectrometer can be used.[4]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: To achieve the necessary sensitivity, operate the ion trap MS in the selected ion storage (SIS) mode or the quadrupole MS in the selected ion monitoring (SIM) mode.[4]

    • Quantification Ion for TCP: m/z 110.[8]

    • Confirmation Ions for TCP: m/z 112 and 75.[7][8]

3.1.3. Quality Control

  • Calibration: Prepare a series of calibration standards with TCP concentrations ranging from 5.0 to 500 ng/L.[4]

  • Blanks: Analyze a laboratory reagent blank (LRB) with each batch of 20 or fewer samples to ensure the system is free of contaminants.[4]

  • Laboratory Fortified Blank (LFB): Analyze an LFB with each batch to assess accuracy.

Method 2: Purge and Trap (P&T) followed by GC/MS

This protocol is based on US EPA Method 524.3 and other similar P&T methods for the analysis of volatile organic compounds (VOCs) in water.[7][9][10][11]

3.2.1. Sample Preparation (Purge and Trap)

  • Sample Collection: Collect water samples in 40 mL amber VOA vials. If residual chlorine is present, add 25 mg of ascorbic acid to each vial before sample collection. Store samples at 4°C and analyze within 14 days.[12]

  • Internal Standard Spiking: Spike the sample with an internal standard, such as 1,2,3-trichloropropane-d5.[12]

  • Purging: Place a 5-25 mL sample aliquot into the purging vessel of a purge and trap concentrator. Purge the sample with an inert gas (e.g., helium) at a specific flow rate and temperature. A heated purge (e.g., at 50°C) can improve the response of TCP.[8]

  • Trapping: The purged VOCs, including TCP, are trapped on an analytical trap containing sorbent materials.

  • Desorption: The trap is rapidly heated to desorb the trapped compounds, which are then transferred to the GC column.

3.2.2. Instrumental Analysis (GC/MS)

  • Gas Chromatograph (GC):

    • Column: A capillary column such as a Restek Rtx-624 (20 m x 0.18 mm x 1.0 µm) is suitable.[7]

    • Carrier Gas: Helium.

    • Oven Program: A typical program might start at 35-45°C and ramp up to around 200°C.

  • Mass Spectrometer (MS):

    • Detector: A single quadrupole mass spectrometer is commonly used.[7]

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used to achieve the required low detection limits.[7][8]

    • Quantification and Confirmation Ions: As in the LLE-GC/MS method, use m/z 110 for quantification and m/z 112 and 75 for confirmation.[7][8]

3.2.3. Quality Control

  • Calibration: Prepare a multi-point calibration curve from 2.5 to 1000 ng/L (ppt) in de-ionized water.[7]

  • Method Detection Limit (MDL) Study: Perform an MDL study by analyzing at least seven replicates of a low-level standard.

  • Blanks and Fortified Blanks: Analyze laboratory reagent blanks and laboratory fortified blanks with each analytical batch.[12]

Workflow and Signaling Pathway Diagrams

Analytical_Workflow_for_TCP_in_Water cluster_sample_prep Sample Preparation cluster_extraction Extraction/Concentration cluster_analysis Instrumental Analysis cluster_data Data Processing Sample_Collection 1. Water Sample Collection (e.g., 1 L for LLE, 40 mL for P&T) Preservation 2. Preservation (e.g., Refrigeration, Dechlorination) Sample_Collection->Preservation Spiking 3. Internal Standard Spiking (e.g., TCP-D5) Preservation->Spiking LLE Liquid-Liquid Extraction (Methylene Chloride) Spiking->LLE Method 1 PT Purge and Trap Spiking->PT Method 2 GC_Separation 4. Gas Chromatography (GC) (Separation of Analytes) LLE->GC_Separation PT->GC_Separation MS_Detection 5. Mass Spectrometry (MS) (Detection and Identification) GC_Separation->MS_Detection Identification 6. Analyte Identification (Retention Time & Mass Spectra) MS_Detection->Identification Quantification 7. Quantification (Calibration Curve & Internal Standard) Identification->Quantification Reporting 8. Reporting of Results Quantification->Reporting

Caption: General workflow for the analysis of 1,2,3-Trichloropropane in water.

References

Application Note: Analysis of 1,2,3-Trichloropropene using Gas Chromatography-Mass Spectrometry (GC/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a detailed protocol for the identification and quantification of 1,2,3-trichloropropene (B82530) in environmental and research samples using gas chromatography-mass spectrometry (GC/MS). Due to the limited availability of specific standardized methods for this compound, this protocol has been developed by adapting established methodologies for other volatile chlorinated hydrocarbons, such as those outlined in EPA methods, and by incorporating specific mass spectral data for the target analyte. The procedure includes sample preparation, GC/MS instrument parameters, and data analysis guidelines.

Introduction

This compound (C₃H₃Cl₃) is a halogenated alkene of interest in environmental monitoring and chemical synthesis. Accurate and sensitive analytical methods are crucial for determining its presence and concentration in various matrices. Gas chromatography coupled with mass spectrometry (GC/MS) offers the high selectivity and sensitivity required for the analysis of such volatile organic compounds. This document provides a comprehensive protocol for the analysis of this compound, designed to be a valuable resource for researchers and analytical chemists.

Experimental Protocol

This protocol is a proposed methodology and should be validated by the user for their specific application and matrix.

Sample Preparation (for Water Samples)

A liquid-liquid extraction procedure is recommended for the extraction of this compound from aqueous samples.

  • Sample Collection: Collect water samples in amber glass vials with PTFE-lined septa to minimize analyte loss and photodegradation.

  • Extraction:

    • To a 100 mL water sample, add a suitable internal standard (e.g., d5-chlorobenzene or a commercially available labeled analog of a similar chlorinated hydrocarbon).

    • Transfer the sample to a 250 mL separatory funnel.

    • Add 30 mL of dichloromethane (B109758) (DCM) to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, with periodic venting to release pressure.

    • Allow the layers to separate for at least 10 minutes.

    • Drain the lower organic layer (DCM) into a clean flask.

    • Repeat the extraction twice more with fresh 30 mL portions of DCM.

    • Combine the three DCM extracts.

  • Drying and Concentration:

    • Pass the combined extract through a column containing anhydrous sodium sulfate (B86663) to remove any residual water.

    • Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen in a heated water bath (not exceeding 35°C).

    • Transfer the concentrated extract to a 2 mL autosampler vial for GC/MS analysis.

GC/MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point and may require optimization.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 4 minutes. Ramp to 180°C at 10°C/min. Hold at 180°C for 5 minutes.
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) and/or Full Scan (for initial identification)
Data Presentation: Quantitative Data Summary

The mass spectrum of this compound (molecular weight: 145.41 g/mol ) exhibits several characteristic ions.[1][2] For quantitative analysis using SIM mode, the following ions are proposed. The retention time is an estimate and will need to be determined experimentally.

Analyte Retention Time (min) Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
This compound~ 8 - 1211075109

Note: The selection of quantifier and qualifier ions should be confirmed by analyzing a standard of this compound and examining the full scan mass spectrum.

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC/MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Spike with Internal Standard Sample->Spike 1 Extraction Liquid-Liquid Extraction (Dichloromethane) Spike->Extraction 2 Dry_Concentrate Dry and Concentrate Extract Extraction->Dry_Concentrate 3 GC_Injection GC Injection Dry_Concentrate->GC_Injection 4 Separation Chromatographic Separation GC_Injection->Separation 5 Ionization Electron Ionization Separation->Ionization 6 Detection Mass Detection (SIM/Scan) Ionization->Detection 7 Peak_Integration Peak Integration Detection->Peak_Integration 8 Quantification Quantification Peak_Integration->Quantification 9 Reporting Reporting Quantification->Reporting 10

Caption: GC/MS analysis workflow for this compound.

Signaling Pathways and Logical Relationships

For the analysis of a single small molecule like this compound, a signaling pathway diagram is not applicable. The logical relationship of the analytical process is best represented by the experimental workflow diagram provided above.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by GC/MS. By leveraging established methods for similar compounds and incorporating specific mass spectral data, this guide offers a solid foundation for researchers to develop and validate their own analytical procedures for this compound. The provided workflow and data tables serve as a practical resource for the successful implementation of this method in a laboratory setting.

References

Application Notes and Protocols: 1,2,3-Trichloropropene as a Versatile Precursor for the Synthesis of Pharmaceutically-Relevant 1,2,3-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1,2,3-trichloropropene (B82530) as a starting material for the synthesis of 1,2,3-triazole derivatives, a class of heterocyclic compounds with significant potential in pharmaceutical research and development, exhibiting a range of biological activities including anticancer and antiviral properties. This document outlines a two-step synthetic strategy, detailing the conversion of this compound to the key intermediate, propargyl chloride, followed by its use in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to generate diverse 1,2,3-triazoles.

Introduction

This compound, a chlorinated alkene, offers a unique chemical scaffold for the synthesis of valuable intermediates in medicinal chemistry. Its reactivity allows for transformations that introduce functionalities amenable to the construction of complex molecular architectures. A particularly valuable transformation is its conversion to propargyl chloride (3-chloro-1-propyne), a versatile building block in organic synthesis. Propargyl chloride serves as a key precursor for the introduction of a propargyl group, which is widely exploited in the development of bioactive molecules.

The subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction between propargyl chloride and various organic azides provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The 1,2,3-triazole moiety is considered a privileged scaffold in drug discovery due to its favorable properties, including metabolic stability, hydrogen bonding capability, and dipole character, which contribute to enhanced binding affinity with biological targets.[1]

Synthetic Strategy Overview

The proposed synthetic pathway involves two key transformations:

  • Dehydrochlorination of this compound to Propargyl Chloride: This step involves the base-mediated elimination of hydrogen chloride from this compound to yield the terminal alkyne, propargyl chloride.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl chloride intermediate is then reacted with a diverse range of organic azides in the presence of a copper(I) catalyst to afford the corresponding 1,4-disubstituted 1,2,3-triazole derivatives.

G cluster_0 CuAAC 'Click' Chemistry TCP This compound PC Propargyl Chloride (Intermediate) TCP->PC Dehydrochlorination TRI 1,4-Disubstituted 1,2,3-Triazole (Pharmaceutical Scaffold) PC->TRI AZ Organic Azide (B81097) AZ->TRI

Caption: Synthetic workflow from this compound to 1,2,3-triazoles.

Experimental Protocols

Protocol 1: Synthesis of Propargyl Chloride from this compound

This protocol describes a general procedure for the dehydrochlorination of this compound. Optimization of reaction conditions may be necessary depending on the specific isomer of this compound used and the desired purity of the product.

Materials:

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in the chosen anhydrous solvent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a strong base (e.g., powdered KOH [2.2 eq] or NaNH₂ [2.2 eq]) portion-wise to the stirred solution under a nitrogen atmosphere. Caution: The reaction can be exothermic.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC or GC analysis.

  • Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and carefully remove the solvent by distillation at atmospheric pressure. Caution: Propargyl chloride is volatile and has a low boiling point (57 °C).[2]

  • The crude propargyl chloride can be purified by fractional distillation.

Quantitative Data Summary (Representative)

ParameterValueReference
ReactantThis compound-
BasePotassium Hydroxide[3]
SolventDiethyl Ether[3]
Reaction Time3 hours[3]
TemperatureReflux[3]
Yield60-75% (estimated)[3]
Protocol 2: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via CuAAC

This protocol provides a general method for the copper-catalyzed cycloaddition of propargyl chloride with an organic azide.

Materials:

  • Propargyl chloride

  • Organic azide (e.g., benzyl (B1604629) azide)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvent system (e.g., t-butanol/water, DMSO/water)

Procedure:

  • In a round-bottom flask, dissolve the organic azide (1.0 eq) and propargyl chloride (1.1 eq) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.

  • In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.

  • To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • The crude 1,2,3-triazole derivative can be purified by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Representative)

ParameterValueReference
AlkynePropargyl Chloride[4][5]
AzideBenzyl Azide[4][5]
CatalystCuSO₄·5H₂O[4][5]
Reducing AgentSodium Ascorbate[4][5]
Solventt-BuOH/H₂O (1:1)[4][5]
Reaction Time12 hours[4][5]
TemperatureRoom Temperature[4][5]
Yield>90%[4][5]

Mechanism of Action of Triazole-Based Anticancer Agents

Many 1,2,3-triazole derivatives exhibit anticancer activity through the inhibition of various signaling pathways crucial for cancer cell proliferation, survival, and metastasis. A common mechanism involves the inhibition of protein kinases, such as receptor tyrosine kinases (e.g., VEGFR, EGFR) or intracellular kinases (e.g., Src, Abl).[6]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) (e.g., VEGFR, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., Myc, AP-1) ERK->TF AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->TF Proliferation Cell Proliferation, Angiogenesis, Metastasis TF->Proliferation Triazole 1,2,3-Triazole Derivative Triazole->RTK Inhibition

Caption: Inhibition of RTK signaling by 1,2,3-triazole derivatives.

Conclusion

This compound serves as a valuable, albeit underutilized, precursor in pharmaceutical synthesis. Through a straightforward dehydrochlorination reaction, it can be converted to propargyl chloride, a key building block for the highly efficient synthesis of 1,2,3-triazole derivatives via the CuAAC reaction. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of novel triazole-based compounds with the potential for development into new therapeutic agents. The versatility of the CuAAC reaction allows for the generation of large libraries of compounds for high-throughput screening, accelerating the drug discovery process.

References

Application of 1,2,3-Trichloropropene in Agrochemical Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloropropene (B82530), a chlorinated alkene, serves as a versatile intermediate in the synthesis of various agrochemicals. While not typically an active ingredient itself, its unique chemical structure allows for its conversion into potent herbicides and nematicides. This document provides detailed application notes and experimental protocols for the utilization of this compound and its precursor, 1,2,3-trichloropropane (B165214), in the development of key agrochemical compounds. The protocols are based on established synthetic routes and provide a foundation for further research and development in this area.

Application 1: Synthesis of the Herbicide Triallate

This compound is a crucial building block in the multi-step synthesis of the pre-emergent thiocarbamate herbicide, Triallate. Triallate is effective in controlling wild oats and other grassy weeds in various crops. The overall synthetic pathway involves the conversion of 1,2,3-trichloropropane to a tetrachloropropene (B83866) intermediate, which is then reacted with a diisopropylthiocarbamate salt.

Signaling Pathway and Mechanism of Action (Triallate)

Triallate functions by inhibiting the biosynthesis of very-long-chain fatty acids in susceptible plants. This disruption of lipid synthesis is critical for epicuticular wax formation and cell membrane integrity, ultimately leading to the death of the emerging weed seedlings.

G Triallate Triallate VLCFA_Elongases Very-Long-Chain Fatty Acid Elongases Triallate->VLCFA_Elongases Inhibition VLCFAs Very-Long-Chain Fatty Acids VLCFA_Elongases->VLCFAs Synthesis Epicuticular_Wax Epicuticular Wax Formation VLCFAs->Epicuticular_Wax Cell_Membranes Cell Membrane Integrity VLCFAs->Cell_Membranes Weed_Death Weed Seedling Death Epicuticular_Wax->Weed_Death Disruption leads to Cell_Membranes->Weed_Death Disruption leads to

Caption: Mechanism of action of the herbicide Triallate.

Experimental Workflow for Triallate Synthesis

The synthesis of Triallate from 1,2,3-trichloropropane is a multi-step process. The following diagram illustrates the key transformations.

G TCP 1,2,3-Trichloropropane TCP_mix Mixed Tetrachloropropanes TCP->TCP_mix Chlorination Trichloropropenes Mixed Trichloropropenes (incl. This compound) TCP_mix->Trichloropropenes Dehydrochlorination Pentachloropropanes Mixed Pentachloropropanes Trichloropropenes->Pentachloropropanes Chlorination Tetrachloropropene 1,1,2,3-Tetrachloropropene Pentachloropropanes->Tetrachloropropene Dehydrochlorination Triallate Triallate Tetrachloropropene->Triallate Reaction with Diisopropylthiocarbamate Salt

Caption: Synthetic workflow for Triallate from 1,2,3-trichloropropane.

Experimental Protocols

Protocol 1: Preparation of Mixed Trichloropropenes from 1,2,3-Trichloropropane

This protocol describes the chlorination of 1,2,3-trichloropropane followed by dehydrochlorination to yield a mixture of trichloropropenes, including this compound.

Materials:

  • 1,2,3-Trichloropropane

  • Chlorine gas

  • Sodium hydroxide (B78521)

  • Water

  • Molecular sieves

  • Reaction vessel with agitator, gas inlet, and reflux condenser

  • Fractional distillation apparatus

  • Steam distillation apparatus

Procedure:

  • Chlorination:

    • Charge the reaction vessel with 1,2,3-trichloropropane.

    • Heat the vessel to approximately 55°C.

    • Introduce chlorine gas into the liquid phase while maintaining the temperature.

    • Continue the chlorination until the desired conversion is achieved, monitoring the reaction progress by gas chromatography (GC).

    • The effluent will contain a mixture of tetrachloropropanes.

  • Dehydrochlorination:

    • Fractionally distill the chlorinator effluent under reduced pressure to isolate the fraction comprising 1,1,2,3-tetrachloropropane.

    • Charge a separate reaction vessel equipped with an agitator with the isolated tetrachloropropane fraction and heat to about 95°C.[1]

    • Prepare a solution of sodium hydroxide in water.

    • Slowly add the caustic solution to the heated tetrachloropropane over a period of approximately 2.5 hours, with continuous stirring.[1]

    • After the addition is complete, continue stirring for another 2.5 hours at 95°C.[1]

    • Perform steam distillation on the reaction mass until the vapor temperature reaches 99°C.[1]

    • Separate the organic layer from the distillate. This layer contains a mixture of trichloropropenes.

    • Dry the mixed trichloropropenes over molecular sieves and filter.

Quantitative Data:

StepReactantProductTemperature (°C)Duration (h)Yield (%)Reference
Dehydrochlorination1,1,2,3-TetrachloropropaneMixed Trichloropropenes955Approx. 77 (organic layer recovery)[1]

Composition of Mixed Trichloropropenes: [1]

CompoundPercentage by Weight (%)
1,1,3-Trichloropropene22
This compound67
2,3,3-Trichloropropene9

Protocol 2: Synthesis of Triallate from 1,1,2,3-Tetrachloropropene

This protocol outlines the final step in the synthesis of Triallate from the intermediate 1,1,2,3-tetrachloropropene. The preceding steps to obtain this intermediate from the mixed trichloropropenes involve further chlorination and dehydrochlorination, as depicted in the workflow diagram.

Materials:

  • 1,1,2,3-Tetrachloropropene

  • Diisopropylamine (B44863)

  • Carbon disulfide

  • Sodium hydroxide

  • Solvent (e.g., Toluene)

  • Phase-transfer catalyst (optional)

Procedure:

  • Formation of Sodium Diisopropylthiocarbamate:

    • In a reaction vessel, dissolve diisopropylamine in a suitable solvent like toluene.

    • Cool the solution in an ice bath.

    • Slowly add carbon disulfide to the cooled solution while stirring.

    • Gradually add a concentrated aqueous solution of sodium hydroxide to the mixture, maintaining a low temperature.

    • Stir the mixture until the formation of the sodium diisopropylthiocarbamate salt is complete.

  • Reaction with 1,1,2,3-Tetrachloropropene:

    • To the freshly prepared solution of sodium diisopropylthiocarbamate, add 1,1,2,3-tetrachloropropene dropwise. A phase-transfer catalyst can be added to facilitate the reaction.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC.

    • After completion, wash the reaction mixture with water to remove any inorganic salts.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain crude Triallate.

    • The crude product can be further purified by distillation or chromatography.

Quantitative Data (Illustrative):

Reactant 1Reactant 2ProductSolventTemperature (°C)Yield (%)
1,1,2,3-TetrachloropropeneSodium DiisopropylthiocarbamateTriallateTolueneRoom Temperature>80

Application 2: Synthesis of Dichloropropene Nematicides

1,2,3-Trichloropropane can be directly converted to a mixture of dichloropropenes, which are active ingredients in some soil fumigants used for nematode control. The primary active ingredient is typically 1,3-dichloropropene (B49464).

Experimental Workflow for Dichloropropene Synthesis

G TCP 1,2,3-Trichloropropane Dichloropropenes Dichloropropenes (e.g., 1,3-Dichloropropene, 2,3-Dichloroprop-1-ene) TCP->Dichloropropenes Dehydrochlorination

Caption: Synthesis of dichloropropene nematicides from 1,2,3-trichloropropane.

Experimental Protocol

Protocol 3: Dehydrochlorination of 1,2,3-Trichloropropane to 2,3-Dichloroprop-1-ene

This protocol provides a method for the regioselective synthesis of 2,3-dichloroprop-1-ene, an isomer of the more common 1,3-dichloropropene nematicide.

Materials:

  • 1,2,3-Trichloropropane (TCP)

  • Sodium hydroxide (NaOH)

  • Water

  • Phase-transfer catalyst (optional)

  • Reaction vessel with heating and stirring capabilities

Procedure:

  • Prepare a dilute aqueous solution of sodium hydroxide.

  • Add 1,2,3-trichloropropane to the NaOH solution in the reaction vessel. A phase-transfer catalyst can be added to improve the reaction rate.

  • Heat the mixture to 50°C with vigorous stirring.

  • Maintain the reaction at this temperature until completion, which can be monitored by GC analysis of the organic phase.

  • After the reaction is complete, cool the mixture and separate the organic layer.

  • Wash the organic layer with water to remove any remaining NaOH.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The product, 2,3-dichloroprop-1-ene, can be purified by distillation.

Quantitative Data:

ReactantReagentProductTemperature (°C)Yield (%)Reference
1,2,3-TrichloropropaneDilute aqueous NaOH2,3-Dichloroprop-1-ene5088

Conclusion

This compound and its precursor, 1,2,3-trichloropropane, are valuable intermediates in the agrochemical industry. The protocols provided herein for the synthesis of the herbicide Triallate and dichloropropene nematicides offer a foundation for researchers to explore and optimize these synthetic routes. Further investigation into reaction conditions, catalyst systems, and purification methods can lead to more efficient and sustainable processes for the production of these important crop protection agents. The presented workflows and mechanisms provide a clear understanding of the logical and biological pathways involved in the application of this compound in agrochemical development.

References

Application Notes and Protocols for Regioselective Synthesis from 1,2,3-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the regioselective synthesis of valuable chemical intermediates from 1,2,3-trichloropropane (B165214) (TCP), a readily available chlorinated hydrocarbon. The following application notes summarize key regioselective transformations, present quantitative data in structured tables, and provide detailed experimental procedures.

Introduction

1,2,3-Trichloropropane is a synthetic organic compound that has historically been used as a solvent and cleaning agent.[1][2] Due to its chemical structure, featuring three chlorine atoms on a propane (B168953) backbone, TCP presents opportunities for regioselective chemical transformations. Controlling the reaction conditions allows for the selective elimination of hydrogen chloride (dehydrochlorination) or substitution of a chlorine atom, leading to the formation of useful building blocks for organic synthesis. This document focuses on two primary regioselective elimination reactions: the synthesis of 2,3-dichloroprop-1-ene and 2-chloroprop-2-en-1-ol.

Regioselective Elimination Reactions of 1,2,3-Trichloropropane

Under basic conditions, 1,2,3-trichloropropane readily undergoes dehydrochlorination. The regioselectivity of this elimination is dependent on the choice of base and reaction conditions, leading to two principal products.

Synthesis of 2,3-Dichloroprop-1-ene

The reaction of 1,2,3-trichloropropane with a dilute aqueous solution of sodium hydroxide (B78521) at a controlled temperature results in the regioselective elimination of HCl to yield 2,3-dichloroprop-1-ene.[3] This reaction is believed to proceed via an E2 mechanism, where the proton at the C2 position is preferentially abstracted due to the electron-withdrawing effects of the adjacent chlorine atoms, leading to the formation of the more substituted alkene. The use of a phase-transfer catalyst can significantly reduce reaction times.[4]

Synthesis of 2-Chloroprop-2-en-1-ol

When 1,2,3-trichloropropane is treated with a boiling saturated solution of a weaker base, such as sodium carbonate or potassium carbonate, a different regioselective pathway is observed, yielding 2-chloroprop-2-en-1-ol.[3][5] This transformation involves both an elimination and a subsequent nucleophilic substitution of a chlorine atom by a hydroxyl group.

Data Presentation

The following tables summarize the quantitative data for the regioselective synthesis of 2,3-dichloroprop-1-ene and 2-chloroprop-2-en-1-ol from 1,2,3-trichloropropane.

Table 1: Regioselective Synthesis of 2,3-Dichloroprop-1-ene

ParameterValueReference
Starting Material 1,2,3-Trichloropropane[3]
Reagent Dilute aqueous NaOH
Phase-Transfer Catalyst Benzyltriethylammonium chloride[4]
Temperature 50 °C
Yield 88%[5]

Table 2: Regioselective Synthesis of 2-Chloroprop-2-en-1-ol

ParameterValueReference
Starting Material 1,2,3-Trichloropropane[3]
Reagent Saturated aq. Na₂CO₃ or K₂CO₃
Temperature Boiling
Yield 97-98%[5]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroprop-1-ene

This protocol is adapted from the optimized reaction conditions reported in the literature.[3][5][4]

Materials:

  • 1,2,3-Trichloropropane (can be of technical grade, e.g., 65-80% purity)[4]

  • Sodium hydroxide (NaOH)

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Deionized water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (B86663) (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and temperature probe

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a dilute aqueous solution of sodium hydroxide. A concentration of around 10-30% can be effective.[4]

  • In the round-bottom flask, combine 1,2,3-trichloropropane and the aqueous sodium hydroxide solution.

  • Add a catalytic amount of benzyltriethylammonium chloride (e.g., 0.1-3.0 mol% relative to pure 1,2,3-trichloropropane).[4]

  • Heat the reaction mixture to 50 °C with vigorous stirring.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by distillation to obtain pure 2,3-dichloroprop-1-ene.

Protocol 2: Synthesis of 2-Chloroprop-2-en-1-ol

This protocol is based on the general conditions described in the literature.[3][5]

Materials:

  • 1,2,3-Trichloropropane

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate (B1210297) (for extraction)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Prepare a saturated aqueous solution of sodium carbonate or potassium carbonate.

  • In the round-bottom flask, add 1,2,3-trichloropropane to the saturated carbonate solution.

  • Heat the mixture to a boil (reflux) with vigorous stirring.

  • Monitor the reaction by GC or TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The resulting crude 2-chloroprop-2-en-1-ol can be purified by distillation under reduced pressure.

Mandatory Visualization

Regioselective_Synthesis_from_TCP cluster_path1 Synthesis of 2,3-Dichloroprop-1-ene cluster_path2 Synthesis of 2-Chloroprop-2-en-1-ol TCP 1,2,3-Trichloropropane TCP_p1 1,2,3-Trichloropropane TCP_p2 1,2,3-Trichloropropane Product1 2,3-Dichloroprop-1-ene TCP_p1->Product1 aq. NaOH, 50°C (Phase-Transfer Catalyst) Product2 2-Chloroprop-2-en-1-ol TCP_p2->Product2 sat. aq. Na2CO3/K2CO3 reflux

Caption: Regioselective synthesis pathways from 1,2,3-trichloropropane.

Experimental_Workflow start Start: 1,2,3-Trichloropropane & Reagents reaction Reaction under specified conditions (heating, stirring) start->reaction monitoring Monitor reaction progress (GC/TLC) reaction->monitoring workup Work-up: Cooling, Extraction, Washing monitoring->workup drying Drying of organic phase workup->drying concentration Solvent removal (Rotary Evaporation) drying->concentration purification Purification (Distillation) concentration->purification product Final Product purification->product

Caption: General experimental workflow for synthesis from 1,2,3-trichloropropane.

Mechanism_Dehydrochlorination 1,2,3-Trichloropropane Transition State [E2 Transition State] 1,2,3-Trichloropropane->Transition State Base (OH⁻) 2,3-Dichloroprop-1-ene Transition State->2,3-Dichloroprop-1-ene - H₂O - Cl⁻

Caption: Proposed E2 mechanism for the formation of 2,3-dichloroprop-1-ene.

References

Application Notes and Protocols for Studying the Reaction Kinetics of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trichloropropene (B82530) is a halogenated alkene of interest in various fields, including environmental science and synthetic chemistry. Understanding its reaction kinetics is crucial for predicting its environmental fate, optimizing industrial processes, and developing potential degradation pathways. Due to a notable lack of specific literature on the reaction kinetics of this compound, this document provides a generalized experimental framework adapted from methodologies used for analogous chlorinated alkenes and general chemical kinetics studies. The protocols outlined below are intended to serve as a foundational guide for researchers to design and implement kinetic studies for this compound.

Core Principles of Kinetic Analysis

The primary objective of a kinetic study is to determine the rate law of a reaction, which mathematically describes the reaction rate's dependence on the concentration of reactants. The rate law is expressed as:

Rate = k[A]^m[B]^n...

where:

  • k is the rate constant

  • [A] and [B] are the concentrations of reactants

  • m and n are the reaction orders with respect to each reactant

Key parameters to be determined include the rate constant (k), the order of the reaction with respect to each reactant, and the activation energy (Ea), which can be determined by studying the reaction at various temperatures and applying the Arrhenius equation.

Experimental Design and Setup

The experimental setup for studying the reaction kinetics of this compound will depend on the phase of the reaction (gas or liquid) and the nature of the other reactants. Below are generalized protocols for both gas-phase and liquid-phase studies.

Protocol 1: Gas-Phase Reaction Kinetics

This protocol is suitable for studying reactions of this compound with gas-phase reactants, such as atmospheric oxidants (e.g., hydroxyl radicals, ozone) or in pyrolysis studies.

1. Materials and Equipment:

  • Reactants: this compound (high purity), reactant gas (e.g., Cl₂, O₃, or a precursor for radical generation), inert carrier gas (e.g., N₂, Ar, He).

  • Reactor: A temperature-controlled flow tube or a smog chamber. The material should be inert (e.g., quartz, Teflon-coated).

  • Flow Control: Mass flow controllers for precise metering of gases.

  • Radical Generation (if applicable): Photolysis lamps (e.g., UV lamps) for generating radicals from precursors.

  • Analytical Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS) or Fourier-Transform Infrared Spectroscopy (FTIR) for monitoring the concentration of reactants and products over time.

  • Temperature and Pressure Control: Thermocouples and pressure gauges.

2. Experimental Procedure:

  • System Preparation: The reactor and all gas lines should be thoroughly cleaned and passivated to remove any contaminants.

  • Reactant Preparation: Prepare a known concentration of this compound in the inert carrier gas. Prepare a separate mixture of the other reactant gas in the carrier gas.

  • Initiation of Reaction: Introduce the reactant gas mixtures into the reactor at controlled flow rates. For photochemical reactions, turn on the photolysis lamps to initiate the reaction.

  • Monitoring the Reaction: At regular time intervals, extract a sample from the reactor and analyze it using GC-MS or FTIR to determine the concentrations of this compound and any products formed.

  • Data Analysis:

    • Plot the concentration of this compound as a function of time.

    • Use the method of initial rates or integral methods to determine the reaction order with respect to each reactant and the rate constant.

    • Repeat the experiment at different temperatures to determine the activation energy using an Arrhenius plot.

Protocol 2: Liquid-Phase Reaction Kinetics

This protocol is designed for studying reactions of this compound in a solvent, such as hydrolysis, or reactions with dissolved reagents.

1. Materials and Equipment:

  • Reactants: this compound (high purity), other reactants (e.g., a nucleophile, acid, or base), and a suitable solvent (e.g., water, methanol).

  • Reactor: A jacketed glass reactor with a stirrer, temperature control (thermostatic bath), and ports for sampling.

  • Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) or Gas Chromatography (GC) with an appropriate detector (e.g., FID or ECD) for monitoring the concentration of the analyte.

  • Quenching Agent (if necessary): A substance to stop the reaction in the sample immediately after collection.

  • Standard Solutions: Prepare a series of standard solutions of this compound for calibration of the analytical instrument.

2. Experimental Procedure:

  • Reactor Setup: Set up the jacketed reactor and allow it to reach the desired temperature.

  • Reaction Mixture Preparation: Add the solvent and one of the reactants to the reactor and allow it to thermally equilibrate while stirring.

  • Initiation of Reaction: Initiate the reaction by adding a known amount of this compound to the reactor. Start timing the reaction immediately.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the reaction mixture. If necessary, immediately quench the reaction in the sample to prevent further conversion.

  • Sample Analysis: Analyze the samples using HPLC or GC to determine the concentration of this compound.

  • Data Analysis:

    • Create a calibration curve using the standard solutions.

    • Plot the concentration of this compound versus time.

    • Determine the rate law and rate constant using appropriate kinetic models (e.g., pseudo-first-order if one reactant is in large excess).

    • Conduct experiments at various temperatures to calculate the activation energy.

Data Presentation

Quantitative data from kinetic experiments should be summarized in tables for clarity and ease of comparison.

Table 1: Example of Kinetic Data for a Pseudo-First-Order Reaction

Time (min)[this compound] (M)ln([this compound])
00.100-2.303
100.085-2.465
200.072-2.631
300.061-2.797
400.052-2.957
500.044-3.124

Table 2: Summary of Rate Constants at Different Temperatures

Temperature (K)Rate Constant, k (s⁻¹)
2981.5 x 10⁻⁴
3083.1 x 10⁻⁴
3186.0 x 10⁻⁴
3281.1 x 10⁻³

Mandatory Visualization

The following diagrams illustrate the generalized workflows for studying the reaction kinetics of this compound.

Gas_Phase_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reactant_Prep Prepare Gas Mixtures (1,2,3-TCP & Reactant) Reactor Introduce Gases to Reactor (Flow Tube or Smog Chamber) Reactant_Prep->Reactor System_Prep System Cleaning & Passivation System_Prep->Reactor Initiation Initiate Reaction (e.g., Photolysis) Reactor->Initiation Sampling Sample at Time Intervals Initiation->Sampling Analysis_Instrument Analyze Samples (GC-MS or FTIR) Sampling->Analysis_Instrument Data_Processing Plot [Concentration] vs. Time Analysis_Instrument->Data_Processing Kinetic_Modeling Determine Rate Law & k Data_Processing->Kinetic_Modeling Arrhenius_Plot Determine Activation Energy Kinetic_Modeling->Arrhenius_Plot

Caption: Gas-Phase Reaction Kinetics Experimental Workflow.

Liquid_Phase_Kinetics_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reagent_Prep Prepare Solutions (Reactants & Standards) Reaction_Start Initiate Reaction in Reactor Reagent_Prep->Reaction_Start Calibration Create Calibration Curve Reagent_Prep->Calibration Reactor_Setup Setup & Equilibrate Jacketed Reactor Reactor_Setup->Reaction_Start Sampling Withdraw & Quench Aliquots at Time Intervals Reaction_Start->Sampling Analysis_Instrument Analyze Samples (HPLC or GC) Sampling->Analysis_Instrument Data_Processing Plot [Concentration] vs. Time Analysis_Instrument->Data_Processing Calibration->Data_Processing Kinetic_Modeling Determine Rate Law & k Data_Processing->Kinetic_Modeling Arrhenius_Plot Determine Activation Energy Kinetic_Modeling->Arrhenius_Plot

Caption: Liquid-Phase Reaction Kinetics Experimental Workflow.

Analytical Methodologies

The choice of analytical method is critical for accurately monitoring the concentration of this compound.

  • Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds like this compound.

    • Detector: A Flame Ionization Detector (FID) provides good sensitivity for hydrocarbons, while an Electron Capture Detector (ECD) is highly sensitive to halogenated compounds. A Mass Spectrometer (MS) provides definitive identification of reactants and products.

    • Column: A capillary column with a suitable stationary phase (e.g., a non-polar or intermediate polarity phase) should be chosen to achieve good separation.

  • High-Performance Liquid Chromatography (HPLC): For liquid-phase reactions, HPLC can be employed.

    • Detector: A UV-Vis detector can be used if this compound or its products have a chromophore. A Mass Spectrometer (MS) detector offers higher specificity and sensitivity.

    • Column: A reverse-phase column (e.g., C18) is typically used for the separation of organic molecules.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In gas-phase studies, in-situ FTIR can be used to monitor the concentrations of reactants and products that have characteristic infrared absorption bands.

Safety Precautions

This compound is a hazardous chemical. All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Consult the Safety Data Sheet (SDS) for this compound and all other chemicals used for detailed handling and disposal information.

Conclusion

This document provides a comprehensive, though generalized, guide for establishing an experimental setup to study the reaction kinetics of this compound. Due to the limited availability of specific studies on this compound, the presented protocols are based on established methodologies for similar halogenated alkenes. Researchers should adapt and optimize these protocols based on their specific reaction of interest and available instrumentation. Careful experimental design and precise analytical measurements are paramount for obtaining reliable kinetic data.

Application Notes and Protocols: Use of 1,2,3-Trichloropropene as a Crosslinking Agent in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Extensive research has revealed no specific documented applications or established protocols for the use of 1,2,3-trichloropropene (B82530) as a crosslinking agent in polymer chemistry. While a broad range of chemical agents are utilized to create crosslinked polymer networks, detailed literature searches did not yield any instances of this compound being employed for this purpose. The existing body of scientific literature focuses on the synthesis and other reactions of this compound and its isomers, but not on their application in polymer crosslinking.

Crosslinking is a critical process in polymer science that involves forming chemical bonds between polymer chains to create a three-dimensional network. This process significantly enhances the mechanical, thermal, and chemical resistance of the resulting material.[1][2][3] A variety of crosslinking agents, also known as curing agents or hardeners, are used, each with specific reactivity and suitability for different polymer systems.[4][] These agents typically possess two or more reactive functional groups that can form covalent bonds with the polymer chains.[]

Common classes of crosslinking agents include:

  • Peroxides: These generate free radicals that can abstract hydrogen atoms from polymer chains, leading to the formation of crosslinks.[]

  • Amines: Widely used for crosslinking epoxy resins, where the amine groups react with the epoxide rings.[]

  • Isocyanates: These react with hydroxyl or amine groups on polymer chains to form urethane (B1682113) or urea (B33335) linkages, respectively.

  • Sulfur and Accelerators: The basis of vulcanization for rubbers, creating disulfide bridges between polymer chains.

  • Multifunctional Monomers: Monomers with multiple polymerizable groups (e.g., divinylbenzene, acrylates) can be copolymerized to form a crosslinked network.[6]

The reactivity of the chlorine atoms in this compound and its potential for side reactions may render it unsuitable as a conventional crosslinking agent. While allylic chlorides can undergo nucleophilic substitution reactions, the specific structure and reactivity profile of this compound do not appear to have been exploited for creating controlled polymer networks.

Given the absence of data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for the use of this compound as a crosslinking agent. Researchers and professionals in drug development seeking to achieve polymer crosslinking should refer to established methods and well-documented crosslinking agents for their specific polymer systems.

References

Solid Phase Extraction Methods for the Analysis of 1,2,3-Trichloropropane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are focused on the analysis of 1,2,3-Trichloropropane (B165214) (TCP), a significant environmental contaminant. While the user query specified "1,2,3-Trichloropropene," publicly available, validated analytical methods predominantly address the saturated analogue, 1,2,3-Trichloropropane. It is presumed that the user's interest lies in the analysis of this more commonly regulated and studied compound.

Application Note

Introduction

1,2,3-Trichloropropane (TCP) is a synthetic chlorinated hydrocarbon that is a persistent environmental pollutant found in groundwater.[1][2] Classified as "likely to be carcinogenic to humans" by the U.S. Environmental Protection Agency (EPA), its presence in drinking water is a significant health concern.[1] Due to its toxicity and persistence, regulatory bodies have established stringent monitoring requirements, necessitating highly sensitive analytical methods for its detection at ultra-trace levels.

This application note describes a robust method for the determination of 1,2,3-Trichloropropane in water samples using Solid Phase Extraction (SPE) coupled with Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS). This method provides the necessary enrichment to achieve the low detection limits required by regulations.

Method Summary

This method involves the extraction and concentration of 1,2,3-Trichloropropane from a large volume water sample using an SPE cartridge. The analyte is then eluted from the cartridge with a small volume of an appropriate solvent. The eluate is further concentrated and introduced into a GC-MS system via a purge and trap unit for separation, identification, and quantification. Isotope dilution, using a deuterated internal standard, is employed to ensure high accuracy and precision.

Quantitative Data Summary

The following table summarizes the quantitative performance data for the analysis of 1,2,3-Trichloropropane using SPE coupled with Purge and Trap GC-MS.

ParameterValueReference
Method Detection Limit (MDL)0.11 ng/L[3]
Method Reporting Limit (MRL)0.30 ng/L[3]
Accuracy (Recovery)95 - 103%[3]
Sample Volume500 mL[3]
Final Extract Volume5 mL (dispersed in water)[3]

Experimental Protocol

1. Materials and Reagents

  • SPE Cartridges: Activated carbon or carbon molecular sieve cartridges.[3]

  • Solvents: Dichloromethane (B109758) (DCM), Methanol (B129727) (purge and trap grade).

  • Reagents: Deionized water, keeper solvent (e.g., diethylene glycol).

  • Standards: 1,2,3-Trichloropropane analytical standard, 1,2,3-Trichloropropane-d5 (d5-TCP) internal standard.

  • Glassware: 500 mL amber glass bottles, graduated cylinders, concentrator tubes.

  • Equipment: SPE manifold, nitrogen evaporator, purge and trap concentrator, GC-MS system.

2. Sample Collection and Preservation

  • Collect water samples in 500 mL amber glass bottles.

  • Dechlorinate samples if residual chlorine is present.

  • Preserve samples with a biocide.

  • Store samples at 4°C until extraction.

3. Sample Preparation and Solid Phase Extraction

  • Spike the 500 mL water sample with the d5-TCP internal standard.

  • Condition the SPE cartridge according to the manufacturer's instructions, typically with dichloromethane followed by methanol and then deionized water.

  • Pass the entire 500 mL water sample through the SPE cartridge at a controlled flow rate.

  • After loading, dry the cartridge under a gentle stream of nitrogen.

  • Elute the trapped analytes from the cartridge with dichloromethane.[3]

  • Collect the eluate in a concentrator tube.

  • Add a keeper solvent (e.g., diethylene glycol) to the eluate.

  • Concentrate the eluate to a small volume using a nitrogen evaporator.

  • Disperse the remaining keeper solvent containing the analytes in 5 mL of deionized water for analysis.[3]

4. Instrumental Analysis

  • Technique: Purge and Trap Gas Chromatography-Mass Spectrometry (GC-MS).

  • Injection: The 5 mL aqueous sample is introduced into the purge and trap system.

  • Purge and Trap: The analytes are purged from the water sample with an inert gas and trapped on an analytical trap. The trap is then rapidly heated to desorb the analytes into the GC-MS.

  • GC Conditions: Use a capillary column suitable for volatile organic compounds analysis.

  • MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

  • Quantification: Quantify 1,2,3-Trichloropropane using the isotope dilution method with d5-TCP as the internal standard.

Diagrams

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid Phase Extraction cluster_concentration Concentration cluster_analysis Analysis Sample 500 mL Water Sample Spike Spike with d5-TCP Sample->Spike Condition Condition SPE Cartridge Spike->Condition Load Load Sample Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Dichloromethane Wash->Elute Add_Keeper Add Keeper Solvent Elute->Add_Keeper Evaporate Nitrogen Evaporation Add_Keeper->Evaporate Reconstitute Reconstitute in 5 mL Water Evaporate->Reconstitute PT_GCMS Purge and Trap GC-MS Analysis Reconstitute->PT_GCMS Logical_Relationship cluster_method Analytical Method Analyte 1,2,3-Trichloropropane SPE Solid Phase Extraction Analyte->SPE Matrix Water Sample Matrix->SPE Goal Trace Level Quantification Goal->SPE PT Purge and Trap Goal->PT GCMS GC-MS (SIM Mode) Goal->GCMS Isotope_Dilution Isotope Dilution Goal->Isotope_Dilution SPE->PT PT->GCMS GCMS->Isotope_Dilution

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-trichloropropene (B82530) and improving yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Overall Yield in Dehydrochlorination of Tetrachloropropanes

Q1: My yield of this compound from the dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) is significantly lower than expected. What are the potential causes?

A1: Low yields in this reaction are often attributed to incomplete conversion, formation of byproducts, or suboptimal reaction conditions. Here are key factors to investigate:

  • Reaction Temperature: The reaction temperature is a critical parameter. Insufficient heat may lead to a slow or incomplete reaction, while excessive heat can promote the formation of undesired byproducts, such as chlorinated C6 compounds.[1]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress using techniques like GC/MS can help determine the optimal reaction time.

  • Presence of a Catalyst: While thermal dehydrochlorination is possible, the use of a phase-transfer catalyst can significantly improve the reaction rate and yield, especially when using an alkaline aqueous solution.[2]

  • Alkali Concentration: When using an alkaline solution (e.g., NaOH, KOH) for dehydrochlorination, the concentration must be carefully controlled to favor the desired elimination reaction over potential side reactions.

Q2: I am observing a significant amount of unknown impurities in my final product. What are these likely to be and how can I minimize them?

A2: Besides the desired this compound, several byproducts can form. In the dehydrochlorination of 1,1,1,3-tetrachloropropane, these can include isomers like 1,1,3-trichloropropene (B110787) and 3,3,3-trichloropropene.[2][3] At higher temperatures, heavier chlorinated compounds, potentially C6 molecules, can also be formed.[1]

To minimize these impurities:

  • Optimize Temperature: Experiment with a range of temperatures to find the optimal balance between reaction rate and selectivity.

  • Control Stoichiometry: Use the correct molar ratios of reactants to avoid excess reagents that might lead to side reactions.

  • Purification: Employ fractional distillation to separate the desired this compound from isomers and other byproducts. Due to potentially close boiling points, a highly efficient distillation column may be necessary.

Frequently Asked Questions (FAQs)

Q3: What are the primary synthesis routes for this compound?

A3: The main methods for synthesizing this compound are:

  • Chlorination of Propyne (B1212725): This method involves the reaction of propyne (methylacetylene) with chlorine gas.[4]

  • Dehydrochlorination of Tetrachloropropanes: This involves the elimination of hydrogen chloride (HCl) from a tetrachloropropane isomer, such as 1,1,1,3-tetrachloropropane, often using heat or an alkaline solution.[1][2]

Q4: How can I improve the selectivity towards this compound over its isomers?

A4: Controlling the regioselectivity is a significant challenge. The choice of starting material and reaction conditions plays a crucial role. For instance, the dehydrohalogenation of 3-bromo-1,1,1-trichloropropane (B85221) can lead to a mixture of 3,3,3-trichloro-1-propene and its isomer 1,1,3-trichloro-1-propene.[3] Fine-tuning the base, solvent, and temperature can influence the product distribution.

Q5: Are there any specific safety precautions I should take when synthesizing this compound?

A5: Yes, working with chlorinated hydrocarbons requires stringent safety measures.

  • Ventilation: All work should be conducted in a well-ventilated fume hood to avoid inhalation of volatile and toxic compounds.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling Reagents: Reagents like chlorine gas are highly corrosive and toxic and require specialized handling procedures.

Data Presentation

Table 1: Comparison of Dehydrochlorination Conditions for 1,1,1,3-Tetrachloropropane

ParameterMethod 1[2]Method 2[1]Method 3[1]
Reactant 1,1,1,3-Tetrachloropropane1,1,1,3-Tetrachloropropane1,1,1,3-Tetrachloropropane
Reagent/Catalyst Alkaline aqueous solutionIron catalyst (vapor phase)Heat (liquid phase)
Temperature 40 - 80 °C> 300 °C175 °C
Phase Two-phase (organic/aqueous)VaporLiquid
Conversion 99.6%95%71.5%
Selectivity (to Trichloropropenes) 93.0%80.7% (to 1,1,3-isomer)69.9% (to 1,1,3-isomer)
Overall Yield 92.6%Not specifiedNot specified

Experimental Protocols

Protocol 1: Synthesis of Trichloropropene Mixture by Dehydrochlorination of 1,1,1,3-Tetrachloropropane with an Alkaline Solution[2]

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 1,1,1,3-tetrachloropropane.

  • Addition of Alkali: Gradually add an aqueous solution of sodium hydroxide (B78521) to the vessel while stirring vigorously. A phase-transfer catalyst may be added to improve the reaction rate.

  • Reaction Conditions: Maintain the reaction temperature between 40-80°C.

  • Monitoring: Monitor the reaction progress by taking aliquots from the organic layer and analyzing them by gas chromatography (GC).

  • Workup: Once the reaction is complete (as determined by GC analysis), stop the stirring and allow the layers to separate.

  • Purification: Separate the organic layer, wash it with pure water, and then purify the crude trichloropropene mixture by fractional distillation.

Protocol 2: Synthesis of this compound from Propyne[4]

  • Solvent Preparation: Prepare a 50/50 mole% mixture of 1,1,2,2-tetrachloropropane (B80383) and 1,2,2,3-tetrachloropropane (B86103) to act as the solvent.

  • Reaction Setup: Place the solvent mixture in a reaction vessel equipped with a gas inlet, stirrer, and a reflux column. Heat the solvent to 60-80°C using a water bath.

  • Gas Introduction: Sparge chlorine gas and propyne (methylacetylene) gas at a molar ratio of 4:1 (chlorine to propyne) into the heated and stirred solvent for approximately 30 minutes.

  • Reflux: The reflux column is used to return the solvent, any unreacted chlorine, and the product to the reaction vessel.

  • Product Analysis: The resulting product mixture is expected to contain approximately 15 mole% this compound.

  • Purification: The desired this compound can be isolated from the reaction mixture by fractional distillation.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage start Start: Reactants (e.g., Tetrachloropropane, Alkali) reaction Reaction Vessel (Controlled Temp & Time) start->reaction monitoring Reaction Monitoring (e.g., GC/MS) reaction->monitoring monitoring->reaction Adjust Conditions separation Phase Separation (if applicable) monitoring->separation Reaction Complete washing Washing Organic Layer separation->washing distillation Fractional Distillation washing->distillation final_product Final Product: this compound distillation->final_product

Caption: General experimental workflow for the synthesis and purification of this compound.

logical_relationship cluster_troubleshooting Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Corrective Actions low_yield Observed Issue: Low Yield temp Suboptimal Temperature low_yield->temp time Insufficient Reaction Time low_yield->time byproducts Byproduct/Isomer Formation low_yield->byproducts conversion Incomplete Conversion low_yield->conversion optimize_temp Optimize Temperature temp->optimize_temp monitor_rxn Monitor Reaction Progress (GC) time->monitor_rxn purify Improve Purification (Fractional Distillation) byproducts->purify conversion->monitor_rxn catalyst Use Phase-Transfer Catalyst conversion->catalyst

Caption: Troubleshooting logic for addressing low yield in this compound synthesis.

References

Side reactions and byproducts in 1,2,3-Trichloropropene synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,3-trichloropropene (B82530).

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary methods for synthesizing this compound involve:

  • Chlorination of Propyne (B1212725): Direct chlorination of propyne is a common route. This method can lead to a mixture of trichloropropene and over-chlorinated byproducts.

  • Dehydrochlorination of Tetrachloropropanes: Elimination of hydrogen chloride from tetrachloropropane isomers, such as 1,2,2,3-tetrachloropropane (B86103), can yield this compound. The choice of base and reaction conditions is critical to control the regioselectivity of the elimination and minimize side reactions.

Q2: What are the major byproducts I should expect in the synthesis of this compound?

A2: The byproduct profile largely depends on the synthetic route.

  • In the chlorination of propyne , the most common byproducts are tetrachloropropanes, specifically 1,2,2,3-tetrachloropropane and 1,1,2,2-tetrachloropropane (B80383), resulting from over-chlorination.

  • In dehydrochlorination reactions , you may observe the formation of isomeric trichloropropenes and potentially higher molecular weight compounds, such as chlorinated C6 compounds, which can arise from dimerization or other side reactions, especially at high conversion rates.

Q3: How can I purify the final this compound product?

A3: Purification of this compound from the reaction mixture is typically achieved by fractional distillation. The significant differences in boiling points between this compound and the common tetrachloropropane byproducts allow for effective separation. It is crucial to have an efficient distillation column and carefully control the distillation parameters to achieve high purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield of this compound and High Percentage of Tetrachloropropane Byproducts in Propyne Chlorination.

Possible Cause: Excessive chlorination of the desired product. The initially formed this compound can undergo further addition of chlorine to form tetrachloropropanes.

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of chlorine to propyne. Use of a slight excess of propyne can help to minimize the over-chlorination of the product.

  • Reaction Temperature: Maintain the reaction temperature within the optimal range (e.g., 60-80°C). Lower temperatures can slow down the reaction rate, potentially allowing for better control over the product distribution, while excessively high temperatures can lead to increased byproduct formation.

  • Reaction Time: Optimize the reaction time. Shorter reaction times can reduce the contact time of the product with the chlorinating agent, thereby decreasing the formation of tetrachloropropanes.

  • Mixing: Ensure efficient mixing to maintain a homogeneous reaction mixture and avoid localized high concentrations of chlorine.

Issue 2: Formation of Isomeric Trichloropropenes during Dehydrochlorination.

Possible Cause: The regioselectivity of the dehydrochlorination reaction is not well-controlled. The choice of base and reaction conditions can influence which proton is abstracted, leading to the formation of different isomers.

Troubleshooting Steps:

  • Choice of Base: The steric bulk of the base can influence the regioselectivity. A bulkier base may favor the abstraction of a less sterically hindered proton, leading to a different isomer distribution.

  • Reaction Temperature: Temperature can affect the selectivity of the reaction. It is advisable to screen different temperatures to find the optimal conditions for the desired isomer.

  • Solvent: The polarity of the solvent can influence the transition state of the elimination reaction and thus the product ratio.

Issue 3: Presence of High-Boiling Point Byproducts (e.g., Chlorinated C6 Compounds).

Possible Cause: These byproducts can be formed through dimerization or other side reactions of the starting materials or products, particularly at high temperatures and high conversions. One possible pathway is a Diels-Alder reaction between a chlorinated diene (formed in situ) and a dienophile.

Troubleshooting Steps:

  • Lower Reaction Temperature: High temperatures can promote side reactions. Operating at the lowest effective temperature can help to minimize the formation of these byproducts.

  • Control Conversion Rate: In dehydrochlorination reactions, high conversion rates have been linked to an increase in byproduct formation. It may be beneficial to aim for a moderate conversion and recycle the unreacted starting material.

  • Use of Inhibitors: In some cases, radical inhibitors can be added to suppress unwanted side reactions, though their compatibility with the main reaction must be verified.

Quantitative Data Summary

The following table summarizes the product distribution from a representative synthesis of this compound via the chlorination of propyne.

CompoundMole Percentage in Product Mixture
This compound15%
1,2,2,3-Tetrachloropropane20%
1,1,2,2-Tetrachloropropane65%

Data is based on a specific experimental setup and may vary depending on the reaction conditions.

Experimental Protocols

Synthesis of this compound via Chlorination of Propyne

This protocol is based on a general procedure and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Propyne (methylacetylene) gas

  • Chlorine gas

  • Solvent: A 50/50 mole% mixture of 1,1,2,2-tetrachloropropane and 1,2,2,3-tetrachloropropane

  • Reaction vessel equipped with a gas inlet, stirrer, reflux condenser, and temperature control (e.g., a water bath)

Procedure:

  • Charge the reaction vessel with 100 ml of the solvent mixture.

  • Heat the solvent in a water bath and stir to maintain a constant temperature between 60-80°C.

  • Sparge a mixture of chlorine gas and propyne gas (at a molar ratio of 4:1, chlorine to propyne) into the heated solvent for 30 minutes.

  • The reflux condenser is used to return the solvent, any unreacted chlorine, and the product to the reaction vessel.

  • After the reaction is complete, the product mixture is cooled.

  • The composition of the product mixture can be analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS).

  • The desired this compound can be isolated from the byproducts by fractional distillation.

Visualizations

Troubleshooting_Byproducts cluster_synthesis This compound Synthesis cluster_problems Potential Issues cluster_causes Primary Causes cluster_solutions Troubleshooting Solutions Synthesis Start Synthesis Low_Yield Low Yield of This compound Synthesis->Low_Yield Isomer_Formation Formation of Isomeric Trichloropropenes Synthesis->Isomer_Formation High_Boiling_Byproducts High-Boiling Point Byproducts (e.g., C6) Synthesis->High_Boiling_Byproducts Over_Chlorination Over-chlorination Low_Yield->Over_Chlorination Poor_Regioselectivity Poor Regioselectivity Isomer_Formation->Poor_Regioselectivity Side_Reactions Dimerization/ Side Reactions High_Boiling_Byproducts->Side_Reactions Control_Stoichiometry Control Stoichiometry & Reaction Time Over_Chlorination->Control_Stoichiometry Optimize_Base Optimize Base, Temp. & Solvent Poor_Regioselectivity->Optimize_Base Lower_Temp_Conversion Lower Temperature & Control Conversion Side_Reactions->Lower_Temp_Conversion

Caption: Troubleshooting logic for common side reactions in this compound synthesis.

Byproduct_Formation_Mechanism cluster_chlorination Chlorination of Propyne cluster_dehydrochlorination Dehydrochlorination of Tetrachloropropane Propyne Propyne (C3H4) TCP This compound (C3H3Cl3) Propyne->TCP + Cl2 TetraCP Tetrachloropropanes (e.g., 1,2,2,3- & 1,1,2,2-) (C3H4Cl4) TCP->TetraCP + Cl2 (Over-chlorination) Start_TetraCP Tetrachloropropane (C3H4Cl4) Product_TCP This compound (C3H3Cl3) Start_TetraCP->Product_TCP - HCl Isomers Isomeric Trichloropropenes Start_TetraCP->Isomers - HCl (Poor Selectivity) C6_Byproducts Chlorinated C6 Byproducts Product_TCP->C6_Byproducts Dimerization/ Side Reactions

Caption: Simplified reaction pathways illustrating byproduct formation.

Purification techniques for high-purity 1,2,3-Trichloropropene.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 1,2,3-trichloropropene (B82530). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on purification techniques and to troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in technical-grade this compound?

A1: Technical-grade this compound can contain a variety of impurities depending on the synthetic route. Common impurities may include:

  • Isomers: (Z)-1,2,3-trichloropropene and other isomeric chloropropenes.

  • Precursors and Related Compounds: Residual 1,2,3-trichloropropane (B165214) from dehydrochlorination synthesis, or allyl chloride and its chlorinated byproducts if synthesized via chlorination.

  • Byproducts of Synthesis: Dichloropropenes, tetrachloropropanes, and other over-chlorinated or under-chlorinated species. For instance, the high-temperature chlorination of propylene (B89431) to produce allyl chloride (a precursor) can generate byproducts like 1,2-dichloropropane (B32752) and 1,3-dichloropropene.[1][2]

  • Solvents: Residual solvents used during synthesis or initial purification steps.

  • Water: Moisture can be present in the crude product.

  • Acidic Impurities: Traces of hydrochloric acid (HCl) can be present, particularly from dehydrochlorination reactions.

Q2: What is the most effective method for purifying this compound to high purity?

A2: Fractional distillation under reduced pressure (vacuum distillation) is generally the most effective method for achieving high-purity this compound. Its boiling point of approximately 142°C at atmospheric pressure allows for distillation, but a vacuum is recommended to lower the boiling temperature and prevent potential decomposition or side reactions that can occur at elevated temperatures.[3]

Q3: How can I analyze the purity of my this compound sample?

A3: The purity of this compound is most commonly and accurately determined by Gas Chromatography-Mass Spectrometry (GC-MS).[4][5][6] This technique allows for the separation of volatile and semi-volatile compounds and their identification based on their mass spectra. Other analytical techniques that can be employed for structural confirmation and functional group analysis include:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrational frequencies of the chemical bonds present.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and identify isomeric impurities.[7][8][9]

Q4: What are the key safety precautions when handling this compound?

A4: this compound is a hazardous chemical and should be handled with appropriate safety measures in a well-ventilated fume hood.[10][11][12] Key safety precautions include:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Always handle in a certified chemical fume hood to avoid inhalation of toxic vapors.

  • Ignition Sources: Keep away from open flames, sparks, and hot surfaces as it is a combustible liquid.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and certain metals.[13][14]

  • Disposal: Dispose of waste according to local, state, and federal regulations for hazardous materials.

Troubleshooting Guides

This section provides solutions to common problems that may be encountered during the purification of this compound by distillation.

Problem Potential Cause(s) Recommended Solution(s)
Poor Separation of Isomers - Insufficient column efficiency (too few theoretical plates).- Reflux ratio is too low.- Distillation rate is too fast.- Use a longer packed distillation column (e.g., Vigreux, Raschig rings, or structured packing).- Increase the reflux ratio to improve separation efficiency.- Reduce the heating rate to slow down the distillation process, allowing for better equilibrium between liquid and vapor phases.
Product Contamination with Higher Boiling Impurities - "Bumping" of the distillation mixture.- Distillation temperature is too high.- Foaming of the liquid in the distillation flask.- Use boiling chips or a magnetic stirrer to ensure smooth boiling.- Lower the distillation pressure (increase vacuum) to reduce the boiling point.- If foaming occurs, reduce the heating rate. Anti-foaming agents may be considered, but their compatibility and potential for contamination must be evaluated.
Product is Wet (Contains Water) - Incomplete drying of the crude product before distillation.- Leaks in the distillation apparatus allowing atmospheric moisture to enter.- Dry the crude this compound with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride) before distillation.- Ensure all glassware joints are properly sealed with appropriate grease or sleeves. Check for and repair any leaks in the vacuum system.
Low Product Recovery - Significant hold-up in the distillation column and condenser.- Leaks in the system, especially under vacuum.- Decomposition of the product at high temperatures.- Use a smaller distillation apparatus for small-scale purifications to minimize surface area and hold-up.- Thoroughly check all connections for leaks before starting the distillation.- Perform the distillation under a higher vacuum to lower the boiling point and minimize thermal decomposition.
Discoloration of the Distillate - Thermal decomposition of the product or impurities.- Reaction with incompatible materials in the distillation setup.- Lower the distillation temperature by increasing the vacuum.- Ensure all components of the distillation apparatus (e.g., boiling chips, joint grease) are chemically inert to chlorinated hydrocarbons at the operating temperatures. Avoid contact with iron, plastics, and aluminum.[15]

Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for determining the purity of a this compound sample.

Objective: To qualitatively and quantitatively assess the purity of a this compound sample and identify any impurities.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., dichloromethane (B109758) or hexane)

  • GC-MS instrument equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

  • Autosampler vials with septa

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1 µL in 1 mL).

  • Instrument Setup:

    • GC Column: e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: e.g., 250°C.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase to 250°C at a rate of 10°C/min.

      • Final hold: Hold at 250°C for 5 minutes.

    • MS Transfer Line Temperature: e.g., 280°C.

    • Ion Source Temperature: e.g., 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Calculate the purity of the sample based on the relative peak areas (assuming similar response factors for closely related impurities).

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol provides a detailed methodology for the purification of this compound.

Objective: To purify technical-grade this compound to a high-purity level (>99.5%).

Materials:

  • Technical-grade this compound

  • Anhydrous drying agent (e.g., magnesium sulfate or calcium chloride)

  • Boiling chips or magnetic stir bar

  • Vacuum grease

  • Vacuum pump

  • Fractional distillation apparatus (round-bottom flask, packed distillation column, condenser, receiving flasks)

  • Heating mantle with a stirrer

  • Cold trap (e.g., with liquid nitrogen or dry ice/acetone)

Methodology:

  • Pre-treatment of Crude Material:

    • If the crude this compound contains acidic impurities, wash it with a dilute sodium bicarbonate solution, followed by water. Separate the organic layer.

    • Dry the organic layer over an anhydrous drying agent for several hours.

    • Filter to remove the drying agent.

  • Distillation Setup:

    • Assemble the fractional vacuum distillation apparatus. Ensure all glass joints are lightly greased and securely clamped.

    • Place the pre-treated this compound and boiling chips (or a stir bar) into the distillation flask.

    • Connect the vacuum pump to the distillation apparatus through a cold trap to protect the pump.

  • Distillation Procedure:

    • Start the condenser cooling water.

    • Gradually apply vacuum to the system.

    • Begin heating the distillation flask gently with the heating mantle.

    • Collect a forerun fraction containing any low-boiling impurities.

    • Slowly increase the heating to distill the main fraction of this compound at a steady rate. Collect fractions in separate receiving flasks.

    • Monitor the head temperature and the pressure throughout the distillation. The boiling point will remain constant for the pure fraction.

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.

  • Post-distillation:

    • Allow the apparatus to cool completely before slowly releasing the vacuum.

    • Transfer the purified product to a clean, dry, and appropriately labeled storage container.

    • Analyze the purity of the collected fractions using GC-MS.

Parameter Typical Value Notes
Distillation Pressure 10-50 mmHgThe exact pressure will determine the boiling point. A lower pressure results in a lower boiling point.
Boiling Point at Reduced Pressure ~60-80°C (at ~20 mmHg)This is an estimated range; the exact temperature should be determined experimentally.
Column Packing Raschig rings or Vigreux indentationsProvides a large surface area for repeated vaporization-condensation cycles, leading to better separation.
Reflux Ratio 3:1 to 5:1 (adjustable)A higher reflux ratio generally leads to better separation but a slower distillation rate.
Expected Purity >99.5%Dependent on the efficiency of the distillation setup and the nature of the initial impurities.

Visualizations

Experimental_Workflow cluster_pretreatment Pre-treatment cluster_distillation Fractional Vacuum Distillation cluster_analysis Analysis & Storage start Crude 1,2,3-TCP wash Aqueous Wash (if acidic) start->wash Optional dry Drying start->dry wash->dry filter Filtration dry->filter distill Distillation filter->distill collect_forerun Collect Forerun distill->collect_forerun Low BP Impurities collect_main Collect Main Fraction distill->collect_main Pure 1,2,3-TCP collect_residue Residue distill->collect_residue High BP Impurities analyze Purity Analysis (GC-MS) collect_main->analyze storage Store Purified Product analyze->storage

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_symptoms Identify Symptom cluster_causes Potential Causes cluster_solutions Solutions start Distillation Problem symptom1 Poor Separation start->symptom1 symptom2 Low Recovery start->symptom2 symptom3 Product Contamination start->symptom3 cause1a Low Column Efficiency symptom1->cause1a cause1b High Distillation Rate symptom1->cause1b cause2a System Leaks symptom2->cause2a cause2b High Column Hold-up symptom2->cause2b cause3a Bumping/Foaming symptom3->cause3a cause3b Decomposition symptom3->cause3b solution1a Use More Efficient Column cause1a->solution1a solution1b Reduce Heating Rate cause1b->solution1b solution2a Check and Seal Joints cause2a->solution2a solution2b Use Smaller Apparatus cause2b->solution2b solution3a Use Stirrer/Boiling Chips cause3a->solution3a solution3b Lower Temperature (Increase Vacuum) cause3b->solution3b

Caption: Troubleshooting logic for distillation of this compound.

References

Overcoming challenges in the analysis of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the analysis of 1,2,3-Trichloropropene. The information provided is primarily based on established methods for the closely related and structurally similar compound, 1,2,3-Trichloropropane (B165214) (TCP), and is expected to be highly relevant for this compound analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical methods for the determination of this compound at trace levels?

A1: For trace-level analysis of this compound in matrices such as drinking water, gas chromatography coupled with mass spectrometry (GC/MS) is the preferred method. To achieve low detection limits, pre-concentration techniques like purge and trap (P&T) or continuous liquid-liquid extraction (LLE) are commonly employed.[1][2][3] For enhanced sensitivity, operating the mass spectrometer in selected ion monitoring (SIM) mode is recommended.[1][4]

Q2: What are the common challenges encountered during the analysis of this compound?

A2: Common challenges include:

  • Co-elution: this compound may co-elute with other volatile organic compounds (VOCs), particularly structurally similar compounds like trans-1,4-dichloro-2-butene (B41546), which can interfere with accurate quantification.[5][6]

  • Low Sensitivity: Achieving the low detection limits required for regulatory compliance or toxicological studies can be challenging.[2]

  • Matrix Effects: Complex sample matrices can interfere with the analysis, leading to signal suppression or enhancement.

  • Carryover: Due to its volatility, this compound can exhibit carryover in the analytical system, leading to contamination of subsequent samples.[1]

Q3: How can I improve the sensitivity of my this compound analysis?

A3: To improve sensitivity, consider the following:

  • Sample Pre-concentration: Employ techniques like purge and trap or solid-phase extraction (SPE) to concentrate the analyte before GC/MS analysis.[3]

  • Selective Ion Monitoring (SIM): Operate the mass spectrometer in SIM mode to monitor specific ions for this compound, which significantly enhances the signal-to-noise ratio.[1][4]

  • Method Optimization: Optimize GC parameters such as the temperature program and carrier gas flow rate to improve peak shape and resolution.

  • Heated Purge: For purge and trap methods, using a heated purge can increase the response for semi-volatile compounds like this compound.[1]

Q4: What are the potential interferences in the analysis of this compound?

A4: Potential interferences can arise from compounds that have similar retention times and mass spectral fragments. For the related compound 1,2,3-Trichloropropane, documented interferences include trans-1,4-dichloro-2-butene (sharing the m/z 75 ion) and o-Xylene (interfering with the deuterated internal standard).[5][6] It is crucial to perform a thorough analysis of potential co-contaminants in your samples.

Troubleshooting Guides

This section provides troubleshooting for common problems encountered during the GC/MS analysis of this compound.

Problem 1: Poor Peak Shape (Tailing or Fronting)

  • Q: My this compound peak is tailing. What could be the cause?

    • A: Peak tailing can be caused by active sites in the GC inlet liner or the column itself. Deactivated liners and columns are crucial for analyzing chlorinated compounds. Also, consider that the injection volume might be too large, or the column temperature is too low.

  • Q: I am observing peak fronting for my analyte. What should I check?

    • A: Peak fronting is often an indication of column overload. Try reducing the concentration of your sample or the injection volume. It can also be caused by a poor injection technique or a problem with the column installation.

Problem 2: Inconsistent or Low Analyte Response

  • Q: The response for this compound is inconsistent between injections. What is the likely cause?

    • A: Inconsistent responses can be due to leaks in the injection port or septum. Check for leaks using an electronic leak detector. Also, ensure that your autosampler is functioning correctly and injecting a consistent volume.

  • Q: My analyte signal is very low, even for my standards. What should I investigate?

    • A: A low signal can result from several factors. Check for leaks in the system, ensure the purge and trap system is working efficiently, and verify the MS detector is tuned and operating correctly. A contaminated ion source can also lead to a significant drop in sensitivity.

Problem 3: Presence of Ghost Peaks or Carryover

  • Q: I am seeing peaks in my blank injections that correspond to this compound. How can I address this?

    • A: This indicates carryover from a previous high-concentration sample. To mitigate this, run a solvent blank after a high-concentration sample. You may also need to bake out the GC column and clean the injection port.[1] For purge and trap systems, ensure the system is adequately baked between runs.

Experimental Protocols

Protocol 1: Analysis of this compound in Water by Purge and Trap GC/MS

This protocol is adapted from EPA Method 524.2, commonly used for volatile organic compounds in water.[7]

1. Sample Preparation:

  • Collect water samples in 40 mL vials containing a preserving agent (e.g., hydrochloric acid).[5]

  • Add a known amount of an appropriate internal standard, such as 1,2,3-Trichloropropane-d5, to all samples, standards, and blanks.[2]

2. Purge and Trap Parameters:

  • Purge Gas: Helium

  • Purge Flow: 40 mL/min

  • Purge Time: 11 minutes

  • Purge Temperature: 50°C (heated purge can improve recovery)[1]

  • Trap: Use a trap containing a combination of adsorbents suitable for volatile compounds (e.g., Tenax/silica gel/charcoal).

  • Desorb Time: 2 minutes

  • Desorb Temperature: 250°C

  • Bake Time: 8 minutes

  • Bake Temperature: 270°C

3. GC/MS Parameters:

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.

  • Oven Program:

    • Initial Temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 200°C.

  • MS Transfer Line Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Mode: Selected Ion Monitoring (SIM).

  • Ions to Monitor for this compound (suggested): Quantitation ion: m/z 110. Confirmation ions: m/z 75, 109. (Note: These are based on the fragmentation of the similar compound 1,2,3-Trichloropropane and should be verified with a pure standard of this compound).[1]

  • Ions to Monitor for Internal Standard (1,2,3-Trichloropropane-d5): m/z 115, 79.

Quantitative Data Summary

The following tables provide typical performance data for the analysis of the related compound 1,2,3-Trichloropropane, which can be used as a benchmark for method development for this compound.

Table 1: Method Detection Limits (MDL) for 1,2,3-Trichloropropane

MethodMatrixMDL (ng/L)Reference
Purge and Trap GC/MSDrinking Water1.7[1]
Continuous LLE GC/MSDrinking Water1.7[8]
SPE coupled to P&T GC/MSDrinking Water0.11[3]

Table 2: Quality Control (QC) Acceptance Criteria

QC ParameterAcceptance CriteriaReference
Laboratory Fortified Blank (LFB) Recovery80-120%[8]
Relative Standard Deviation (RSD) for Replicates≤20%[8]
Internal Standard Area ResponseWithin ±30% of average[1]

Visualizations

Experimental Workflow

experimental_workflow sample_collection Sample Collection (40 mL VOA vial) add_is Internal Standard Spiking sample_collection->add_is purge_trap Purge and Trap Concentration add_is->purge_trap gc_separation GC Separation (Capillary Column) purge_trap->gc_separation ms_detection MS Detection (SIM Mode) gc_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Workflow for the analysis of this compound by Purge and Trap GC/MS.

Troubleshooting Logic

troubleshooting_logic action_node action_node start Analytical Problem Observed? peak_shape Poor Peak Shape? start->peak_shape response_issue Inconsistent/Low Response? start->response_issue carryover Carryover/ Ghost Peaks? start->carryover peak_shape->response_issue No check_liner Check/Replace Inlet Liner peak_shape->check_liner Yes response_issue->carryover No check_leaks Check for Leaks (Inlet, Septum) response_issue->check_leaks Yes run_blank Run Solvent Blank carryover->run_blank Yes check_column Check/Bakeout Column check_liner->check_column check_ms_tune Verify MS Tune and Sensitivity check_leaks->check_ms_tune clean_system Clean Inlet and Bakeout System run_blank->clean_system

Caption: Decision tree for troubleshooting common GC/MS analytical issues.

Putative Metabolic Pathway of this compound

Disclaimer: This proposed metabolic pathway is based on the known metabolism of the structurally similar compound, 1,2,3-Trichloropropane, as specific data for this compound is limited.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism enzyme enzyme pathway pathway TCP This compound P450 Cytochrome P450 (Oxidation) TCP->P450 pathway_label Toxicity / Detoxification Epoxide Reactive Epoxide Intermediate P450->Epoxide Diol Chlorinated Diol Epoxide->Diol GST Glutathione S-transferase (GST) Epoxide->GST GSH_conjugate Glutathione Conjugate GST->GSH_conjugate Mercapturic_acid Mercapturic Acid (Excretion) GSH_conjugate->Mercapturic_acid

Caption: Proposed metabolic pathway of this compound leading to detoxification.

References

Technical Support Center: Optimizing Reaction Conditions for 1,2,3-Trichloropropene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-trichloropropene (B82530) derivatives. The information is designed to address common experimental challenges and provide detailed protocols and data to optimize reaction conditions.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis and handling of this compound derivatives.

Issue 1: Low Yield of the Desired this compound Isomer

  • Question: My reaction is producing a low yield of the target this compound isomer. What are the potential causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors, including suboptimal reaction conditions, inappropriate catalyst selection, or the formation of side products. To enhance the yield, consider the following:

    • Reaction Temperature: The reaction temperature significantly influences the product distribution. For the synthesis of this compound from the chlorination of propyne (B1212725), maintaining a temperature range of 60-80°C is crucial.[1]

    • Catalyst Selection: For dehydrochlorination reactions to produce trichloropropene derivatives, the choice of catalyst is critical. For instance, iron-based catalysts, such as iron wool, have been shown to be effective in the vapor-phase dehydrochlorination of 1,1,1,3-tetrachloropropane (B89638) to yield 1,1,3-trichloro-1-propene.[2]

    • Reactant Purity: Ensure the purity of your starting materials. Impurities can lead to undesired side reactions, consuming reactants and lowering the yield of the desired product.

    • Reaction Time: Optimize the reaction time to maximize the formation of the desired product and minimize its decomposition or conversion into byproducts.

Issue 2: Formation of Undesired Side Products and Isomers

  • Question: I am observing the formation of significant amounts of side products and isomers, such as other chlorinated propenes or polymerization products. How can I improve the selectivity of my reaction?

  • Answer: The formation of side products is a common challenge. To improve selectivity towards the desired this compound derivative, consider these strategies:

    • Control of Reaction Conditions: As with yield, temperature and pressure are key to controlling selectivity. Overly high temperatures can promote isomerization and polymerization.

    • Catalyst Choice: The catalyst can greatly influence the regioselectivity of the reaction. For the conversion of 1,2,3-trichloropropane (B165214), a bimetallic platinum/copper catalyst has been used to selectively produce allyl chloride or propylene (B89431).[3]

    • Inert Atmosphere: Some reactions, particularly those involving radical mechanisms, are sensitive to oxygen.[4] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidation byproducts.

    • Solvent Selection: The polarity of the solvent can affect the reaction pathway. Nonpolar solvents are generally preferred for radical reactions.[4]

Issue 3: Difficulties in Product Purification

  • Question: I am struggling to purify my this compound derivative from the reaction mixture. What are effective purification methods?

  • Answer: The purification of chlorinated hydrocarbons can be challenging due to their similar physical properties. The following methods can be employed:

    • Distillation: Fractional distillation is a common method for separating compounds with different boiling points. The boiling point of this compound is approximately 129-131°C.

    • Column Chromatography: For more challenging separations, column chromatography using a suitable stationary phase (e.g., silica (B1680970) gel) and eluent system can be effective.[5]

    • Extraction: Liquid-liquid extraction can be used to remove water-soluble impurities.[5]

    • Adsorption: Granular Activated Carbon (GAC) has been shown to be an effective adsorbent for removing 1,2,3-trichloropropane from water, a principle that can be adapted for purification.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound derivatives?

A1: Common precursors include:

  • Propyne: Chlorination of propyne can yield this compound.[1]

  • 1,2,3-Trichloropropane: Dehydrochlorination of 1,2,3-trichloropropane can produce isomers of dichloropropene, which can be further chlorinated.[7][8]

  • 1,1,1,3-Tetrachloropropane: Dehydrochlorination of 1,1,1,3-tetrachloropropane is a route to 1,1,3-trichloro-1-propene.[2][9]

Q2: What are the key safety precautions when working with this compound and its derivatives?

A2: this compound is a hazardous chemical. It is flammable and may cause irritation or burns upon contact.[10] Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with strong oxidizing and reducing agents, as well as bases, iron, plastics, and aluminum.[10]

Q3: How can I monitor the progress of my reaction?

A3: Gas chromatography-mass spectrometry (GC/MS) is a powerful analytical technique for monitoring the reaction progress. It allows for the separation and identification of reactants, products, and byproducts in the reaction mixture.[11]

Q4: Are there any known catalysts that can improve the efficiency of these reactions?

A4: Yes, various catalysts have been reported to improve reaction efficiency:

  • Phase-transfer catalysts can significantly decrease reaction times in dehydrochlorination reactions.[7][8]

  • Supported bimetallic catalysts , such as platinum/copper on a support, have been used for the conversion of 1,2,3-trichloropropane.[3]

  • Iron-based catalysts are effective for the dehydrochlorination of tetrachloropropanes.[2]

Data Presentation

Table 1: Optimized Reaction Conditions for the Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane

ParameterOptimized ValueYieldReference
Reactant1,2,3-Trichloropropane-[7]
ReagentDilute aqueous NaOH-[7]
Temperature50 °C88%[7]
CatalystPhase-transfer catalystMarked decrease in reaction time[7][8]

Table 2: Catalytic Conversion of 1,2,3-Trichloropropane

CatalystReactantProductsReference
Supported bimetallic platinum/copper1,2,3-Trichloropropane and HydrogenPropylene, Allyl chloride[3]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dichloroprop-1-ene from 1,2,3-Trichloropropane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2,3-trichloropropane and a dilute aqueous solution of sodium hydroxide (B78521) (NaOH).

  • Temperature Control: Heat the reaction mixture to 50°C.

  • Catalyst Addition (Optional): To decrease the reaction time, a phase-transfer catalyst can be added.

  • Monitoring: Monitor the reaction progress using GC/MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and wash it with water.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄) and purify the product by distillation.

Mandatory Visualization

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_monitoring Monitoring & Work-up cluster_purification Purification cluster_product Final Product start 1,2,3-Trichloropropane + Dilute NaOH reaction Heating at 50°C (Optional: Phase-Transfer Catalyst) start->reaction monitoring GC/MS Analysis reaction->monitoring workup Cooling, Phase Separation, Washing monitoring->workup purification Drying & Distillation workup->purification product 2,3-Dichloroprop-1-ene purification->product

Caption: Experimental workflow for the synthesis of 2,3-dichloroprop-1-ene.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield or Poor Selectivity cause1 Suboptimal Temperature problem->cause1 cause2 Incorrect Catalyst problem->cause2 cause3 Impure Reactants problem->cause3 cause4 Side Reactions problem->cause4 solution1 Optimize Reaction Temperature cause1->solution1 solution2 Select Appropriate Catalyst cause2->solution2 solution3 Ensure Reactant Purity cause3->solution3 solution4 Use Inert Atmosphere & Optimize Solvent cause4->solution4

Caption: Troubleshooting logic for low yield and poor selectivity issues.

References

Resolving peak co-elution in GC analysis of 1,2,3-Trichloropropene.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: GC Analysis of Chlorinated Propenes

This guide provides troubleshooting advice and answers to frequently asked questions regarding the Gas Chromatography (GC) analysis of 1,2,3-Trichloropropene and related compounds. Due to the structural similarity and frequent co-analysis, methods and potential issues are often comparable to those for the more extensively documented compound, 1,2,3-Trichloropropane (TCP). The principles and examples provided here are applicable for resolving peak co-elution for a variety of volatile organic compounds (VOCs).

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in GC analysis?

A1: Peak co-elution occurs when two or more different compounds are not sufficiently separated by the GC column and elute at the same, or very similar, retention times. This results in a single, merged chromatographic peak or a peak with a noticeable shoulder, which complicates accurate identification and quantification of the individual analytes.[1]

Q2: Why is resolving co-elution critical for the analysis of this compound?

A2: Accurate quantification is essential, particularly in environmental and safety testing where regulatory limits are strict. If this compound co-elutes with an interfering compound, it can lead to an overestimation of its concentration, resulting in false positives or inaccurate reporting. Furthermore, if the co-eluting compound shares similar mass fragments, it can interfere with mass spectrometry (MS) identification and confirmation.[2]

Q3: What are some common compounds that might co-elute with this compound?

A3: While specific co-eluents depend on the sample matrix, common interferents for chlorinated hydrocarbons can include structural isomers, other chlorinated solvents, or compounds with similar boiling points and polarities. For the related compound 1,2,3-Trichloropropane, documented co-eluents include trans-1,4-dichloro-2-butene, Isopropylbenzene, and o-Xylene, which can share characteristic ions (e.g., m/z 75) used for quantification.[3][4] Other potential co-eluents in complex samples could include 1,2-Dichloropropane (1,2-DCP).[5]

Q4: How can I confirm that I have a co-elution problem?

A4: The first sign is often poor peak shape, such as a broad peak, a shoulder, or two merged peaks.[1] If you are using a mass spectrometer (MS) detector, you can confirm co-elution by examining the mass spectra across the peak. If the spectra are consistent from the beginning to the end of the peak, the peak is likely pure. However, if the relative abundance of certain ions changes across the peak, it indicates that more than one compound is present.[1][2]

Troubleshooting Guide: Resolving Peak Co-elution

Q5: My chromatogram shows a peak with a shoulder where this compound should be. What is my first step?

A5: Your first step is to confirm the identity of the two compounds using your detector and then adjust the method to separate them. The troubleshooting workflow below outlines the general process.

problem Problem: Peak Asymmetry or Poor Resolution Observed confirm 1. Confirm Co-elution Examine mass spectra across the peak. Do ion ratios change? problem->confirm Start Here pure Peak is Pure (Problem is likely column overload or injection technique) confirm->pure No coelution Co-elution Confirmed confirm->coelution Yes optimize 2. Begin Method Optimization coelution->optimize select_column 3a. Evaluate GC Column Is it the correct phase? Is it old or degraded? optimize->select_column optimize_params 3b. Optimize GC Parameters Adjust temperature program, flow rate, or injection volume. optimize->optimize_params solution Resolution Achieved select_column->solution optimize_params->solution

Caption: Troubleshooting workflow for diagnosing and resolving peak co-elution.

Q6: How does my choice of GC column affect the separation of this compound?

A6: The GC column's stationary phase is the most critical factor for achieving separation.[6][7] The principle of "like dissolves like" applies; the polarity of the stationary phase should be matched to the analytes for optimal interaction and separation. For separating a wide range of volatile organic compounds, a non-polar or mid-polarity column is often a good starting point.[8] Using a narrower internal diameter (e.g., 0.18 mm vs 0.25 mm) or a longer column can also increase efficiency and improve resolution, though it may increase analysis time.[8][9]

Table 1: Example GC Columns for Chlorinated Hydrocarbon Analysis

Column Phase Type Dimensions (L x ID x Film) Common Application
Rtx-624 Mid-polarity (6% cyanopropylphenyl / 94% dimethyl polysiloxane) 20 m x 0.18 mm x 1.0 µm Volatile organic compounds, suitable for EPA methods.[10]
Rtx-5MS Low-polarity (5% diphenyl / 95% dimethyl polysiloxane) 30 m x 0.25 mm x 0.25 µm General purpose, good for separating compounds by boiling point.[11]

| SP-2560 | High-polarity (biscyanopropyl polysiloxane) | 100 m x 0.25 mm x 0.20 µm | Isomer separations, such as cis/trans fatty acid methyl esters.[6] |

Q7: How can I modify my GC oven temperature program to resolve co-eluting peaks?

A7: Optimizing the temperature program is a powerful way to improve separation.[12] If co-elution occurs, reducing the temperature ramp rate before the elution of the critical pair will increase their interaction time with the stationary phase, often improving resolution.[11] A slower ramp rate (e.g., 5°C/min instead of 10°C/min) can be effective.[13] In some cases, adding a short isothermal hold (holding the temperature constant) just before the elution of the target compounds can provide the necessary separation.[13][14]

start Start with Scouting Gradient (e.g., 10°C/min ramp) identify Identify Elution Temperature (Te) of the Co-eluting Pair start->identify modify Modify Temperature Program identify->modify option1 Option 1: Reduce Ramp Rate Decrease ramp (e.g., to 5°C/min) well before Te modify->option1 Approach A option2 Option 2: Add Isothermal Hold Add a 1-2 min hold at a temperature ~20-30°C below Te modify->option2 Approach B evaluate Evaluate Resolution option1->evaluate option2->evaluate

Caption: Logic for optimizing a GC oven temperature program to improve peak resolution.

Table 2: Example of Temperature Program Modification to Resolve Co-elution

Parameter Initial Method (Scouting Run) Optimized Method Rationale for Change
Initial Temp 40°C, hold 1 min 40°C, hold 1 min No change needed for early eluting peaks.
Ramp 1 10°C/min to 220°C 5°C/min to 140°C Slower ramp to increase separation of the target analytes eluting in this range.[11]
Hold 1 --- 140°C, hold 2 min Isothermal hold just before elution can significantly improve resolution of a critical pair.[13]
Ramp 2 --- 20°C/min to 220°C Faster ramp after target elution to shorten total run time.

| Final Hold | 220°C, hold 2 min | 220°C, hold 2 min | Ensures all components are eluted from the column. |

Experimental Protocols

Protocol: Optimizing GC Oven Temperature Program to Resolve Co-eluting Peaks

This protocol provides a systematic approach to modify a GC temperature program to separate two co-eluting compounds.

  • Initial Analysis (Scouting Gradient):

    • Perform an injection using a standard "scouting" temperature program, such as a linear ramp of 10°C per minute.[15]

    • Example: Start at 40°C, hold for 1 minute, then ramp at 10°C/min to the column's maximum operating temperature and hold for 5-10 minutes.

    • From this chromatogram, determine the approximate elution temperature (Te) of the co-eluting peak pair.

  • Method Modification - Approach A (Reduced Ramp Rate):

    • Modify the temperature program to slow down the ramp rate in the region where the target compounds elute.

    • Set the initial temperature as before.

    • Program the first ramp to proceed at a faster rate (e.g., 20°C/min) to a temperature approximately 40-50°C below the elution temperature (Te) of the co-eluting pair.

    • Introduce a second, slower ramp (e.g., 2-5°C/min) through the region where the compounds elute.[11]

    • Once the target compounds have eluted, a final, faster ramp can be used to clear the column and reduce total run time.

  • Method Modification - Approach B (Isothermal Hold):

    • As an alternative, introduce an isothermal hold just before the elution of the critical pair.[13]

    • Determine the elution temperature (Te) from the scouting run.

    • Set a temperature ramp to reach a temperature about 20-30°C below Te.[13]

    • At this temperature, program an isothermal hold for 1-5 minutes. This allows the compounds to separate further.

    • After the hold, resume the temperature ramp to elute the remaining compounds.

  • Evaluation:

    • Inject a standard containing the analytes of interest using the modified program.

    • Evaluate the chromatogram for improved resolution between the two peaks.

    • Further fine-tune the ramp rates or hold times as necessary to achieve baseline separation.

References

Technical Support Center: Minimizing Decomposition of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the decomposition of 1,2,3-trichloropropene (B82530) during chemical reactions. The information is presented in a question-and-answer format to directly address potential issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a halogenated alkene with the chemical formula C₃H₃Cl₃. Due to the presence of a double bond and allylic chlorine atoms, it is a reactive molecule susceptible to decomposition under various conditions, which can lead to undesired side products, reduced yield, and potential safety hazards. When heated to decomposition, it can produce toxic fumes.[1] Its reactivity stems from the allylic C-Cl bond, which is weaker and more susceptible to cleavage than a vinylic or alkyl C-Cl bond.

Q2: What are the primary pathways for the decomposition of this compound?

A2: While specific kinetic studies on this compound are not extensively available in the provided search results, based on its structure as an allylic chloride and information on the related compound 1,2,3-trichloropropane, the primary decomposition pathways are expected to be:

  • Dehydrochlorination: Elimination of hydrogen chloride (HCl) is a common reaction for alkyl halides, especially in the presence of bases. For 1,2,3-trichloropropane, dehydrochlorination to form dichloropropenes is a known reaction.[2]

  • Hydrolysis: Reaction with water can lead to the substitution of chlorine atoms with hydroxyl groups, forming chlorinated allyl alcohols. This process can be accelerated by basic conditions.

  • Nucleophilic Substitution: The allylic chlorides are susceptible to attack by various nucleophiles, leading to the displacement of a chloride ion.

  • Thermal Decomposition: When heated, this compound can decompose to produce toxic fumes.[1]

  • Photodegradation: Exposure to light can promote decomposition, a common characteristic of chlorinated hydrocarbons.

Q3: What are the known incompatibilities of this compound?

A3: this compound is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides. It is also known to react with bases and should not be in contact with iron, plastics, and aluminum.[1]

Troubleshooting Guide

Problem 1: My reaction with this compound is giving low yields and multiple unidentified byproducts.

  • Possible Cause: Decomposition of the this compound starting material.

  • Troubleshooting Steps:

    • Verify Purity: Before use, check the purity of your this compound using Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can act as catalysts for decomposition.

    • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use an ice bath or a cryostat for precise temperature control if necessary.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Solvent Choice: Use dry, deoxygenated solvents. Protic solvents may participate in solvolysis reactions.

    • pH Control: If your reaction conditions are not pH-sensitive, consider buffering the reaction mixture to a neutral pH to avoid base- or acid-catalyzed decomposition.

Problem 2: I observe charring or polymerization in my reaction mixture.

  • Possible Cause: Radical-initiated polymerization or extensive decomposition.

  • Troubleshooting Steps:

    • Exclude Light: Protect the reaction from light by wrapping the glassware in aluminum foil or using amber-colored glassware.

    • Add Inhibitors: For reactions that are not sensitive to them, consider adding a small amount of a radical inhibitor, such as butylated hydroxytoluene (BHT) or hydroquinone.

    • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen, which can initiate radical chain reactions.

Problem 3: My reaction is unexpectedly exothermic and producing gas.

  • Possible Cause: A runaway decomposition reaction, potentially involving dehydrochlorination.

  • Immediate Actions:

    • If safe to do so, immediately cool the reaction vessel in an ice bath.

    • Ensure adequate ventilation in a fume hood.

    • If the reaction is uncontrollable, evacuate the area and follow your institution's emergency procedures.

  • Preventative Measures for Future Experiments:

    • Run the reaction on a smaller scale first to assess its thermal behavior.

    • Add reagents slowly and monitor the temperature closely.

    • Ensure that the reaction setup allows for efficient heat dissipation.

Factors Influencing this compound Decomposition

FactorInfluence on DecompositionRecommendations for Minimization
Temperature Increased temperature generally accelerates decomposition rates.Maintain the lowest effective reaction temperature. Use cooling baths as necessary.
pH Basic conditions can promote dehydrochlorination and hydrolysis. Acidic conditions may also catalyze decomposition.Maintain neutral pH if possible. Use buffered solutions or non-basic/non-acidic reagents where feasible.
Light UV light can initiate radical chain reactions leading to decomposition and polymerization.Protect reactions from light using amber glassware or by wrapping the apparatus in foil.
Oxygen Can initiate and propagate radical decomposition pathways.Work under an inert atmosphere (e.g., Nitrogen, Argon). Use degassed solvents.
Metals Incompatible with iron and aluminum.[1] May catalyze decomposition.Use glassware for reactions. If metal equipment is necessary, ensure it is made of a compatible material like stainless steel (after small-scale compatibility testing).
Bases Reacts with bases, likely through dehydrochlorination.[1]Avoid strong bases. If a base is required, use a non-nucleophilic, sterically hindered base and add it slowly at low temperatures.
Nucleophiles Can react via substitution, leading to consumption of the starting material.Choose reaction conditions and nucleophiles that favor the desired reaction over decomposition.

Experimental Protocols

Protocol 1: General Procedure for a Nucleophilic Substitution Reaction

This protocol provides a general guideline for performing a nucleophilic substitution reaction with this compound while minimizing its decomposition.

Materials:

  • This compound (freshly purified if necessary)

  • Nucleophile

  • Anhydrous, deoxygenated solvent (e.g., THF, acetonitrile)

  • Inert gas (Nitrogen or Argon)

  • Schlenk line or glovebox

  • Reaction flask, condenser, and other necessary glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Temperature-controlled bath

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of nitrogen or argon.

  • Reagent Preparation: Dissolve the nucleophile in the anhydrous, deoxygenated solvent in the reaction flask.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using a temperature-controlled bath.

  • Slow Addition: Add the this compound dropwise to the stirred solution of the nucleophile over a period of time. Monitor the reaction temperature to ensure it remains stable.

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), GC-MS, or NMR.

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., by adding a saturated aqueous solution of ammonium (B1175870) chloride for organometallic reagents).

  • Extraction and Purification: Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and purify the product using an appropriate method such as column chromatography or distillation.

Protocol 2: Analytical Monitoring of this compound Decomposition by GC-MS

This protocol outlines a method for monitoring the decomposition of this compound in a reaction mixture over time.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column)

  • Autosampler vials with septa

  • Microsyringe

  • Internal standard (e.g., a stable chlorinated hydrocarbon with a different retention time)

  • Anhydrous solvent for dilution (e.g., hexane)

Procedure:

  • Method Development: Develop a GC-MS method that provides good separation of this compound from the solvent, starting materials, expected products, and potential decomposition products.

  • Calibration: Prepare a series of calibration standards of this compound of known concentrations containing a fixed concentration of the internal standard. Analyze these standards to create a calibration curve.

  • Sample Collection: At various time points during your reaction, withdraw a small aliquot of the reaction mixture using a syringe.

  • Sample Preparation: Immediately quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a dilute acid to neutralize any base). Dilute the aliquot with a known volume of solvent containing the internal standard.

  • GC-MS Analysis: Inject the prepared sample into the GC-MS.

  • Data Analysis: Integrate the peak area of this compound and the internal standard. Use the calibration curve to determine the concentration of this compound at each time point. A decrease in concentration not accounted for by product formation indicates decomposition.

Visual Guides

DecompositionPathways TCP This compound Dehydrochlorination Dehydrochlorination (e.g., with base) TCP->Dehydrochlorination Base Hydrolysis Hydrolysis (e.g., with H2O) TCP->Hydrolysis H2O RadicalReaction Radical Reaction (e.g., light, O2) TCP->RadicalReaction Light/O2 ThermalDecomp Thermal Decomposition (heat) TCP->ThermalDecomp Heat Dichloropropadienes Dichloropropadienes / Other Unsaturated Species Dehydrochlorination->Dichloropropadienes ChlorinatedAlcohols Chlorinated Allyl Alcohols Hydrolysis->ChlorinatedAlcohols Polymers Polymers and Oligomers RadicalReaction->Polymers ToxicFumes Toxic Fumes (e.g., HCl) ThermalDecomp->ToxicFumes

Caption: Potential decomposition pathways of this compound.

TroubleshootingWorkflow Start Low Yield / Byproducts Observed CheckPurity Check Starting Material Purity (GC-MS, NMR) Start->CheckPurity Pure Purity OK CheckPurity->Pure Yes Impure Purify Starting Material (e.g., distillation) CheckPurity->Impure No CheckConditions Review Reaction Conditions Pure->CheckConditions Reassess Re-run Reaction with Optimized Conditions Impure->Reassess Temp High Temperature? CheckConditions->Temp LowerTemp Lower Reaction Temperature Temp->LowerTemp Yes Light Light Exposure? Temp->Light No LowerTemp->Reassess ProtectLight Protect from Light Light->ProtectLight Yes Atmosphere Inert Atmosphere? Light->Atmosphere No ProtectLight->Reassess UseInert Use Inert Atmosphere Atmosphere->UseInert No Atmosphere->Reassess Yes UseInert->Reassess End Problem Resolved Reassess->End

Caption: Troubleshooting workflow for low yield or byproduct formation.

ReactionSetupDecision Start Planning a Reaction with This compound BaseSensitive Is the reaction base-sensitive? Start->BaseSensitive UseNonBasic Use non-basic or sterically hindered base if necessary. Maintain low temperature. BaseSensitive->UseNonBasic No AcidSensitive Is the reaction acid-sensitive? BaseSensitive->AcidSensitive Yes UseNonBasic->AcidSensitive UseNeutral Maintain neutral pH. Use a non-acidic medium. AcidSensitive->UseNeutral No HeatSensitive Is the reaction heat-sensitive? AcidSensitive->HeatSensitive Yes UseNeutral->HeatSensitive LowTemp Run at the lowest possible effective temperature. HeatSensitive->LowTemp Yes LightSensitive Is the reaction light-sensitive? HeatSensitive->LightSensitive No LowTemp->LightSensitive ProtectLight Use amber glassware or wrap in foil. LightSensitive->ProtectLight Yes FinalSetup Final Optimized Reaction Setup: - Inert Atmosphere - Dry, Deoxygenated Solvents - Appropriate Temperature Control - Light Protection as needed - pH control as needed LightSensitive->FinalSetup No ProtectLight->FinalSetup

Caption: Decision tree for setting up a reaction to minimize decomposition.

References

Troubleshooting low yield in 1-chloropropane synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1-chloropropane (B146392).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 1-chloropropane?

A1: The most common laboratory and industrial methods for synthesizing 1-chloropropane include:

  • From 1-Propanol (B7761284): This involves the reaction of 1-propanol with a chlorinating agent such as thionyl chloride (SOCl₂), or hydrochloric acid (HCl) in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂).

  • From Propane (B168953): This method utilizes the free-radical chlorination of propane. However, this process is not very selective and typically yields a mixture of 1-chloropropane and 2-chloropropane (B107684).[1]

  • From Propene: This involves the anti-Markovnikov addition of hydrogen chloride (HCl) to propene, often facilitated by the presence of peroxides.[2]

Q2: My yield of 1-chloropropane is consistently low. What are the general factors I should investigate?

A2: Low yields in chemical synthesis can be attributed to a variety of factors. Key areas to investigate include:

  • Purity of Reagents: Ensure that your starting materials, especially the 1-propanol or propane, are of high purity. Impurities can lead to unwanted side reactions.

  • Reaction Conditions: Temperature, reaction time, and catalyst concentration are critical parameters. Deviations from optimal conditions can significantly impact yield.

  • Incomplete Reactions: The reaction may not be going to completion. Monitor the reaction progress using techniques like gas chromatography (GC) to ensure all the starting material has been consumed.

  • Side Reactions: The formation of byproducts, such as 2-chloropropane or propene, can reduce the yield of the desired product.

  • Purification Losses: Significant amounts of product can be lost during workup and purification steps, especially during distillation if not performed carefully.

Q3: I am observing a significant amount of 2-chloropropane in my product. How can I minimize its formation?

A3: The formation of 2-chloropropane is a common issue, particularly in the free-radical chlorination of propane. Here’s how to address it based on the synthesis method:

  • Free-Radical Chlorination of Propane: The formation of 2-chloropropane is favored due to the higher stability of the secondary radical intermediate.[1] Controlling the reaction temperature can influence the product ratio, but a mixture is often unavoidable.[1][3] At 25°C in the gas phase, the reaction typically yields about 45% 1-chloropropane and 55% 2-chloropropane.[3][4]

  • Reaction of 1-Propanol with HCl/ZnCl₂: While this method generally favors the formation of the primary chloride, rearrangement of the primary carbocation to a more stable secondary carbocation can occur, leading to the formation of 2-chloropropane. Using milder conditions and a less acidic catalyst can sometimes minimize this.

  • Hydrochlorination of Propene: To favor the formation of 1-chloropropane, an anti-Markovnikov addition is necessary. This is typically achieved by carrying out the reaction in the presence of peroxides.[2] In the absence of peroxides, the reaction follows Markovnikov's rule and will predominantly yield 2-chloropropane.[2]

Q4: How can I effectively purify my 1-chloropropane product?

A4: Fractional distillation is the primary method for purifying 1-chloropropane from unreacted starting materials and byproducts like 2-chloropropane.[1] The success of this separation depends on the difference in boiling points of the components.

Data Presentation

Table 1: Boiling Points of Key Compounds

CompoundBoiling Point (°C)
1-Chloropropane 46-47
2-Chloropropane36
1-Propanol97
Propene-47.6

Note: Boiling points are at atmospheric pressure.

Table 2: Isomer Distribution in Free-Radical Chlorination of Propane

Temperature (°C)1-Chloropropane (%)2-Chloropropane (%)
25 (gas phase)4555
300 (vapor phase)Varies (selectivity decreases with increasing temperature)Varies (selectivity decreases with increasing temperature)

Troubleshooting Guides

Guide 1: Low Yield in Synthesis from 1-Propanol
Observed Problem Potential Cause Recommended Solution
Low conversion of 1-propanol Inactive or insufficient chlorinating agent.Use fresh, high-purity thionyl chloride or ensure HCl gas is dry. For the HCl/ZnCl₂ method, ensure the zinc chloride is anhydrous.
Inadequate reaction temperature or time.Optimize the reaction temperature and monitor the reaction to completion using GC analysis.
Formation of propene (elimination) Reaction temperature is too high, especially with HCl/ZnCl₂.Maintain a lower reaction temperature. The hydrochlorination is in competition with the elimination reaction.[5]
Strong basic conditions during workup.Use a mild base (e.g., sodium bicarbonate solution) for neutralization.
Product loss during workup Inefficient extraction.Perform multiple extractions with a suitable organic solvent.
Volatility of 1-chloropropane.Keep the apparatus cold during workup and use a cooled receiving flask during distillation.
Guide 2: Impurities in Product after Synthesis from Propane
Observed Problem Potential Cause Recommended Solution
High percentage of 2-chloropropane Inherent lack of selectivity in free-radical chlorination.While difficult to eliminate completely, adjusting the temperature can slightly alter the isomer ratio. Lower temperatures generally favor slightly higher selectivity for the primary halide, though the effect is not drastic for chlorination.
Consider an alternative synthesis route (e.g., from 1-propanol or propene) if high purity of 1-chloropropane is required.
Presence of di- and polychlorinated propanes High ratio of chlorine to propane.Use a large excess of propane relative to chlorine to minimize multiple chlorinations on the same molecule.
Unreacted propane in the final product Incomplete reaction or inefficient purification.Ensure sufficient reaction time and UV light/heat for initiation.[6] Improve the efficiency of the fractional distillation to separate the more volatile propane.

Experimental Protocols

Protocol 1: Synthesis of 1-Chloropropane from 1-Propanol using Thionyl Chloride

This method is often preferred for laboratory-scale synthesis due to the clean reaction and gaseous byproducts.

Materials:

  • 1-Propanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base to neutralize HCl byproduct)

  • Diethyl ether (or other suitable solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a dropping funnel in a fume hood. The apparatus should be equipped with a gas trap to handle the evolving HCl and SO₂ gases.

  • Add 1-propanol to the flask. If using, add pyridine to the flask.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride from the dropping funnel to the cooled 1-propanol with stirring. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently reflux the mixture for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture and transfer it to a separatory funnel containing cold water.

  • Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude 1-chloropropane by fractional distillation, collecting the fraction boiling at 46-47°C.

Protocol 2: Synthesis of 1-Chloropropane from Propane by Free-Radical Chlorination

This method is more suited for industrial-scale production but results in a mixture of isomers.

Materials:

  • Propane gas

  • Chlorine gas

  • UV light source or high-temperature reactor

Procedure:

  • Set up a gas-phase reaction vessel that can be irradiated with UV light or heated to a high temperature.

  • Introduce a mixture of propane and chlorine gas into the reactor. A significant excess of propane is used to favor monochlorination.

  • Initiate the reaction by turning on the UV lamp or heating the reactor. The reaction is a chain reaction initiated by the homolytic cleavage of the Cl-Cl bond.[6][7]

  • The product stream exiting the reactor will contain 1-chloropropane, 2-chloropropane, unreacted propane, HCl, and potentially some polychlorinated propanes.

  • Cool the product stream to condense the chlorinated propanes.

  • Wash the condensed liquid with water and a mild base to remove HCl.

  • Dry the organic layer.

  • Separate the 1-chloropropane from 2-chloropropane and other byproducts by careful fractional distillation.

Visualizations

reaction_pathway_1_propanol 1-Propanol 1-Propanol 1-Chloropropane 1-Chloropropane 1-Propanol->1-Chloropropane SOCl2 or HCl/ZnCl2 Propene Propene 1-Propanol->Propene High Temp/Acid (Side Reaction) Purified 1-Chloropropane Purified 1-Chloropropane 1-Chloropropane->Purified 1-Chloropropane Fractional Distillation

Caption: Synthesis of 1-chloropropane from 1-propanol.

troubleshooting_workflow cluster_synthesis Synthesis cluster_troubleshooting Troubleshooting Start Start Perform Synthesis Perform Synthesis Start->Perform Synthesis Analyze Product (GC/MS) Analyze Product (GC/MS) Perform Synthesis->Analyze Product (GC/MS) Low Yield? Low Yield? Analyze Product (GC/MS)->Low Yield? Yes Yes Low Yield?->Yes Yes No No Low Yield?->No No High Impurities? High Impurities? High Impurities?->Yes Yes High Impurities?->No No Successful Synthesis Successful Synthesis Check Reagent Purity Check Reagent Purity Yes->Check Reagent Purity Improve Purification Improve Purification Yes->Improve Purification No->High Impurities? No->Successful Synthesis Optimize Reaction Conditions Optimize Reaction Conditions Check Reagent Purity->Optimize Reaction Conditions Consider Alternative Route Consider Alternative Route Improve Purification->Consider Alternative Route

Caption: General troubleshooting workflow for low yield.

References

Enhancing the sensitivity of 1,2,3-Trichloropropene detection in environmental samples.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 1,2,3-Trichloropropene detection in environmental samples.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Purge and Trap sample introduction.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting low levels of this compound?

A1: The primary challenges include its volatile nature, which can lead to sample loss, potential for co-elution with other volatile organic compounds (VOCs), and achieving the low detection limits required by regulatory bodies. For instance, the analysis of the similar compound 1,2,3-Trichloropropane (B165214) (TCP) is often challenged by co-elution with compounds like trans-1,2-Dichloro-2-butene, which shares a common mass fragment (m/z 75).[1]

Q2: What are the recommended EPA methods for the analysis of volatile chlorinated hydrocarbons like this compound?

A2: While there isn't a specific EPA method solely for this compound, methods developed for other volatile organic compounds are applicable. These include EPA Method 524.2, 524.3, and 8260C, which utilize purge and trap GC-MS.[1][2] These methods can be adapted for this compound analysis.

Q3: How can I improve the sensitivity of my this compound analysis?

A3: Several strategies can enhance sensitivity:

  • Increase Sample Volume: Purging a larger volume of water (e.g., 10 mL or 25 mL instead of 5 mL) can increase the amount of analyte introduced into the GC-MS system.[1]

  • Heated Purge: Increasing the purge temperature (e.g., to 50°C) can improve the purging efficiency of semi-volatile compounds like this compound.[1]

  • Selective Ion Monitoring (SIM): Instead of scanning the full mass range, monitoring only a few characteristic ions of this compound significantly increases the signal-to-noise ratio.[1][3]

  • Solid Phase Extraction (SPE): Coupling SPE with purge and trap can preconcentrate the analyte from a larger sample volume (e.g., 500 mL), leading to substantially lower detection limits.[3][4]

Q4: What are the characteristic mass ions for this compound for use in SIM mode?

A4: Based on the NIST mass spectrum for 1-Propene, 1,2,3-trichloro-, the key mass-to-charge ratios (m/z) to consider for SIM analysis would include the molecular ion and major fragment ions. For the related compound 1,2,3-Trichloropropane, the quantification ion is often m/z 110, with m/z 75 and 112 used as qualifier ions.[1][3] For this compound, it is essential to analyze a standard to determine the most abundant and specific ions for SIM. The NIST WebBook provides the mass spectrum which shows prominent peaks that can be evaluated for this purpose.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Signal for this compound Inefficient purging.Increase purge temperature and/or time. Ensure proper purge gas flow rate.
Analyte loss during sample preparation or storage.Minimize sample handling and headspace. Ensure samples are properly sealed and stored at 4°C.[5]
Low instrument sensitivity.Switch to Selective Ion Monitoring (SIM) mode. Check for and clean any contamination in the ion source or mass analyzer.
Poor Peak Shape (Tailing or Fronting) Active sites in the GC inlet or column.Use a deactivated inlet liner. Condition the GC column according to the manufacturer's instructions.
Improper injection technique.Ensure a fast and smooth injection to introduce the sample as a tight band.
Column overload.Dilute the sample or reduce the injection volume.
Inconsistent Results/Poor Reproducibility Leaks in the purge and trap system or GC inlet.Perform a leak check of the entire system.
Variable sample volume.Ensure consistent and accurate sample measurement.
Contamination in the purge and trap system.Bake out the purge and trap system at a high temperature. Run blank samples to check for carryover.
Co-elution with Interfering Compounds Inadequate chromatographic separation.Optimize the GC oven temperature program (e.g., use a slower ramp rate).
Use of a non-specific detector.Utilize a mass spectrometer for positive identification based on mass spectra.
Matrix interference.For complex matrices, consider sample cleanup techniques like Solid Phase Extraction (SPE).

Quantitative Data Summary

The following table summarizes the Method Detection Limits (MDLs) achieved for the closely related compound 1,2,3-Trichloropropane (TCP) using various sensitivity enhancement techniques. This data can serve as a benchmark for optimizing this compound analysis.

Analytical MethodSample VolumeKey EnhancementMethod Detection Limit (MDL) (ng/L)Reference
Purge and Trap GC-MS (Modified EPA 524.2)25 mLHeated Purge (50°C) & SIM~4[1]
Purge and Trap GC-MS (Modified EPA 8260C)10 mLSIMNot specified, but achieved 5 ppt (B1677978) (5 ng/L) detection[1]
Purge and Trap GC-MS (EPA 524.3)Not specifiedSIM0.543[3]
Solid Phase Extraction (SPE) coupled with Purge and Trap GC-MS500 mLSPE Preconcentration0.11[4]
Purge and Trap GC-MS (Selective Ion Mode)Not specifiedIsotopic Dilution0.811[6]

Experimental Protocols

Protocol 1: High-Sensitivity Analysis of this compound in Water by Purge and Trap GC-MS (Adapted from EPA Method 524.3)

This protocol is adapted for the high-sensitivity detection of this compound in aqueous samples.

1. Sample Preparation:

  • Collect water samples in 40 mL amber vials with Teflon-lined septa.
  • Ensure no headspace is present in the vials.
  • If residual chlorine is suspected, add a quenching agent like ascorbic acid.
  • Store samples at 4°C until analysis.[5]

2. Instrument Setup (Purge and Trap):

  • Purge Gas: Helium at a flow rate of 40 mL/min.
  • Purge Time: 11 minutes.
  • Purge Temperature: 50°C (Heated Purge).[1]
  • Trap: Use a suitable trap for volatile organic compounds (e.g., Tenax/silica gel/carbon molecular sieve).
  • Desorb Time: 2 minutes at 250°C.
  • Bake Time: 8 minutes at 270°C.

3. Instrument Setup (GC-MS):

  • GC Column: 60 m x 0.25 mm ID, 1.4 µm film thickness DB-624 or equivalent.
  • Oven Program: 35°C hold for 5 min, ramp to 120°C at 8°C/min, then ramp to 220°C at 20°C/min, hold for 2 min.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Injector Temperature: 200°C.
  • MS Transfer Line Temperature: 250°C.
  • Ion Source Temperature: 230°C.
  • MS Mode: Selective Ion Monitoring (SIM).
  • Ions to Monitor: Determine the quantification and qualifier ions by analyzing a this compound standard. Based on the NIST mass spectrum, potential ions include m/z 110, 109, 75, and 73. The most abundant ion free from interference should be chosen as the quantification ion.

4. Calibration:

  • Prepare a stock solution of this compound in methanol.
  • Create a series of aqueous calibration standards by spiking known amounts of the stock solution into reagent water.
  • Analyze the calibration standards using the same method as the samples to generate a calibration curve.

5. Analysis:

  • Introduce a known volume of sample (e.g., 10 mL) into the purge and trap system.
  • Initiate the purge and trap and GC-MS analysis sequence.
  • Identify this compound based on its retention time and the presence of the selected ions.
  • Quantify the concentration using the calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing SampleCollection 1. Collect Water Sample (40 mL vial, no headspace) Preservation 2. Preserve Sample (Store at 4°C) SampleCollection->Preservation Spiking 3. Add Internal Standard Preservation->Spiking PurgeAndTrap 4. Purge and Trap (Heated Purge) Spiking->PurgeAndTrap GC_Separation 5. GC Separation PurgeAndTrap->GC_Separation MS_Detection 6. MS Detection (SIM Mode) GC_Separation->MS_Detection DataAcquisition 7. Data Acquisition MS_Detection->DataAcquisition Quantification 8. Quantification DataAcquisition->Quantification troubleshooting_workflow Start Low or No Signal Detected CheckSystem Check System Suitability (e.g., run a known standard) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK TroubleshootInstrument Troubleshoot Instrument (Leaks, Contamination, etc.) SystemOK->TroubleshootInstrument No CheckSamplePrep Review Sample Preparation and Handling SystemOK->CheckSamplePrep Yes Reanalyze Re-analyze Sample TroubleshootInstrument->Reanalyze EnhanceSensitivity Implement Sensitivity Enhancement Techniques (Heated Purge, SIM, etc.) CheckSamplePrep->EnhanceSensitivity EnhanceSensitivity->Reanalyze

References

Validation & Comparative

Reactivity Face-Off: 1,2,3-Trichloropropene vs. 1,1,3-Trichloropropene in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development

The strategic placement of leaving groups on a carbon framework is a cornerstone of synthetic organic chemistry, profoundly influencing the reactivity of a molecule. This guide provides a detailed comparison of the reactivity of two constitutional isomers, 1,2,3-trichloropropene (B82530) and 1,1,3-trichloropropene (B110787), with a focus on nucleophilic substitution reactions. Understanding the nuanced differences in their reactivity is crucial for researchers in predicting reaction outcomes, designing synthetic routes, and developing novel therapeutics.

Executive Summary

Structurally, this compound possesses chlorine atoms at the vinylic (C1 and C2) and allylic (C3) positions. In contrast, 1,1,3-trichloropropene features two geminal vinylic chlorides (C1) and one allylic chloride (C3). This seemingly subtle distinction in the location of the chlorine atoms leads to a significant divergence in their chemical behavior, particularly in their susceptibility to nucleophilic attack. Based on fundamental principles of organic chemistry, 1,1,3-trichloropropene is predicted to be significantly more reactive towards nucleophilic substitution at the allylic position than this compound. This heightened reactivity is a direct consequence of the electronic and structural factors governing the stability of reaction intermediates and transition states.

Comparative Analysis of Reactivity

The difference in reactivity between the two isomers is primarily dictated by the nature of the carbon-chlorine bonds. In this compound, the chlorine atoms at positions 1 and 2 are vinylic, meaning they are directly attached to a double-bonded carbon. These C-Cl bonds are relatively strong and unreactive in nucleophilic substitution reactions due to the sp² hybridization of the carbon, which imparts a partial double bond character to the C-Cl bond. Conversely, the chlorine at position 3 is allylic, making it more susceptible to substitution.

In 1,1,3-trichloropropene, the key reactive site is the allylic chlorine at the C3 position. Allylic halides are well-known for their enhanced reactivity in both Sₙ1 and Sₙ2 reactions.

Theoretical Framework for Reactivity

The enhanced reactivity of the allylic chloride in 1,1,3-trichloropropene can be rationalized by considering the mechanisms of nucleophilic substitution:

  • Sₙ1 Mechanism: In a unimolecular nucleophilic substitution (Sₙ1), the rate-determining step is the formation of a carbocation intermediate. The allylic carbocation that would form from the departure of the C3 chloride in 1,1,3-trichloropropene is resonance-stabilized, significantly lowering the activation energy for this pathway. The vinylic carbocations that would need to form from this compound are highly unstable and their formation is energetically unfavorable.

  • Sₙ2 Mechanism: In a bimolecular nucleophilic substitution (Sₙ2), the reaction proceeds through a backside attack of the nucleophile on the carbon bearing the leaving group. The transition state of an Sₙ2 reaction at an allylic position is stabilized by the adjacent π-system. This stabilization is absent for the vinylic chlorides.

The following diagram illustrates the logical relationship between the structure of the isomers and their expected reactivity in nucleophilic substitution reactions.

G Comparative Reactivity of Trichloropropene Isomers cluster_0 This compound cluster_1 1,1,3-Trichloropropene a1 Structure: Cl-CH=C(Cl)-CH2-Cl a2 Vinylic Chlorides (C1, C2): - Strong C-Cl bond - sp2 hybridized carbon - Partial double bond character a1->a2 possesses a3 Allylic Chloride (C3): - Reactive site a1->a3 possesses a4 Lower Reactivity in Nucleophilic Substitution a2->a4 leads to b1 Structure: Cl2C=CH-CH2-Cl b2 Allylic Chloride (C3): - Weaker C-Cl bond - sp3 hybridized carbon b1->b2 possesses b3 Resonance-stabilized carbocation (SN1) Stabilized transition state (SN2) b2->b3 allows for b4 Higher Reactivity in Nucleophilic Substitution b3->b4 leads to G start Start prep Prepare solutions of This compound and 1,1,3-trichloropropene in ethanol start->prep equilibrate Equilibrate solutions and AgNO3 solution in a constant temperature water bath prep->equilibrate mix Mix trichloropropene solutions with AgNO3 solution equilibrate->mix observe Observe for the formation of AgCl precipitate mix->observe record Record the time for precipitate formation observe->record compare Compare the reaction times to determine relative reactivity record->compare end End compare->end

A Comparative Guide to Analytical Methods for 1,2,3-Trichloropropane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated analytical methods for the quantification of 1,2,3-Trichloropropane (TCP), a synthetic chemical and environmental contaminant. While the user's query specified 1,2,3-Trichloropropene, the vast majority of scientific literature and regulatory methods focus on 1,2,3-Trichloropropane due to its significance as a persistent groundwater contaminant and potential carcinogen. The analytical methods discussed herein are primarily designed for and validated with 1,2,3-Trichloropropane.

The primary analytical technique for TCP quantification is Gas Chromatography coupled with Mass Spectrometry (GC/MS). To achieve the low detection limits required for regulatory compliance and environmental monitoring, various sample preparation and introduction techniques are employed. This guide will compare the performance of these methods based on available experimental data.

Performance Comparison of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for the quantification of 1,2,3-Trichloropropane.

MethodSample PreparationInstrumentationMethod Detection Limit (MDL) (ng/L)Linear Calibration Range (ng/L)Key Performance Characteristics
Modified USEPA Method 524.2 Purge and Trap (P&T) with heated purgeGC/MS with Selective Ion Monitoring (SIM)Not explicitly stated, but capable of detecting 5 ng/L.[1]5 - 500[1]Increased response by purging at 50°C; 25 mL purge volume.[1]
Modified USEPA Method 8260C Purge and Trap (P&T)GC/MS with Selective Ion Monitoring (SIM)MDL study conducted at 4 ng/L.[1]5 - 500[1]Increased response by purging a larger sample volume (10 mL vs. 5 mL); %RSD for calibration was <15%.[1]
USEPA Method 524.3 Purge and Trap (P&T)GC/MS with Single Ion Monitoring (SIM)0.543[2]2.5 - 1000[2]Validated for low-level detection in drinking water to meet California's notification level.[2]
Continuous Liquid-Liquid Extraction Continuous Liquid-Liquid Extraction (LLE) with methylene (B1212753) chlorideGC/MS (Quadrupole or Ion Trap)Requires an MDL of ≤ 1.7 ng/L for a 5.0 ng/L reporting level.[3]5.0 - 500[3]Involves a 16-hour extraction; suitable for trace-level analysis.[3]
Solid Phase Extraction (SPE) coupled with P&T Solid Phase Extraction followed by Purge and Trap (P&T)GC/MS with Isotope Dilution0.11[4]Not explicitly stated, but demonstrated accuracy in the sub-ppt range.[4]Achieves very low detection limits by pre-concentrating a larger sample volume (500 mL); accuracy of 95-103% for sub-ppt determinations.[4]
Lab-Developed P&T GC/MS Method Purge and Trap (P&T)GC/MS with Selective Ion Monitoring (SIM)0.811[5]Not explicitly stated, but MDL determined at a concentration of 5 ng/L.[5]Uses isotopic dilution for quantification.[5]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical methods. Below are the generalized protocols for the key techniques discussed.

Purge and Trap (P&T) Gas Chromatography/Mass Spectrometry (GC/MS) (Based on modified USEPA Methods 524.2, 524.3, and 8260C)

This is the most common approach for the analysis of volatile organic compounds like TCP in water.

a. Sample Preparation and Introduction:

  • An aliquot of the water sample (typically 5-25 mL) is placed in a purging vessel.[1]

  • An internal standard, such as 1,2,3-Trichloropropane-d5, is added to the sample.[6]

  • The sample is purged with an inert gas (e.g., helium) at a specific flow rate and temperature. Some methods utilize heated purge (e.g., 50°C) to enhance the recovery of less volatile compounds like TCP.[1]

  • The purged analytes are carried into a sorbent trap where they are concentrated.

  • After purging is complete, the trap is rapidly heated and backflushed with the carrier gas to desorb the trapped analytes onto the GC column.

b. Instrumentation:

  • Gas Chromatograph: Equipped with a capillary column suitable for separating volatile organic compounds (e.g., Restek Rtx-624).[2]

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer is used as the detector. For enhanced sensitivity, Selected Ion Monitoring (SIM) mode is employed.[1][2] Key ions for TCP analysis are m/z 110 (quantification), and m/z 75 and 112 (confirmation).[2]

c. Quality Control:

  • Calibration: A multi-point calibration curve is generated using standards of known concentrations.[1] The linearity is assessed by the relative standard deviation (%RSD) of the response factors, which should typically be <15-20%.[1][7]

  • Method Detection Limit (MDL): Determined by analyzing at least seven replicate samples spiked at a low concentration.[2][3]

  • Laboratory Fortified Blanks (LFB): Analyzed to assess accuracy, with recovery typically required to be within 80-120%.[3][6]

  • Precision: Assessed by the relative standard deviation (RSD) of replicate analyses, which should generally be ≤20%.[3]

Continuous Liquid-Liquid Extraction (LLE) GC/MS

This method is suitable for trace-level analysis and involves extracting the analyte from a larger sample volume.

a. Sample Preparation:

  • A 1 L water sample is placed in a continuous liquid-liquid extractor.[3]

  • An internal standard (1,2,3-trichloropropane-D5) is added.[3]

  • The sample is extracted with methylene chloride for approximately 16 hours.[3]

  • The methylene chloride extract is then dried and concentrated to a final volume of 1 mL.[3]

b. Instrumentation:

  • The instrumental setup is similar to the P&T GC/MS method, utilizing a GC with a capillary column and a mass spectrometer (quadrupole or ion trap) for detection.[3]

c. Quality Control:

  • Similar QC procedures as the P&T method are followed, including the analysis of laboratory reagent blanks, laboratory fortified blanks, and the determination of MDL.[3]

Solid Phase Extraction (SPE) coupled with Purge and Trap (P&T) GC/MS

This novel approach combines the pre-concentration power of SPE with the sensitive detection of P&T GC/MS to achieve extremely low detection limits.

a. Sample Preparation:

  • A large volume water sample (e.g., 500 mL) is spiked with the deuterated internal standard (d5-TCP).[4]

  • The entire sample is passed through an SPE cartridge (e.g., activated carbon) to adsorb the TCP.[4]

  • The TCP is then eluted from the cartridge with a small volume of solvent like dichloromethane.[4]

  • The eluate is concentrated, and the solvent is exchanged to a water-miscible "keeper" solvent. This final solution is then dispersed in water and analyzed by P&T GC/MS.[4]

b. Instrumentation and Quality Control:

  • The subsequent analysis by P&T GC/MS and the associated quality control measures are consistent with the standard P&T methodology.

Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for 1,2,3-Trichloropropane quantification.

Analytical Method Validation Workflow start Method Development protocol Define Experimental Protocol (Sample Prep, Instrumentation) start->protocol linearity Linearity & Range (Calibration Curve) protocol->linearity Establish Calibration lod_loq Determine LOD & LOQ (MDL Study) protocol->lod_loq Assess Sensitivity accuracy Accuracy (Recovery Studies, LFB) protocol->accuracy Verify Trueness precision Precision (Repeatability, RSD) protocol->precision Check Consistency specificity Specificity (Interference Check) protocol->specificity Ensure Selectivity robustness Robustness (Varying Parameters) protocol->robustness Test Reliability validation_report Method Validation Report linearity->validation_report lod_loq->validation_report accuracy->validation_report precision->validation_report specificity->validation_report robustness->validation_report sop Standard Operating Procedure (SOP) validation_report->sop end Routine Analysis sop->end

Caption: Workflow for analytical method validation.

This guide provides a comparative overview of the primary analytical methods for 1,2,3-Trichloropropane quantification. The choice of method will depend on the specific requirements of the analysis, including the required detection limits, sample matrix, and available instrumentation. For regulatory purposes, adherence to validated methods such as those published by the USEPA is essential.

References

Cross-Validation of Spectroscopic Data for 1,2,3-Trichloropropene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of publicly available spectroscopic data for 1,2,3-trichloropropene (B82530) and its isomers. The objective is to offer researchers, scientists, and drug development professionals a resource for cross-validating spectroscopic information for this compound and its related structures. The guide summarizes key data points from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presents generalized experimental protocols for data acquisition, and includes a workflow for spectroscopic analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for this compound and selected isomers. It is important to note that while IR and MS data are available for the (E) and (Z) isomers of this compound, specific, publicly available experimental ¹H and ¹³C NMR data for these individual isomers is limited. The NMR data presented for comparison is for the related compound 1,1,2-trichloropropane.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey IR Peaks (cm⁻¹)Source
(E)-1,2,3-Trichloro-1-propeneNo quantitative data available in search results. A spectrum is available for viewing.NIST WebBook
(Z)-1,2,3-Trichloro-1-propeneNo quantitative data available in search results. A spectrum is available for viewing.NIST WebBook
1,1,3-TrichloropropeneNo quantitative data available in search results. A spectrum is available for viewing.NIST WebBook

Table 2: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

CompoundNucleusChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Source
1,1,2-Trichloropropane¹H5.854d3.6ChemicalBook
4.344m-ChemicalBook
1.689d6.5ChemicalBook
1,1,2-Trichloropropane¹³CNo quantitative data available in search results.--ChemicalBook

Table 3: Mass Spectrometry (MS) Data

CompoundMass to Charge Ratio (m/z) of Major PeaksRelative IntensitySource
(E)-1,2,3-Trichloro-1-propene144, 109, 73, 111, 146100, 85, 75, 55, 50NIST WebBook
(Z)-1,2,3-Trichloro-1-propene109, 144, 73, 111, 146100, 95, 80, 55, 50NIST WebBook
1,1,3-Trichloropropene109, 111, 75, 144, 146100, 65, 50, 45, 30NIST WebBook

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for volatile chlorinated hydrocarbons like this compound. Specific parameters may need to be optimized based on the instrumentation and the specific properties of the sample.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of the analyte (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium (B1214612) signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard pulse sequence (e.g., a 90° pulse) is used to acquire the free induction decay (FID).

    • The acquisition time is typically set to 2-4 seconds with a relaxation delay of 1-5 seconds.

    • A number of scans (e.g., 8-16) are averaged to improve the signal-to-noise ratio.

    • The FID is Fourier transformed to generate the spectrum.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of carbon atoms attached to protons.

    • A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a volatile liquid like this compound, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the empty salt plates or the solvent-filled cell is recorded.

    • The sample is placed in the beam path, and the sample spectrum is acquired.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.

3. Mass Spectrometry (MS)

  • Sample Introduction: For a volatile compound, direct injection via a heated probe or, more commonly, introduction through a gas chromatograph (GC-MS) is employed.

  • Instrumentation: A mass spectrometer, often a quadrupole or ion trap analyzer, is used.

  • Ionization: Electron Ionization (EI) is a common method for volatile organic compounds. A standard electron energy of 70 eV is typically used.

  • Data Acquisition:

    • The mass analyzer is scanned over a relevant mass range (e.g., m/z 30-300).

    • The resulting mass spectrum shows the relative abundance of different fragment ions.

    • In GC-MS, a total ion chromatogram (TIC) is first generated, and then mass spectra are extracted from specific chromatographic peaks.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the cross-validation of spectroscopic data for a chemical compound like this compound.

G cluster_0 Data Acquisition cluster_1 Data Analysis and Comparison cluster_2 Validation Sample_Preparation Sample Preparation IR_Spectroscopy IR Spectroscopy Sample_Preparation->IR_Spectroscopy NMR_Spectroscopy NMR Spectroscopy (¹H and ¹³C) Sample_Preparation->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry Sample_Preparation->Mass_Spectrometry Data_Processing Data Processing (Peak Picking, Integration) IR_Spectroscopy->Data_Processing NMR_Spectroscopy->Data_Processing Mass_Spectrometry->Data_Processing Database_Search Database Search (e.g., NIST, PubChem) Data_Processing->Database_Search Isomer_Comparison Comparison with Isomers and Alternatives Data_Processing->Isomer_Comparison Structure_Verification Structure Verification Database_Search->Structure_Verification Isomer_Comparison->Structure_Verification Cross_Validation Cross-Validation of Spectroscopic Data Structure_Verification->Cross_Validation Final_Report Final Report and Data Archiving Cross_Validation->Final_Report

Caption: Workflow for Spectroscopic Data Validation.

A Comparative Analysis of 1,2,3-Trichloropropane and Other Key Chlorinated Solvents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and laboratory solvents, chlorinated hydrocarbons have long been valued for their efficacy in a range of applications, from metal degreasing to chemical synthesis. However, growing concerns over their toxicological and environmental profiles necessitate a careful and comparative evaluation. This guide provides a detailed comparison of 1,2,3-Trichloropropane (TCP) with three other widely used chlorinated solvents: Trichloroethylene (TCE), Perchloroethylene (PCE), and Dichloromethane (DCM). This objective analysis, supported by available data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding solvent selection.

Physicochemical Properties

The fundamental physical and chemical properties of a solvent dictate its suitability for specific applications. Factors such as boiling point, density, and vapor pressure are critical in processes like vapor degreasing and solvent extraction. The following table summarizes the key physicochemical properties of the four chlorinated solvents.

Property1,2,3-Trichloropropane (TCP)Trichloroethylene (TCE)Perchloroethylene (PCE)Dichloromethane (DCM)
Chemical Formula C₃H₅Cl₃C₂HCl₃C₂Cl₄CH₂Cl₂
Molecular Weight ( g/mol ) 147.43[1]131.39[2]165.83[3][4]84.93[5]
Boiling Point (°C) 156.8[1]87[2]121.2[3]40[6]
Melting Point (°C) -14.7[1]-86[2]-22.4[3]-97[5]
Density (g/mL at 20°C) 1.389[7]1.46[8]1.625[3]1.3255
Vapor Pressure (mmHg at 20°C) 3[9]58[2]19[3]440[5]
Water Solubility (g/L at 20°C) 1.75[7]1.1[10]0.15[11]1.32 g/100 mL[5]
Odor Chloroform-like[12][13]Chloroform-like[8]Ether-like[3]Sweet, pleasant[14]

Industrial and Research Applications

Chlorinated solvents are versatile and find use in a multitude of industrial and research settings. Their primary applications are driven by their excellent solvency for organic materials.

  • 1,2,3-Trichloropropane (TCP): Historically used as a paint and varnish remover, cleaning and degreasing agent, and as a solvent and extractive agent.[3][15] Currently, its primary use is as a chemical intermediate in the production of other chemicals like polysulfone liquid polymers and dichloropropene, and as a cross-linking agent in the synthesis of polysulfides.[3][15]

  • Trichloroethylene (TCE): A widely used solvent for vapor degreasing of metal parts.[8] It is also utilized as an extraction solvent for greases, oils, fats, waxes, and tars, and as a chemical intermediate in the production of other chemicals.[16]

  • Perchloroethylene (PCE): The predominant solvent used in the dry cleaning industry.[3] It is also employed for metal degreasing and as a chemical intermediate.[3]

  • Dichloromethane (DCM): Extensively used as a solvent in various applications, including paint strippers and removers, and in the manufacturing of drugs and pharmaceuticals.[6] It also serves as an extraction solvent for certain food products and as a blowing agent in the production of polyurethane foams.

Toxicological Profile

The toxicological properties of chlorinated solvents are a critical consideration for their use, with significant implications for human health and the environment. The following table provides a summary of key toxicological data.

Toxicological Endpoint1,2,3-Trichloropropane (TCP)Trichloroethylene (TCE)Perchloroethylene (PCE)Dichloromethane (DCM)
Carcinogenicity Reasonably anticipated to be a human carcinogen[17]Group 2A: Probably carcinogenic to humans (IARC)[18]Group 2A: Probably carcinogenic to humans (IARC)[18]Group 2B: Possibly carcinogenic to humans (IARC)[19]
Oral LD₅₀ (rat) 150 - 320 mg/kg[14][15][20][21]4920 mg/kg[2][10]2629 mg/kg[18]1600 mg/kg[1][5][19][22]
Inhalation LC₅₀ (rat) > 4800 mg/m³ (4 h)[20]140,700 mg/m³ (1 h)[2]34,200 mg/m³ (8 h)[18]52,000 - 88,000 mg/m³ (1-4 h)[5][19]
Primary Target Organs Liver, kidneys, respiratory system, central nervous system[9][23]Central nervous system, liver, kidneys[12][16]Central nervous system, liver, kidneys[3]Central nervous system, liver, heart[24]

Occupational Exposure Limits

To mitigate the health risks associated with these solvents, regulatory bodies have established occupational exposure limits (OELs). These limits are crucial for ensuring workplace safety.

Exposure Limit1,2,3-Trichloropropane (TCP)Trichloroethylene (TCE)Perchloroethylene (PCE)Dichloromethane (DCM)
OSHA PEL (8-hr TWA) 50 ppm[25]100 ppm[26][27][28]100 ppm[29][30]25 ppm[24]
OSHA Ceiling -200 ppm[26][28]200 ppm[29][31]-
OSHA STEL ---125 ppm[24]
ACGIH TLV (8-hr TWA) 10 ppm[25]10 ppm[27][32]25 ppm[11][33][34]50 ppm[5]
ACGIH STEL -25 ppm[27][32]100 ppm[11][33][34]-

Experimental Protocols

While direct comparative performance data is scarce in publicly available literature, a standardized approach can be employed to evaluate and compare the efficacy of these solvents for specific applications.

General Protocol for Evaluating Solvent Degreasing Efficiency

This protocol outlines a general method for comparing the cleaning performance of different chlorinated solvents.

  • Preparation of Test Coupons: Standardized metal coupons (e.g., stainless steel, aluminum) are uniformly coated with a specific contaminant (e.g., cutting oil, grease). The initial weight of the contaminated coupon is recorded.

  • Solvent Application: The contaminated coupons are subjected to a defined cleaning process. This could involve:

    • Vapor Degreasing: Suspending the coupon in the vapor zone of a heated solvent bath for a specified duration.

    • Immersion Cleaning: Submerging the coupon in the solvent at a controlled temperature with or without agitation for a set time.

    • Wipe Cleaning: Wiping the coupon with a solvent-saturated cloth using a standardized force and number of passes.

  • Post-Cleaning Analysis: After cleaning, the coupons are dried to a constant weight. The final weight is recorded.

  • Efficiency Calculation: The cleaning efficiency is calculated as the percentage of contaminant removed:

    Efficiency (%) = [(Initial Weight - Final Weight) / Weight of Contaminant] x 100

  • Surface Analysis (Optional): Techniques such as gravimetric analysis, water-break testing, or surface energy measurements can be used for a more detailed assessment of surface cleanliness.

Visualizing Comparative Data

To better understand the relationships and workflows discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_cleaning Cleaning Process cluster_analysis Analysis start Start prep_coupons Prepare Contaminated Test Coupons start->prep_coupons weigh_initial Record Initial Weight prep_coupons->weigh_initial vapor Vapor Degreasing weigh_initial->vapor immersion Immersion Cleaning weigh_initial->immersion wipe Wipe Cleaning weigh_initial->wipe weigh_final Record Final Weight vapor->weigh_final immersion->weigh_final wipe->weigh_final calc_eff Calculate Cleaning Efficiency weigh_final->calc_eff surf_an Surface Analysis (Optional) calc_eff->surf_an end End surf_an->end

Caption: A generalized experimental workflow for comparing the degreasing efficiency of chlorinated solvents.

Toxicological_Comparison cluster_solvents Chlorinated Solvents cluster_effects Primary Toxicological Endpoints TCP 1,2,3-Trichloropropane Carcinogenicity Carcinogenicity TCP->Carcinogenicity Anticipated Human Carcinogen Hepatotoxicity Hepatotoxicity (Liver Damage) TCP->Hepatotoxicity Nephrotoxicity Nephrotoxicity (Kidney Damage) TCP->Nephrotoxicity TCE Trichloroethylene TCE->Carcinogenicity Probable Human Carcinogen TCE->Hepatotoxicity TCE->Nephrotoxicity Neurotoxicity Neurotoxicity (CNS Effects) TCE->Neurotoxicity PCE Perchloroethylene PCE->Carcinogenicity Probable Human Carcinogen PCE->Hepatotoxicity PCE->Nephrotoxicity PCE->Neurotoxicity DCM Dichloromethane DCM->Carcinogenicity Possible Human Carcinogen DCM->Hepatotoxicity DCM->Neurotoxicity

Caption: A logical diagram comparing the primary toxicological effects of the four chlorinated solvents.

Conclusion

The selection of a chlorinated solvent requires a careful balancing of performance requirements with health and environmental considerations. While Trichloroethylene and Perchloroethylene have historically been workhorses for degreasing and dry cleaning, their significant toxicological profiles, including probable human carcinogenicity, are major drawbacks. Dichloromethane, with its lower boiling point, is suitable for different applications but is also a suspected carcinogen. 1,2,3-Trichloropropane, though effective as a solvent, is also reasonably anticipated to be a human carcinogen and has seen its use shift primarily to that of a chemical intermediate.

For researchers and professionals in drug development, a thorough risk assessment is paramount. This includes not only considering the acute and chronic health effects on laboratory personnel but also the environmental fate of the solvent and the regulatory landscape governing its use. Where feasible, the exploration of safer, non-chlorinated alternatives should be a priority. When the use of chlorinated solvents is unavoidable, strict adherence to occupational exposure limits and the implementation of robust engineering controls are essential to minimize exposure and ensure a safe working environment.

References

The Obscure Profile of 1,2,3-Trichloropropene in Soil Fumigation: A Comparative Analysis of Leading Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of soil fumigants is critical for effective pest management and environmental safety. While a multitude of compounds are utilized for their nematicidal, insecticidal, and fungicidal properties, the efficacy of 1,2,3-trichloropropene (B82530) remains largely undocumented in scientific literature. This guide provides a comparative analysis of prominent fumigants, contextualizing the role of related compounds and highlighting the significant data gap concerning this compound.

This compound: An Unclear Identity in Fumigant Efficacy

Initial investigations into the efficacy of this compound as a fumigant reveal a notable lack of direct research. Scientific and regulatory literature predominantly focuses on its isomer, 1,3-dichloropropene , which is a primary active ingredient in widely used fumigants. Furthermore, it is crucial to distinguish this compound from 1,2,3-trichloropropane (TCP) , a compound that has been identified as a contaminant in older fumigant formulations like D-D and to a lesser extent in modern products such as Telone II. TCP is recognized as a potential human carcinogen and its presence is a matter of environmental and health concern.

The historic fumigant D-D was a mixture of 1,3-dichloropropene, 1,2-dichloropropane (B32752), and other related chlorinated hydrocarbons.[1] While 2,3-dichloropropene has been identified as a minor component in some fumigant preparations, specific data on the efficacy of this compound as an active fumigant ingredient is not available. Therefore, a direct comparison of its performance against other fumigants is not feasible based on current scientific data.

Comparative Efficacy of Major Soil Fumigants

Given the absence of data for this compound, this guide will focus on the well-documented efficacy of its close relative, 1,3-dichloropropene, and other leading fumigants: metam (B94612) sodium and chloropicrin.

Data Summary

The following table summarizes the key characteristics and efficacy of these prominent soil fumigants.

FumigantPrimary Target PestsAdvantagesDisadvantages
1,3-Dichloropropene Plant-parasitic nematodesHigh nematicidal efficacy.[2]Can delay nitrification in cold, wet soils.[3] Potential for groundwater contamination.
Metam Sodium Broad spectrum: nematodes, fungi, weedsActivity against a wide range of pests.[3]Efficacy is highly dependent on soil moisture and proper application for movement in the soil.
Chloropicrin Soil-borne fungi and some insectsEffective against many soil pathogens.[4] Often used in combination with other fumigants to broaden the spectrum of control.Powerful tear gas, requiring strict handling precautions. Corrosive to metals.
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of efficacy studies. Below are generalized experimental protocols typical for evaluating soil fumigants.

Laboratory Efficacy Assay (General Protocol):

  • Inoculum Preparation: Cultures of target nematodes (e.g., Meloidogyne incognita) or fungi (e.g., Macrophomina phaseolina) are prepared. For nematodes, eggs or second-stage juveniles (J2) are often used. For fungi, sclerotia or mycelial plugs are utilized.

  • Soil Treatment: A known quantity of soil is placed in sealed containers. The fumigant is injected at various concentrations. Control containers receive no fumigant.

  • Exposure: The containers are incubated for a specified period (e.g., 24, 48, 72 hours) at a controlled temperature.

  • Viability Assessment:

    • Nematodes: Nematode viability is assessed by direct observation for motility or by using staining techniques.

    • Fungi: Fungal viability is determined by plating treated soil or inoculum onto a growth medium and assessing colony formation.

  • Data Analysis: Mortality rates or inhibition of growth are calculated and statistically analyzed to determine the lethal concentration (e.g., LC50) or effective dose (e.g., ED50).

Field Efficacy Trial (General Protocol):

  • Site Selection: A field with a known history of the target pest infestation is selected.

  • Plot Design: The field is divided into plots in a randomized complete block design.

  • Fumigant Application: The fumigant is applied to the designated plots using commercial application equipment (e.g., shank injection, drip irrigation). Application rates and methods follow manufacturer recommendations.

  • Pest Population Assessment: Soil samples are collected before and at various intervals after fumigation to assess the population density of the target pest.

  • Crop Yield and Health Assessment: A susceptible crop is planted, and its growth, health, and final yield are measured to determine the impact of the fumigant treatment.

  • Data Analysis: Statistical analysis is performed to compare pest populations and crop yields between treated and untreated control plots.

Visualizing Fumigant Application and Action

To illustrate the process of soil fumigation and the factors influencing efficacy, the following workflow diagram is provided.

Fumigation_Workflow cluster_prep Pre-Application cluster_app Application cluster_post Post-Application & Monitoring P1 Soil Analysis (Pest identification, soil type, moisture) P2 Fumigant Selection (e.g., 1,3-D, Metam Sodium, Chloropicrin) P1->P2 P3 Application Method Selection (Shank Injection, Drip Irrigation) P2->P3 A1 Fumigant Injection into Soil P3->A1 A2 Soil Sealing (e.g., Tarping, Soil Compaction) A1->A2 M1 Fumigant Diffusion in Soil Air/Water A2->M1 M2 Pest Mortality M1->M2 M3 Fumigant Degradation M1->M3 M4 Aeration Period M2->M4 M3->M4 M5 Planting M4->M5 Mode_of_Action cluster_cellular Target Pest Cell Fumigant Fumigant (e.g., 1,3-Dichloropropene) Enzymes Essential Enzymes Fumigant->Enzymes Inhibition/Denaturation Membranes Cellular Membranes Fumigant->Membranes Disruption DNA DNA/RNA Fumigant->DNA Alkylation/Damage Cell_Death Cell Death Enzymes->Cell_Death Membranes->Cell_Death DNA->Cell_Death

References

Navigating the Analysis of Chlorinated Propene Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A critical distinction must be made at the outset: this guide focuses on the analytical methods for 1,2,3-Trichloropropane (B165214) (TCP), a widely studied and regulated environmental contaminant. Extensive searches for inter-laboratory comparison studies specifically targeting 1,2,3-Trichloropropene did not yield relevant results, suggesting a significant data gap in publicly available literature for this specific isomer.

Researchers, scientists, and drug development professionals often encounter challenges in the accurate and precise quantification of halogenated organic compounds. While the user's interest was in this compound, the available scientific literature and regulatory methods predominantly address its saturated analogue, 1,2,3-Trichloropropane. This guide, therefore, provides a comprehensive overview of the established analytical methodologies for TCP, which can serve as a foundational reference for developing and validating methods for related compounds like this compound.

The primary analytical technique for the determination of 1,2,3-Trichloropropane in environmental matrices, particularly water, is Gas Chromatography coupled with Mass Spectrometry (GC/MS).[1][2] To achieve the low detection limits required by regulatory bodies, sample preparation methods such as purge and trap concentration and solid-phase extraction (SPE) are commonly employed.[1][3]

Comparative Analysis of Analytical Methods for 1,2,3-Trichloropropane

The following table summarizes key performance parameters of various analytical methods used for the quantification of 1,2,3-Trichloropropane. It is important to note that these values are indicative and can vary based on the specific instrumentation, laboratory conditions, and matrix effects.

MethodSample PreparationInstrumentationLimit of Detection (LOD) / Method Detection Limit (MDL)Limit of Quantification (LOQ) / Reporting Limit (RL)Key Findings & Considerations
Modified USEPA Method 524.2 Purge and Trap (with heated purge)GC/MS with Selective Ion Monitoring (SIM)Not explicitly stated, but capable of detecting 5 ng/L (ppt)Not explicitly statedHeating the purge to 50°C doubled the response of TCP. Using a 10 mL purge volume showed greater efficiency than 25 mL.[2]
Modified USEPA Method 8260C Purge and Trap (10 mL purge volume)GC/MS with Selective Ion Monitoring (SIM)MDL of 4 ppt (B1677978) (ng/L) was used for a studyNot explicitly statedThis modified method was preferred for its increased response and efficiency.[2]
Continuous Liquid-Liquid Extraction Continuous Liquid-Liquid Extraction with methylene (B1212753) chlorideGC/MS (Ion Trap or Quadrupole)MDL of 2.3 ng/L (for ion trap MS)Reporting level should be ≥ 3x MDLOffers a linear calibration range from 5.0 to at least 500 ng/L. Isotopic dilution with 1,2,3-Trichloropropane-d5 is used for quantitation.[4]
Solid Phase Extraction (SPE) coupled to Purge and Trap Solid Phase Extraction followed by Purge and TrapIsotope Dilution GC/MSExperimental MDL of 0.11 ng/L (ppt)Method Reporting Limit of 0.30 ng/LThis combination significantly increases sample enrichment, leading to substantially lower detection limits. Accuracy was reported as 95-103% in sub-ppt determinations.[3]
Method DWRL_123TCP (based on SRL524M) Purge and TrapIsotope Dilution GC/MS (Triple Quadrupole or Single Quadrupole)MDL must comply with the 5 ppt MCL set by California regulationsReporting Limit must be ≤ 5 pptThis method is designed for low-level detection in drinking, surface, and groundwater.[5]

Experimental Protocols

A generalized experimental workflow for the analysis of 1,2,3-Trichloropropane in water is outlined below. Specific parameters will vary depending on the chosen method and instrumentation.

1. Sample Collection and Preservation:

  • Collect water samples in appropriate containers (e.g., 40 mL VOA vials) with no headspace.

  • Preserve samples by adding a dechlorinating agent (e.g., sodium thiosulfate) if residual chlorine is present.

  • Store samples at approximately 4°C until analysis. The typical holding time is 14 days.[6]

2. Sample Preparation (Purge and Trap):

  • An automated purge and trap system is used to extract the volatile organic compounds (VOCs) from the water sample.

  • An inert gas (e.g., helium) is bubbled through the sample, and the purged VOCs are trapped on an adsorbent material.

  • The trap is then rapidly heated to desorb the VOCs into the gas chromatograph.

3. GC/MS Analysis:

  • Gas Chromatograph (GC): The desorbed VOCs are separated based on their boiling points and interaction with the stationary phase of the GC column. A capillary column, such as an Rtx-624, is often used.[1]

  • Mass Spectrometer (MS): The separated compounds are ionized and fragmented. The mass spectrometer detects the characteristic mass-to-charge ratios of the fragments. For low-level analysis, Selective Ion Monitoring (SIM) is often employed, where only specific ions characteristic of the target analyte are monitored, increasing sensitivity.[1][2]

4. Quantification:

  • Quantification is typically performed using an internal standard method, often with an isotopically labeled version of the analyte (e.g., 1,2,3-Trichloropropane-d5).[4][6] This corrects for variations in extraction efficiency and instrument response.

  • A calibration curve is generated using standards of known concentrations to determine the concentration of the analyte in the unknown sample.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of 1,2,3-Trichloropropane in a water sample using Purge and Trap GC/MS.

cluster_sample_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Analysis cluster_data Data Processing SampleCollection 1. Sample Collection (Water Sample) Preservation 2. Preservation (e.g., Refrigeration) SampleCollection->Preservation InternalStandard 3. Internal Standard Spiking (e.g., TCP-d5) Preservation->InternalStandard PurgeAndTrap 4. Purge and Trap (VOCs transferred to gas phase) InternalStandard->PurgeAndTrap GC 5. Gas Chromatography (Separation of VOCs) PurgeAndTrap->GC MS 6. Mass Spectrometry (Detection and Identification) GC->MS DataAnalysis 7. Data Analysis (Peak Integration, Quantification) MS->DataAnalysis Reporting 8. Reporting (Concentration Results) DataAnalysis->Reporting

Caption: Experimental workflow for 1,2,3-Trichloropropane analysis.

References

A Comparative Guide to the Isotope Dilution GC-MS Method for 1,2,3-Trichloropropane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of 1,2,3-trichloropropane (B165214) (TCP), a persistent environmental contaminant and potential human carcinogen, is of paramount importance. This guide provides an objective comparison of the isotope dilution Gas Chromatography-Mass Spectrometry (GC-MS) method with other analytical techniques for the determination of 1,2,3-TCP in water samples. The information presented is supported by experimental data and detailed methodologies to aid in informed decision-making for sensitive and reliable analysis.

Method Comparison

The isotope dilution GC-MS method is a highly specific and sensitive technique for the analysis of 1,2,3-TCP, particularly at trace levels. Its primary advantage lies in the use of a stable isotope-labeled internal standard (e.g., 1,2,3-trichloropropane-d5), which closely mimics the analyte throughout the sample preparation and analysis process. This minimizes the impact of matrix effects and variations in extraction efficiency, leading to highly accurate and precise results.

Here is a comparison of the isotope dilution GC-MS method with other commonly employed techniques for 1,2,3-TCP analysis:

FeatureIsotope Dilution GC-MSEPA Method 524.2 (Purge and Trap GC-MS)EPA Method 504.1 (Microextraction GC-ECD)EPA Method 551.1 (Liquid-Liquid Extraction GC-ECD)
Principle Purge and trap or liquid-liquid extraction followed by GC-MS with an isotopically labeled internal standard for quantification.Volatile compounds are purged from the sample with an inert gas and trapped. The trap is heated to desorb the compounds onto a GC column for separation and MS detection.Micro-extraction with a small volume of solvent, followed by analysis using a gas chromatograph equipped with an electron capture detector (ECD).Liquid-liquid extraction of the sample with a solvent, followed by analysis using a gas chromatograph with an ECD.
Specificity Very High (mass spectral confirmation)High (mass spectral confirmation)Moderate (retention time matching)Moderate (retention time matching)
Sensitivity Very High (sub-ng/L)High (ng/L)Moderate (ng/L)Moderate (ng/L)
Method Detection Limit (MDL) As low as 0.11 ng/L with SPE-P&T.[1] Typically around 1.7 ng/L for P&T.[2]Typically ≥500 ng/L.[2][3]Published MDL of 20 ng/L.[4]Typically ≥100 ng/L.[2][3]
Accuracy High (95-103% recovery).[1]Variable, susceptible to matrix effects.Variable, susceptible to matrix effects.Variable, susceptible to matrix effects.
Precision HighModerateModerateModerate
Internal Standard Isotopically labeled 1,2,3-TCP (e.g., d5-TCP)Standard internal standards (e.g., fluorobenzene)Standard internal standardsStandard internal standards
Matrix Effect Compensation ExcellentLimitedLimitedLimited
Typical Application Trace-level quantification in drinking water, groundwater, and surface water.[5]Analysis of volatile organic compounds in drinking water.[2]Analysis of halogenated volatile organic compounds in groundwater and drinking water.[6]Analysis of halogenated pesticides and herbicides in drinking water.[6]

Experimental Protocols

Detailed methodologies for the key analytical methods are provided below. These protocols are based on established methods and scientific publications.

Isotope Dilution GC-MS Method (using Purge and Trap)

This protocol is a generalized procedure based on common practices for the analysis of 1,2,3-TCP in water.

1. Sample Preparation:

  • Collect water samples in 40 mL amber VOA vials with PTFE-lined septa.

  • If residual chlorine is present, add a quenching agent like ascorbic acid.

  • Store samples at 4°C until analysis and analyze within 14 days.[2]

  • Prior to analysis, spike the sample with a known amount of 1,2,3-trichloropropane-d5 (TCP-d5) internal standard.[2]

2. Purge and Trap:

  • Use a purge and trap concentrator system.

  • Purge a 25 mL aliquot of the sample with an inert gas (e.g., helium) at a defined flow rate and time.

  • The purged volatiles are trapped on a sorbent trap (e.g., Vocarb 3000).[2]

  • After purging, the trap is rapidly heated to desorb the analytes onto the GC column.

3. GC-MS Analysis:

  • Gas Chromatograph (GC):

    • Column: DB-5.625 (30 m x 0.25 mm, 1.0 µm film thickness) or equivalent.[2]

    • Oven Program: A temperature program is used to separate the analytes. A typical program might start at 35°C, hold for a few minutes, then ramp to a higher temperature.

    • Carrier Gas: Helium.

  • Mass Spectrometer (MS):

    • Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

    • Monitor characteristic ions for 1,2,3-TCP (e.g., m/z 110, 112, 75) and TCP-d5.[7]

    • Quantitation is based on the ratio of the peak area of a characteristic ion of 1,2,3-TCP to that of the corresponding ion of TCP-d5.

4. Quality Control:

  • Analyze a laboratory reagent blank, a laboratory fortified blank, and a laboratory fortified matrix with each batch of samples.

  • The mean recovery of the laboratory fortified blank should be within 80-120%, with a relative standard deviation of ≤20%.[2]

Logical Workflow of the Isotope Dilution GC-MS Method

Isotope Dilution GC-MS Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Water Sample Collection spike Spike with TCP-d5 Internal Standard sample->spike pt Purge and Trap spike->pt gc Gas Chromatography Separation pt->gc ms Mass Spectrometry Detection (SIM) gc->ms integrate Peak Integration ms->integrate calculate Calculate Concentration Ratio (TCP/TCP-d5) integrate->calculate quantify Quantify 1,2,3-TCP calculate->quantify

Caption: Workflow of the Isotope Dilution GC-MS Method for 1,2,3-TCP Analysis.

Alternative Method: EPA Method 504.1 (Microextraction with GC-ECD)

1. Sample Preparation:

  • Collect samples as described for the GC-MS method.

  • Add a surrogate standard to the sample.

  • Perform a micro-liquid-liquid extraction using a small volume of a suitable solvent (e.g., hexane).

2. GC-ECD Analysis:

  • Gas Chromatograph (GC):

    • Use a capillary column suitable for separating halogenated compounds.

  • Electron Capture Detector (ECD):

    • The ECD is highly sensitive to halogenated compounds.

  • Quantification is based on the comparison of the peak area of the analyte to that of a calibration curve generated from standards.

Alternative Method: EPA Method 524.2 (Purge and Trap GC-MS)

1. Sample Preparation and Purge and Trap:

  • The sample preparation and purge and trap steps are similar to the isotope dilution method, but a standard internal standard (not isotopically labeled) is added just before analysis.[2]

2. GC-MS Analysis:

  • The GC-MS analysis is performed similarly to the isotope dilution method, but quantification is based on the response factor of the analyte relative to the standard internal standard.

Conclusion

The isotope dilution GC-MS method stands out as the most robust and reliable technique for the trace-level analysis of 1,2,3-trichloropropane in environmental samples. Its inherent ability to correct for analytical errors introduced during sample preparation and injection makes it superior to other methods, especially when dealing with complex matrices. While alternative methods like EPA 504.1 and 524.2 are available, they lack the high accuracy and precision at the low ng/L levels often required for regulatory compliance and risk assessment. For researchers and professionals requiring the highest quality data for 1,2,3-TCP analysis, the isotope dilution GC-MS method is the recommended approach.

References

Reactivity Face-Off: A Comparative Analysis of Cis and Trans Isomers of 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative reactivity of cis- and trans-1,2,3-trichloropropene. This document synthesizes available data and theoretical principles to predict and understand the chemical behavior of these isomers in various reactions.

Introduction to 1,2,3-Trichloropropene (B82530) Isomers

This compound (C₃H₃Cl₃) is a halogenated alkene that exists as two geometric isomers: cis (Z) and trans (E). The spatial arrangement of the chlorine atoms relative to the carbon-carbon double bond dictates the physical and chemical properties of each isomer, leading to potential differences in their reactivity. Understanding these differences is crucial for applications in organic synthesis, materials science, and as intermediates in the production of pesticides and specialty plastics.[1]

Table 1: Physical Properties of this compound (Isomer Mixture)

PropertyValue
CAS Number 96-19-5[2]
Molecular Formula C₃H₃Cl₃[2]
Molecular Weight 145.41 g/mol [2]
Appearance Colorless liquid[1]
Boiling Point 142 °C[1]
Density 1.414 g/cm³[1]
Solubility Insoluble in water; soluble in ethanol (B145695) and chloroform[1]

Comparative Reactivity Analysis

The reactivity of the cis and trans isomers of this compound is expected to differ in key reaction types, primarily due to differences in steric hindrance and dipole moments.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. The rate and stereochemistry of this reaction can be influenced by the substitution pattern around the double bond.

  • Steric Effects: The cis isomer, with two chlorine atoms and a chloromethyl group on the same side of the double bond, is sterically more crowded than the trans isomer. This increased steric hindrance in the cis isomer could potentially hinder the approach of an electrophile, leading to a slower reaction rate compared to the trans isomer.

  • Electronic Effects: The chlorine atoms are electron-withdrawing, which deactivates the double bond towards electrophilic attack compared to an unsubstituted alkene. The difference in the overall dipole moment between the cis and trans isomers could also influence the polarization of the double bond and its interaction with electrophiles.

While specific data for this compound is unavailable, studies on other substituted alkenes have shown that trans isomers can sometimes react faster than cis isomers in electrophilic additions due to lower ground state energy and less steric hindrance in the transition state.

Nucleophilic Substitution Reactions

Nucleophilic substitution can occur at the allylic carbon (the carbon adjacent to the double bond). The stereochemistry of the starting material can significantly impact the reaction pathway and product distribution.

  • SN2 Reactions: For a concerted SN2 reaction, the accessibility of the electrophilic carbon to the nucleophile is critical. In the case of the allylic chloride, the geometry of the double bond could influence the preferred conformation for nucleophilic attack. The steric bulk of the substituents on the double bond in the cis isomer might affect the rate of substitution at the allylic position compared to the trans isomer.

  • SN1 Reactions: If the reaction proceeds through a carbocation intermediate (SN1), the stability of the allylic carbocation would be a determining factor. Both isomers would form the same resonance-stabilized allylic carbocation, potentially leading to a mixture of products. However, the initial rate of carbocation formation might differ due to the different ground state energies of the isomers.

One study noted that cis/trans isomerism might be responsible for different substrate properties for the enzymes involved in the metabolic activation of this compound, suggesting that biological reactivity, which often involves nucleophilic attack, can be stereospecific.[3]

Experimental Protocols

Detailed experimental protocols for reactions comparing the two isomers are not available in the surveyed literature. However, a general method for the synthesis of a mixture of this compound isomers is described below.

Synthesis of this compound Mixture

Reaction: Dehydrochlorination of 1,2,2,3-tetrachloropropane (B86103).

Procedure: A mixture of 1,2,2,3-tetrachloropropane and an ethanolic solution of potassium hydroxide (B78521) is heated under reflux. The reaction involves the elimination of a molecule of hydrogen chloride to form the carbon-carbon double bond. The resulting this compound is a mixture of cis and trans isomers, which can then be purified by distillation.[1]

Reaction Pathways and Stereochemistry

The following diagrams illustrate the general mechanisms for electrophilic addition and nucleophilic substitution reactions of a generic substituted propene, highlighting the potential stereochemical outcomes.

Electrophilic_Addition cis cis-1,2,3-Trichloropropene intermediate Carbocation Intermediate cis->intermediate + E⁺ trans trans-1,2,3-Trichloropropene trans->intermediate + E⁺ product Addition Product(s) intermediate->product + Nu⁻

Caption: Generalized workflow for electrophilic addition to cis and trans isomers.

Nucleophilic_Substitution cluster_start Reactants cluster_pathways Reaction Pathways cluster_products Products reactant cis/trans-1,2,3-Trichloropropene (Allylic Chloride) sn2 SN2 (Concerted) reactant->sn2 sn1 SN1 (Stepwise) reactant->sn1 nucleophile Nucleophile (Nu⁻) nucleophile->sn2 carbocation Allylic Carbocation nucleophile->carbocation product_sn2 Substitution Product (Inversion of Stereochemistry) sn2->product_sn2 sn1->carbocation product_sn1 Racemic Mixture of Substitution Products carbocation->product_sn1

Caption: Potential nucleophilic substitution pathways for this compound.

Conclusion and Future Outlook

The distinct stereochemistry of cis- and trans-1,2,3-trichloropropene is expected to lead to differences in their chemical reactivity. Based on general principles, the less sterically hindered trans isomer is predicted to undergo faster electrophilic addition reactions. The stereochemical outcome of nucleophilic substitution reactions at the allylic position is also likely to be dependent on the starting isomer's geometry.

The lack of direct comparative experimental data highlights a significant knowledge gap. Future research should focus on the separation of the cis and trans isomers and the subsequent investigation of their reactivity in a range of common organic reactions. Such studies would provide valuable quantitative data on reaction kinetics and product distributions, enabling a more precise understanding and utilization of these versatile chemical intermediates. This would be of particular benefit to researchers in the fields of synthetic chemistry and drug development, where stereochemical control is paramount.

References

Safety Operating Guide

Proper Disposal of 1,2,3-Trichloropropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 1,2,3-trichloropropene (B82530), a toxic and potentially combustible substance, are critical to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe management of this compound from initial handling to final disposal.

Immediate Safety and Handling

Before handling this compound, it is imperative to be familiar with its potential hazards. It is an amber-colored liquid whose vapors are heavier than air.[1] The substance may be absorbed through the skin and can cause burns or irritation upon contact with vapors or the liquid.[1][2] It is incompatible with strong oxidizing and reducing agents, many amines, nitrides, azo/diazo compounds, alkali metals, and epoxides.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate eye protection to prevent contact.[3] Eyewash fountains should be readily accessible.[3]

  • Skin Protection: To prevent skin contact, wear appropriate personal protective clothing and gloves.[3][4]

  • Respiratory Protection: Use in a well-ventilated area.[5] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA approved respirator is necessary.[4] In case of fire, wear a positive pressure self-contained breathing apparatus (SCBA).[2]

Spill and Leak Management

In the event of a spill or leak, immediate and decisive action is required to contain the substance and mitigate exposure.

Spill Cleanup Protocol:

  • Isolate the Area: For any spill, immediately isolate the leak area in all directions for at least 50 meters (150 feet).[1][3]

  • Remove Ignition Sources: Eliminate all open flames, sparks, and other sources of ignition from the vicinity.[3][5]

  • Absorb the Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, acid binders, universal binders, or sawdust to soak up the liquid.[4][6]

  • Collect Waste: Carefully collect the contaminated absorbent material and place it into a suitable, sealed, and properly labeled container for disposal.[3][4][7]

  • Decontaminate the Area: Wash the spill surface with 60-70% ethanol (B145695) followed by a soap and water solution.[3]

  • Ventilate: Ensure the area is well-ventilated after the cleanup is complete.[7]

  • Do Not Use Sewers: Never wash spills into the sewer system.[6][7]

Waste Disposal Procedures

This compound and any materials contaminated with it are considered hazardous waste and must be disposed of accordingly.[7][8]

Step-by-Step Disposal Plan:

  • Waste Collection: Place all this compound waste, including contaminated absorbents and PPE, into designated, sealed, and vapor-tight plastic bags or containers.[3]

  • Labeling: Clearly label the waste containers with the chemical name and appropriate hazard warnings.

  • Storage: Store waste containers in a cool, well-ventilated, and designated hazardous waste storage area, away from incompatible materials.[6] Containers should be kept tightly closed.[4]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal plant.[4] It is crucial to adhere to all national and local regulations for hazardous waste disposal.[8] Do not dispose of this chemical with household garbage.[6]

Safety and Hazard Data Summary

The following table summarizes key quantitative data, primarily based on the properties of 1,2,3-trichloropropane, to inform safe handling and disposal procedures.

ParameterValueSource Compound
Occupational Exposure Limits
OSHA PEL (8-hr TWA)50 ppm1,2,3-Trichloropropane[7]
NIOSH REL (10-hr TWA)10 ppm1,2,3-Trichloropropane[7]
ACGIH TLV (8-hr TWA)10 ppm1,2,3-Trichloropropane[7]
Physical & Chemical Properties
Flash Point9 °C (48.2 °F)1,2,3-Trichloropropane[6]
Specific GravityDenser than waterThis compound[2]
Vapor DensityHeavier than airThis compound[1][2]
Hazard Classifications
DOT Hazard Class6.1 (Poison)1,2,3-Trichloropropane[7]
GHS ClassificationFlammable Liquid, Acutely Toxic, Carcinogen, Reproductive Toxin1,2,3-Trichloropropane[6]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound and other hazardous chlorinated hydrocarbons.

G Workflow for Hazardous Chlorinated Hydrocarbon Disposal cluster_0 On-Site Management cluster_1 Spill & Emergency Response cluster_2 Final Disposal A Chemical Use & Generation of Waste B Assess Hazards (Consult SDS) A->B D Segregate Waste into Labeled, Sealed Containers A->D C Wear Appropriate PPE B->C C->A E Store in Designated Hazardous Waste Area D->E J Contact Licensed Hazardous Waste Vendor E->J F Spill Occurs G Isolate Area & Remove Ignition Sources F->G H Absorb with Inert Material G->H I Collect Contaminated Material into Waste Container H->I I->D K Manifest & Transport J->K L Approved Treatment & Disposal Facility K->L M Receive Certificate of Disposal L->M

Caption: Logical workflow for the safe disposal of hazardous chlorinated hydrocarbons.

References

Personal protective equipment for handling 1,2,3-Trichloropropene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,1,3-Trichloropropene

Note on Chemical Identification: The information provided pertains to 1,1,3-Trichloropropene (CAS No. 2567-14-8) . Care should be taken to not confuse this with its isomer, 1,2,3-trichloropropane, as their properties and regulatory limits may differ.

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1,1,3-Trichloropropene in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Health Hazard Summary

1,1,3-Trichloropropene is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1] It is known to cause serious eye irritation and is suspected of causing cancer.[1] This substance is also very toxic to aquatic life with long-lasting effects.[1]

Quantitative Exposure Data
ParameterValueAgencyNotes
Permissible Exposure Limit (PEL) 50 ppm (300 mg/m³)OSHA8-hour time-weighted average for 1,2,3-Trichloropropane.[2]
Recommended Exposure Limit (REL) 10 ppm (60 mg/m³)NIOSH10-hour time-weighted average for 1,2,3-Trichloropropane; potential occupational carcinogen.[2]
Threshold Limit Value (TLV) 10 ppm (60 mg/m³)ACGIH8-hour time-weighted average for 1,2,3-Trichloropropane.[2]
Immediately Dangerous to Life or Health (IDLH) 100 ppmNIOSHFor 1,2,3-Trichloropropane.[3]
Personal Protective Equipment (PPE)

A comprehensive PPE plan is critical when handling 1,1,3-Trichloropropene. The following table summarizes the required PPE.

Body PartProtectionMaterial/Standard
Hands Chemical resistant glovesNitrile or Neoprene gloves are generally recommended for chlorinated hydrocarbons. However, specific breakthrough times for 1,1,3-Trichloropropene are not available. It is crucial to consult the glove manufacturer's resistance data and to replace gloves immediately after any splash or sign of degradation.[4]
Eyes/Face Splash and vapor protectionSafety glasses with side shields are the minimum requirement. Chemical goggles or a full-face respirator should be used when there is a higher risk of splashing or vapor exposure.[1]
Body Protective clothingA lab coat is standard. For larger quantities or tasks with a high splash potential, chemical-resistant aprons or coveralls should be worn.[1]
Respiratory Vapor protectionA NIOSH-approved respirator with organic vapor (OV) cartridges is necessary when handling this chemical outside of a certified chemical fume hood. For compounds that produce acidic vapors upon decomposition (like chlorinated hydrocarbons), a combination cartridge (e.g., OV/AG - Organic Vapor/Acid Gas) may be appropriate.[1][5][6]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of 1,1,3-Trichloropropene.

Experimental Workflow Diagram

G Workflow for Handling 1,1,3-Trichloropropene cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Assemble Materials prep_hood->prep_materials prep_spill Prepare Spill Kit prep_materials->prep_spill handle_dispense Dispense Chemical in Hood prep_spill->handle_dispense Proceed when ready handle_use Perform Experiment handle_dispense->handle_use handle_close Securely Close Container handle_use->handle_close emergency_spill Spill Response handle_use->emergency_spill If spill occurs emergency_exposure Personal Exposure handle_use->emergency_exposure If exposure occurs emergency_fire Fire Emergency handle_use->emergency_fire If fire occurs cleanup_decon Decontaminate Surfaces handle_close->cleanup_decon Experiment complete cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Logical workflow for the safe handling of 1,1,3-Trichloropropene.

Experimental Protocols

1. Preparation:

  • Don PPE: Before entering the lab area where the chemical will be handled, put on all required personal protective equipment as detailed in the PPE table.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Material Assembly: Gather all necessary equipment and reagents and place them inside the fume hood.

  • Spill Kit: Confirm that a spill kit containing absorbent material (such as vermiculite (B1170534) or sand), and waste bags is readily accessible.[1]

2. Handling:

  • Dispensing: All dispensing of 1,1,3-Trichloropropene must be done inside a certified chemical fume hood to minimize inhalation exposure.[1]

  • Grounding: When transferring from a larger container, ensure both containers are grounded and bonded to prevent static discharge.[1]

  • Experimental Use: Keep the container sealed when not in use. Avoid contact with incompatible materials such as strong oxidizing agents.

  • Heating: Avoid heating the substance, as it is a flammable liquid. Keep away from all ignition sources.[1]

3. Cleanup and Disposal:

  • Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the chemical.

  • Waste Segregation: All waste contaminated with 1,1,3-Trichloropropene, including used PPE and absorbent materials, must be collected in a designated, sealed hazardous waste container.[1]

  • Disposal: The hazardous waste must be disposed of through an authorized waste collection service, following all local and institutional regulations.[1]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination, and dispose of any single-use items in the hazardous waste stream.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1]

4. Emergency Procedures:

  • Spill: In case of a small spill, use an absorbent material from the spill kit to contain and collect the substance. Place the contaminated material in a sealed hazardous waste bag. For larger spills, evacuate the area and contact emergency services.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.